molecular formula C5H3ClN4 B3028941 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 408314-14-7

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B3028941
CAS No.: 408314-14-7
M. Wt: 154.56
InChI Key: NXXWBQZFDQGBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXWBQZFDQGBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNN=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716980
Record name 6-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408314-14-7
Record name 6-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-triazolo[4,5-b]pyridine (CAS 408314-14-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-1H-triazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in their exploration of this versatile molecule.

Core Molecular Attributes and Physicochemical Properties

6-Chloro-1H-triazolo[4,5-b]pyridine is a fused heterocyclic system where a pyridine ring is annulated with a 1,2,3-triazole ring. The presence of a chlorine atom on the pyridine ring and the unique electronic nature of the triazole moiety impart this molecule with a distinct reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of functionalized derivatives.

PropertyValueSource
CAS Number 408314-14-7ChemicalBook[1]
Molecular Formula C₅H₃ClN₄PubChem[2]
Molecular Weight 154.56 g/mol ChemicalBook[1]
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
SMILES C1=C(C=NC2=NNN=C21)ClPubChem[2]
InChI InChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)PubChem[2]

Strategic Synthesis of the Triazolo[4,5-b]pyridine Scaffold

While a specific, publicly available, step-by-step protocol for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for analogous heterocyclic systems. The most logical approach involves the diazotization of a suitably substituted aminopyridine precursor.

Proposed Synthetic Pathway:

Synthesis_Pathway Precursor 2,5-Diamino-6-chloropyridine Intermediate Diazonium Salt Intermediate Precursor->Intermediate NaNO₂, HCl, 0-5 °C Product 6-Chloro-1H-triazolo[4,5-b]pyridine Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize 6-Chloro-1H-triazolo[4,5-b]pyridine from 2,5-diamino-6-chloropyridine.

Materials:

  • 2,5-Diamino-6-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2,5-diamino-6-chloropyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes. The formation of the diazonium salt intermediate is typically observed.

  • Intramolecular Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours to facilitate the intramolecular cyclization, leading to the formation of the triazole ring.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and melting point analysis.

Reactivity and Application in Synthetic Chemistry

The 6-Chloro-1H-triazolo[4,5-b]pyridine scaffold is a versatile building block, primarily due to the reactivity of the chlorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This allows for the introduction of a wide range of functional groups at the 6-position, enabling the synthesis of diverse libraries of compounds for biological screening.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

The electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen atom activates the chlorine atom for displacement by various nucleophiles.

SNAr_Reaction Starting_Material 6-Chloro-1H-triazolo[4,5-b]pyridine Product 6-Substituted-1H-triazolo[4,5-b]pyridine Starting_Material->Product Base, Solvent, Heat Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: General scheme for nucleophilic aromatic substitution.

Experimental Causality: The choice of base, solvent, and temperature is critical for the success of SNAr reactions. A non-nucleophilic base is often employed to deprotonate the incoming nucleophile without competing in the substitution reaction. The solvent should be polar aprotic to solvate the cationic counter-ion of the base and facilitate the reaction. Heating is often necessary to overcome the activation energy of the reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

The triazolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Derivatives of this core have shown a wide range of pharmacological activities, including:

  • Anticancer Activity: Many triazolopyridine derivatives have been investigated as inhibitors of various kinases, such as c-Met, which are implicated in cancer progression.[6][7] The ability to easily modify the 6-position allows for the optimization of binding to the target protein.

  • Antimicrobial and Antiviral Properties: The nitrogen-rich heterocyclic system of triazolopyridines makes them attractive candidates for the development of new antimicrobial and antiviral agents.[8][9]

  • Central Nervous System (CNS) Activity: Certain analogues have been explored for their potential to modulate CNS targets, such as GABA-A receptors.[5]

Characterization and Analytical Protocols (Representative)

¹H NMR Spectroscopy:

  • The proton spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the fused triazole ring.

¹³C NMR Spectroscopy:

  • The carbon spectrum would show five distinct signals for the five carbon atoms in the bicyclic system. The carbon atom attached to the chlorine would exhibit a characteristic chemical shift.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Purification:

  • Column Chromatography: As mentioned in the synthetic protocol, silica gel column chromatography is a standard method for purifying this type of compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-Chloro-1H-triazolo[4,5-b]pyridine. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

Conclusion

6-Chloro-1H-triazolo[4,5-b]pyridine is a valuable and versatile heterocyclic compound with significant potential as a key intermediate in the synthesis of novel compounds for drug discovery and materials science. Its straightforward, albeit not widely documented, synthesis and the reactivity of its chloro-substituent provide a robust platform for the generation of diverse molecular libraries. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical considerations necessary to effectively utilize this compound in their research endeavors.

References

  • Synthesis and Biological Evaluation of Triazolo[4,5-g]quinolines, Imidazo- [4,5-g]quinolines and Pyrido[2,3-g]- quinoxaline. Part II. (URL not available)
  • Synthesis and biological evaluation of new[5][6][8]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. ([Link])

  • Synthesis and anticancer activity evaluation of a series of[5][6][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. ([Link])

  • The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. ([Link])

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][6][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. ([Link])

  • nucleophilic aromatic substitutions. YouTube. ([Link])

  • 6-chloro-1h-[6][7][8]triazolo[4,5-b]pyridine. PubChem. ([Link])

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. ([Link])

  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALU
  • Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. ResearchGate. ([Link])

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. ([Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. ([Link])

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. ([Link])

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson+. ([Link])

  • The[5][6][8]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH. ([Link])

  • (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. ([Link])

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central. ([Link])

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction | ACS Omega. ACS Publications. ([Link])

  • Pyrazolo[5,1-c][5][6][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. ([Link])

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. ([Link])

  • 1H-1,2,3-Triazolo(4,5-b)pyridine. PubChem. ([Link])

  • Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159. PubChem. ([Link])

Sources

An In-depth Technical Guide to 6-Chloro-1H-triazolo[4,5-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Halogenated Heterocycle

In the vast landscape of chemical scaffolds leveraged in modern drug discovery, certain core structures emerge as "privileged" due to their inherent ability to interact with a multitude of biological targets. 6-Chloro-1H-triazolo[4,5-b]pyridine, a seemingly unassuming halogenated bicyclic heterocycle, represents a quintessential example of such a scaffold. Its strategic placement of nitrogen atoms and a reactive chlorine substituent provides a versatile platform for the synthesis of a diverse array of compounds with significant therapeutic potential. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this pivotal chemical entity, from its fundamental properties and synthesis to its critical role in the development of life-saving therapeutics. We will delve into the causality behind its synthetic routes, the logic of its reactivity, and the structure-activity relationships that underpin its biological efficacy, offering a field-proven perspective on this important molecule.

Core Molecular Attributes of 6-Chloro-1H-triazolo[4,5-b]pyridine

The unique physicochemical properties of 6-Chloro-1H-triazolo[4,5-b]pyridine are central to its utility as a synthetic intermediate. A thorough understanding of these attributes is paramount for its effective handling, reaction optimization, and the rational design of its derivatives.

Chemical Structure and Properties

6-Chloro-1H-triazolo[4,5-b]pyridine, with the chemical formula C₅H₃ClN₄, consists of a pyridine ring fused with a 1,2,3-triazole ring, with a chlorine atom substituted at the 6-position of the pyridine ring.

Table 1: Physicochemical Properties of 6-Chloro-1H-triazolo[4,5-b]pyridine

PropertyValue
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
CAS Number 408314-14-7
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, typically >200 °C
Solubility Soluble in many organic solvents like DMF, DMSO, and chlorinated solvents.
pKa The triazole and pyridine nitrogens exhibit basicity, influencing solubility and reactivity under different pH conditions.
Spectroscopic Characterization

The structural confirmation of 6-Chloro-1H-triazolo[4,5-b]pyridine relies on standard spectroscopic techniques. While a publicly available, detailed spectral analysis for this specific intermediate is not extensively documented in peer-reviewed literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (in CDCl₃, 300 MHz):

  • Aromatic protons on the pyridine ring would appear as doublets or singlets in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants would be dependent on the specific isomer and solvent used.

Expected ¹³C NMR (in CDCl₃, 75 MHz):

  • Aromatic carbons would resonate in the region of δ 120-150 ppm. The carbon bearing the chlorine atom would be significantly influenced by the halogen's electronegativity.

Mass Spectrometry (MS):

  • The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis of the Core Scaffold: A Strategic Overview

The synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine is a critical step in the production of numerous active pharmaceutical ingredients. The most common and industrially relevant approach involves the diazotization of a substituted diaminopyridine precursor.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the triazole ring points towards a diaminopyridine as the key starting material. This approach is favored due to the commercial availability of substituted pyridines and the well-established chemistry of diazotization and cyclization.

G 6-Chloro-1H-triazolo[4,5-b]pyridine 6-Chloro-1H-triazolo[4,5-b]pyridine 5-Amino-2-chloro-3-nitropyridine 5-Amino-2-chloro-3-nitropyridine 6-Chloro-1H-triazolo[4,5-b]pyridine->5-Amino-2-chloro-3-nitropyridine Diazotization & Cyclization 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 5-Amino-2-chloro-3-nitropyridine->2-Chloro-3-nitropyridine Amination

Caption: Retrosynthetic approach for 6-Chloro-1H-triazolo[4,5-b]pyridine.

Experimental Protocol: Synthesis from 2,3-Diaminopyridine Precursors

While specific patent literature often shields the exact optimized conditions, a general and robust protocol can be outlined based on established chemical principles. The synthesis typically proceeds through the formation of a triazole ring from an ortho-diaminopyridine derivative.

Step 1: Nitration of a Substituted Pyridine The synthesis often commences with a suitable 2-chloropyridine derivative which is then nitrated to introduce a nitro group, a precursor to one of the amino groups.

Step 2: Reduction of the Nitro Group The nitro group is subsequently reduced to an amino group, commonly using reducing agents like iron in acetic acid or catalytic hydrogenation. This yields the crucial 2,3-diaminopyridine intermediate.

Step 3: Diazotization and Cyclization The final step involves the diazotization of the newly formed amino group in the presence of a nitrite source (e.g., sodium nitrite) and an acid, followed by intramolecular cyclization to form the fused triazole ring.

Illustrative Protocol:

  • To a solution of the 5-amino-2-chloropyridine derivative in a suitable solvent (e.g., acetic acid or a mixture of water and an organic solvent), an acid (e.g., hydrochloric acid) is added at a low temperature (0-5 °C).

  • A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The reaction is stirred for a period to ensure complete diazotization.

  • The reaction mixture is then allowed to warm to room temperature or gently heated to facilitate the intramolecular cyclization, leading to the formation of the 6-Chloro-1H-triazolo[4,5-b]pyridine product.

  • The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Reactivity and Synthetic Utility: The Role of the Chloro Substituent

The synthetic value of 6-Chloro-1H-triazolo[4,5-b]pyridine lies in the reactivity of its chloro substituent, which is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide range of functional groups, a key strategy in tuning the pharmacological properties of its derivatives.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen atom activates the 6-position for nucleophilic attack. This makes the chlorine atom a good leaving group in SₙAr reactions.

G cluster_0 SₙAr Reaction 6-Chloro-1H-triazolo[4,5-b]pyridine 6-Chloro-1H-triazolo[4,5-b]pyridine Meisenheimer Complex (Intermediate) Meisenheimer Complex (Intermediate) 6-Chloro-1H-triazolo[4,5-b]pyridine->Meisenheimer Complex (Intermediate) + Nu⁻ Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Meisenheimer Complex (Intermediate) Substituted Product Substituted Product Meisenheimer Complex (Intermediate)->Substituted Product - Cl⁻

Caption: Generalized mechanism of SₙAr on the core scaffold.

Common nucleophiles used in these reactions include amines, thiols, and alcohols, leading to the formation of diverse derivatives.

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileProduct TypeTypical Conditions
Primary/Secondary Amines6-Amino-1H-triazolo[4,5-b]pyridine derivativesHeat in a polar solvent (e.g., DMF, NMP) with a base (e.g., K₂CO₃, DIPEA).
Thiols6-Thio-1H-triazolo[4,5-b]pyridine derivativesA base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF).
Alcohols/Phenols6-Alkoxy/Aryloxy-1H-triazolo[4,5-b]pyridine derivativesStrong base (e.g., NaH) to form the alkoxide, followed by reaction in an aprotic solvent.

Applications in Drug Discovery: A Gateway to Potent Therapeutics

The 6-Chloro-1H-triazolo[4,5-b]pyridine scaffold is a cornerstone in the synthesis of several clinically important drugs and a plethora of investigational compounds.

Key Intermediate in the Synthesis of Ticagrelor

Perhaps the most prominent application of 6-Chloro-1H-triazolo[4,5-b]pyridine is as a crucial intermediate in the industrial synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. The synthesis of Ticagrelor involves the nucleophilic substitution of the chloro group on the triazolopyridine core with a specific amine-containing side chain.

G 6-Chloro-1H-triazolo[4,5-b]pyridine 6-Chloro-1H-triazolo[4,5-b]pyridine Ticagrelor Ticagrelor 6-Chloro-1H-triazolo[4,5-b]pyridine->Ticagrelor SₙAr Reaction Amine Side Chain Amine Side Chain Amine Side Chain->Ticagrelor

Caption: Role in the synthesis of the antiplatelet drug Ticagrelor.

Scaffold for Kinase Inhibitors

The triazolopyridine core has been extensively explored in the development of kinase inhibitors for oncology and inflammatory diseases. The planarity of the ring system allows for effective interaction with the ATP-binding pocket of various kinases, while the substituents introduced via the 6-chloro position can be tailored to achieve potency and selectivity.

  • PIM Kinase Inhibitors: Derivatives of the related triazolopyridazine scaffold have shown potent inhibitory activity against PIM kinases, which are implicated in cell survival and proliferation in various cancers. The structure-activity relationship (SAR) studies often focus on modifying the substituent at the 6-position to enhance binding affinity and selectivity.[1][2][3]

  • PI3K Inhibitors: The triazolopyridine scaffold has also been utilized to develop inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of signaling pathways involved in cell growth, proliferation, and survival.[4]

  • c-Met Inhibitors: Dual inhibitors targeting both c-Met and Pim-1 kinases have been designed based on the triazolo[4,3-b]pyridazine scaffold, demonstrating a promising strategy for overcoming cancer therapy resistance.[2]

Future Perspectives and Conclusion

6-Chloro-1H-triazolo[4,5-b]pyridine has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloro-substituent provide a reliable platform for the generation of compound libraries for high-throughput screening and lead optimization. While its role in the synthesis of Ticagrelor is a testament to its industrial importance, the ongoing exploration of its derivatives as kinase inhibitors and potentially in other therapeutic areas ensures its continued relevance in the quest for novel medicines. Future research will likely focus on expanding the diversity of nucleophiles used in SₙAr reactions, exploring its potential in other areas such as materials science, and leveraging computational methods to design next-generation therapeutics based on this privileged scaffold. The journey of this halogenated heterocycle from a simple chemical intermediate to a key component of life-saving drugs underscores the profound impact of fundamental organic chemistry on modern medicine.

References

  • SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. (2012). PubMed. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). PubMed. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2023). National Institutes of Health. [Link]

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. (2022). ResearchGate. [Link]

Sources

The Strategic Utility of 6-Chloro-1H-triazolo[4,5-b]pyridine in Contemporary Drug Discovery

The Strategic Utility of 6-Chloro-1H-[1][2][3]triazolo[4,5-b]pyridine in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic versatility and significant biological activity is paramount. Among the privileged heterocyclic systems, the triazolopyridine core has emerged as a cornerstone for the development of innovative therapeutics. This guide provides a comprehensive technical overview of a particularly valuable derivative: 6-Chloro-1H-[1]triazolo[4,5-b]pyridine. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on its strategic application in the design and synthesis of targeted therapies, particularly in the realm of kinase inhibition.

Core Characteristics of 6-Chloro-1H-[1][2][3]triazolo[4,5-b]pyridine

The IUPAC name for this compound is 6-chloro-1H-[1]triazolo[4,5-b]pyridine. It belongs to the family of azaindoles, where a triazole ring is fused to a pyridine ring. The presence of the chlorine atom at the 6-position is of particular strategic importance, serving as a versatile synthetic handle for a variety of cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueSource
IUPAC Name 6-chloro-1H-[1]triazolo[4,5-b]pyridine---
CAS Number 408314-14-7[2]
Molecular Formula C₅H₃ClN₄[3]
Molecular Weight 154.56 g/mol
Predicted XlogP 0.9[3]
Melting Point 208 °C (decomposes) (for the parent 1H-1,2,3-Triazolo[4,5-b]pyridine)[4]

The triazolopyridine core, being a bioisostere of purine, imparts favorable drug-like properties, including metabolic stability and the ability to engage in hydrogen bonding interactions with biological targets.[5]

Synthesis of the 6-Chloro-1H-[1][2][3]triazolo[4,5-b]pyridine Scaffold

The synthesis of the triazolopyridine scaffold can be achieved through various routes, often starting from appropriately substituted pyridine precursors. A common strategy involves the diazotization of a diaminopyridine followed by cyclization.

While a specific, detailed protocol for the synthesis of 6-chloro-1H-[1]triazolo[4,5-b]pyridine is not explicitly detailed in the provided search results, a general and plausible synthetic approach can be inferred from the synthesis of related triazolo-fused heterocycles. One such general method involves the diazotization of an ortho-diamino pyridine precursor.[6]

A plausible synthetic workflow is outlined below:

Synthesis_WorkflowA2,5-Diamino-6-chloropyridineBDiazotization(e.g., NaNO₂, aq. acid)A->BStep 1C6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridineB->CStep 2: Intramolecular Cyclization

Figure 1: General synthetic workflow for 6-Chloro-1H-[1]triazolo[4,5-b]pyridine.

Causality Behind Experimental Choices: The choice of a diaminopyridine precursor is dictated by the need to form the triazole ring. The diazotization of one amino group creates a reactive diazonium species, which is then attacked by the neighboring amino group to effect the intramolecular cyclization and form the stable, fused triazole ring. The acidic conditions are crucial for the in situ formation of nitrous acid from sodium nitrite.

Chemical Reactivity and Strategic Applications in Drug Discovery

The true value of 6-chloro-1H-[1]triazolo[4,5-b]pyridine as a building block lies in the reactivity of its 6-chloro substituent. This chloro group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful and widely utilized cross-coupling reactions in medicinal chemistry are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of 6-chloro-1H-[1]triazolo[4,5-b]pyridine, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position.

Suzuki_Miyaura_CouplingA6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridineCPd Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃)A->CBArylboronic Acid(R-B(OH)₂)B->CD6-Aryl-1H-[1,2,3]triazolo[4,5-b]pyridineC->D

Figure 2: Suzuki-Miyaura coupling of 6-Chloro-1H-[1]triazolo[4,5-b]pyridine.

Detailed Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a general, representative protocol based on established methods for the Suzuki-Miyaura coupling of heteroaryl chlorides.[7]

  • Reaction Setup: To an oven-dried reaction vessel, add 6-chloro-1H-[1]triazolo[4,5-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The biphasic system is often beneficial for this reaction.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-[1]triazolo[4,5-b]pyridine.

Causality Behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8] The base is required to activate the boronic acid for the transmetalation step. Microwave irradiation can often be employed to shorten reaction times and improve yields.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[9] This reaction is particularly valuable for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Buchwald_Hartwig_AminationA6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridineCPd Catalyst (e.g., Pd₂(dba)₃)Ligand (e.g., Xantphos)Base (e.g., NaOtBu)A->CBAmine (R-NH₂ or R₂NH)B->CD6-Amino-1H-[1,2,3]triazolo[4,5-b]pyridine DerivativeC->D

Figure 3: Buchwald-Hartwig amination of 6-Chloro-1H-[1]triazolo[4,5-b]pyridine.

Detailed Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

The following is a general, representative protocol based on established methods for the Buchwald-Hartwig amination of heteroaryl chlorides.[10][11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-chloro-1H-[1]triazolo[4,5-b]pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand like Xantphos or a Josiphos-type ligand (0.02-0.1 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to yield the desired 6-amino-1H-[1]triazolo[4,5-b]pyridine derivative.

Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9] The choice of ligand is critical and often requires screening to find the optimal conditions for a particular substrate combination. Sterically hindered biarylphosphine ligands are frequently employed to promote the reductive elimination step.

Application in the Synthesis of PIM Kinase Inhibitors

The 1,2,3-triazolo[4,5-b]pyridine scaffold has been identified as a promising core for the development of PIM kinase inhibitors.[1][12] The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in a variety of cancers and are implicated in cell survival, proliferation, and apoptosis resistance.[13] Therefore, inhibitors of PIM kinases are attractive targets for cancer therapy.

The strategic use of 6-chloro-1H-[1]triazolo[4,5-b]pyridine allows for the systematic exploration of the chemical space around the triazolopyridine core to optimize potency and selectivity for PIM kinases. By employing the cross-coupling reactions described above, a library of analogs can be synthesized where the 6-position is decorated with a variety of substituents designed to interact with specific residues in the ATP-binding pocket of the PIM kinases.

PIM_Kinase_Inhibition_Pathwaycluster_0PIM Kinase Signalingcluster_1Therapeutic InterventionPIMPIM Kinase(PIM-1, PIM-2, PIM-3)SubstratesDownstream Substrates(e.g., BAD, p27)PIM->SubstratesPhosphorylationProliferationCell Proliferation& SurvivalSubstrates->ProliferationApoptosisInhibition ofApoptosisSubstrates->ApoptosisInhibitor6-Substituted-1H-[1,2,3]triazolo[4,5-b]pyridine DerivativeInhibitor->PIMInhibition

The Strategic Synthesis and Application of 6-Chloro-1H-triazolo[4,5-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Heterocyclic Building Block in Modern Medicinal Chemistry

Introduction: The Ascendancy of the Triazolopyridine Scaffold

The triazolopyridine core is a privileged heterocyclic motif in contemporary drug discovery, forming the structural foundation of numerous biologically active compounds. Its inherent physicochemical properties and versatile synthetic handles have made it a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Within this important class of compounds, 6-Chloro-1H-triazolo[4,5-b]pyridine emerges as a strategically significant building block. The presence of a reactive chlorine atom on the pyridine ring provides a crucial anchor for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of 6-Chloro-1H-triazolo[4,5-b]pyridine, tailored for researchers and scientists in the field of drug development.

The Genesis of 6-Chloro-1H-triazolo[4,5-b]pyridine: A Synthesis-Driven Discovery

The discovery of 6-Chloro-1H-triazolo[4,5-b]pyridine is intrinsically linked to the broader exploration of the triazolopyridine scaffold. Its synthesis is a logical extension of established heterocyclic chemistry principles, primarily revolving around the cyclization of appropriately substituted pyridine precursors. The most direct and widely employed route involves the diazotization of 5-chloro-2,3-diaminopyridine. This transformation represents a classic and efficient method for the formation of the fused triazole ring.

Synthetic Pathway Overview

The synthesis commences with the preparation of the key intermediate, 5-chloro-2,3-diaminopyridine. This precursor can be synthesized from commercially available starting materials such as 2-amino-5-chloropyridine through a nitration reaction to introduce a nitro group at the 3-position, followed by a reduction of the nitro group to an amine[1].

Once 5-chloro-2,3-diaminopyridine is obtained, the final ring closure to form the triazolopyridine core is achieved through a diazotization reaction. This involves treating the diamine with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid. The resulting diazonium salt rapidly cyclizes to yield the stable 6-Chloro-1H-triazolo[4,5-b]pyridine.

G cluster_0 Preparation of Precursor cluster_1 Triazole Ring Formation 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-3-nitro-5-chloropyridine 2-Amino-3-nitro-5-chloropyridine 2-Amino-5-chloropyridine->2-Amino-3-nitro-5-chloropyridine Nitration (e.g., HNO₃/H₂SO₄) 5-Chloro-2,3-diaminopyridine 5-Chloro-2,3-diaminopyridine 2-Amino-3-nitro-5-chloropyridine->5-Chloro-2,3-diaminopyridine Reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) Target_Compound 6-Chloro-1H-triazolo[4,5-b]pyridine 5-Chloro-2,3-diaminopyridine->Target_Compound Diazotization (NaNO₂/Acid)

Figure 1: Synthetic pathway to 6-Chloro-1H-triazolo[4,5-b]pyridine.

Experimental Protocol: Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the title compound.

Part A: Synthesis of 5-Chloro-2,3-diaminopyridine

Materials:

  • 2-Amino-5-chloropyridine

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Sodium dithionite or Palladium on carbon (Pd/C) and a hydrogen source

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Nitration of 2-Amino-5-chloropyridine: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-5-chloropyridine to concentrated sulfuric acid. Maintain the temperature below 10 °C. To this solution, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 2-amino-3-nitro-5-chloropyridine. Filter, wash with water, and dry the product[1].

  • Reduction of 2-Amino-3-nitro-5-chloropyridine: The nitro group can be reduced using various methods. A common laboratory method involves dissolving the nitro compound in a suitable solvent (e.g., aqueous ammonia) and treating it with sodium dithionite at an elevated temperature. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol) under a hydrogen atmosphere provides a cleaner reduction[1]. After the reaction is complete, the product, 5-chloro-2,3-diaminopyridine, is isolated by filtration and can be purified by recrystallization.

Part B: Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine

Materials:

  • 5-Chloro-2,3-diaminopyridine

  • Sodium nitrite

  • Hydrochloric acid (concentrated) or other suitable acid

  • Water

Procedure:

  • Diazotization and Cyclization: Dissolve 5-chloro-2,3-diaminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Prepare a solution of sodium nitrite in water and add it dropwise to the cooled solution of the diamine, maintaining the temperature below 5 °C. The formation of a precipitate indicates the formation of the product. After the addition is complete, allow the reaction mixture to stir at low temperature for a short period. The product, 6-Chloro-1H-triazolo[4,5-b]pyridine, can be collected by filtration, washed with cold water, and dried.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 6-Chloro-1H-triazolo[4,5-b]pyridine is essential for its effective use in synthesis.

PropertyValue
CAS Number 408314-14-7[2]
Molecular Formula C₅H₃ClN₄[3]
Molecular Weight 154.56 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in polar organic solvents such as DMSO and DMF

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused triazole ring and the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the five carbon atoms of the heterocyclic core.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 6-Chloro-1H-triazolo[4,5-b]pyridine lies in the reactivity of the chlorine atom at the 6-position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This reactivity is the cornerstone of its application as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

G Start 6-Chloro-1H-triazolo[4,5-b]pyridine Product_Amine 6-Amino-substituted triazolopyridines Start->Product_Amine Nucleophilic Substitution Product_Ether 6-Ether-substituted triazolopyridines Start->Product_Ether Nucleophilic Substitution Product_Thioether 6-Thioether-substituted triazolopyridines Start->Product_Thioether Nucleophilic Substitution Product_Aryl 6-Aryl/Heteroaryl-substituted triazolopyridines Start->Product_Aryl Palladium-catalyzed Cross-Coupling Amine Amines (R-NH₂) Amine->Product_Amine Alcohol Alcohols/Phenols (R-OH) Alcohol->Product_Ether Thiol Thiols (R-SH) Thiol->Product_Thioether Boronic_Acid Boronic Acids/Esters (Suzuki Coupling) Boronic_Acid->Product_Aryl

Sources

6-Chloro-1H-triazolo[4,5-b]pyridine scaffold applications

The following protocol details a general procedure for the nucleophilic aromatic substitution on a 6-chloro-triazolopyridine derivative, a foundational step in analog synthesis. This is a representative method based on common laboratory practices described in the literature. [9]

Protocol: Synthesis of a 6-Amino-t[3][9][8]riazolo[4,3-a]pyridine Derivative

Objective: To displace the 6-chloro substituent with a primary amine via an SNAr reaction.

Materials:

  • 6-Chloro-t[3][9][8]riazolo[4,3-a]pyridine derivative (1.0 eq)

  • Desired primary amine (e.g., aniline derivative) (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)2) (0.1 eq)

  • Ligand (e.g., Xantphos) (0.2 eq)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-chloro-t[3][9][8]riazolo[4,3-a]pyridine derivative (1.0 eq), the primary amine (1.2 eq), the base (2.0 eq), the palladium catalyst (0.1 eq), and the ligand (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 6-amino-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The 6-Chloro-1H-triazolo[4,5-b]pyridine scaffold and its isomers represent a truly privileged class of heterocycles in medicinal chemistry. Its synthetic tractability, combined with the proven ability of the core to interact with a diverse range of biological targets, ensures its continued relevance. From kinase inhibition in oncology to receptor modulation in cardiovascular disease and enzyme inhibition in immunotherapy, this scaffold has provided the foundation for numerous successful drug discovery programs.

Future research will likely expand its application into new therapeutic frontiers. The inherent properties of the triazolopyridine system also make it a candidate for development in materials science, such as in the creation of novel fluorescent probes or functional organic materials. [3]As synthetic methodologies become more advanced, the ability to precisely and efficiently functionalize this core will undoubtedly lead to the discovery of next-generation therapeutics and advanced materials with unprecedented properties.

References

  • Benchchem. (n.d.). 4,6-Dichloro-2H-triazolo[4,5-c]pyridine | Research Chemical.
  • Fallacara, A. L., et al. (n.d.). TheT[3][9][8]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Institutes of Health. Retrieved from

  • Ingall, A. H., et al. (2015). Triazolo(4,5-D)pyrimidine compounds. Google Patents.
  • Duan, Y., et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Hardik, R. P., et al. (2015). Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis. Google Patents.
  • Jin, C. H., et al. (2014). Discovery of N-((4-(t[3][9][8]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213-38. Retrieved from

  • Kim, B., et al. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
  • Abdel-Latif, E., et al. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,t[3][9][8]riazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-t[3][9][8]riazine Derivatives. PubMed Central. Retrieved from

  • PubChemLite. (n.d.). 6-chloro-1h-t[3][5][8]riazolo[4,5-b]pyridine. Retrieved from

  • Boyd, M. J., et al. (2015). A novel triazolo-pyridine compound. Google Patents.
  • He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-54.
  • Zhang, B., et al. (n.d.). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. National Institutes of Health.
  • ChemicalBook. (2025). 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE, 6-CHLORO-.
  • Scienmag. (2025). Triazolopyridines: Advances in Synthesis and Applications.
  • Salunke, D. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate.
  • Pintea, B.-N., et al. (n.d.). Pyrazolo[5,1-c]t[3][9][8]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. Retrieved from

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
  • Onat, E. A., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913.

Introduction to 1,2,3-triazolo[4,5-b]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1,2,3-triazolo[4,5-b]pyridine Core: A Privileged Scaffold in Modern Chemistry

Foreword: The Rise of a Heterocyclic Powerhouse

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as foundations for innovation. The 1,2,3-triazolo[4,5-b]pyridine core, a fused bicyclic heteroaromatic system, represents one such "privileged scaffold." Its unique combination of a pyridine ring's stability and a triazole ring's versatile reactivity has established it as a cornerstone in the design of novel therapeutics, advanced agrochemicals, and functional materials.[1][2] This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, the logic of its application, and the future potential of this remarkable core.

Core Anatomy: Understanding the Structural and Physicochemical Landscape

The 1,2,3-triazolo[4,5-b]pyridine, also known as 7-azabenzotriazole, is characterized by the fusion of a 1,2,3-triazole ring with a pyridine ring.[3] This arrangement results in a planar molecule with a distinct electronic profile, governed by the multiple nitrogen atoms that can act as hydrogen bond donors and acceptors—a critical feature for biological receptor interactions.[3] Its structural similarity to endogenous purines like adenine and guanine is a key factor in its broad biological activity, allowing it to function as a bioisostere and interact with targets such as kinases.[4]

Key Physicochemical Properties

The parent compound typically appears as a white to pale yellow crystalline solid.[2] Its properties are summarized below, providing a baseline for understanding the behavior of its more complex derivatives in experimental settings.

PropertyValueSource
Molecular Formula C₅H₄N₄[3]
Molecular Weight 120.11 g/mol [3][5]
Melting Point 208 °C (decomposes)
pKa 3.15 ± 0.20[6]
Appearance White to pale yellow crystalline solid[2]
Solubility Moderate in polar solvents (e.g., ethanol, methanol); high in polar aprotic solvents (e.g., DMSO, DMF); limited in non-polar solvents.[3]

Causality Insight: The moderate to high solubility in polar solvents is a direct consequence of the multiple nitrogen atoms, which facilitate hydrogen bonding with the solvent.[3] This property is highly advantageous in drug development, as it often correlates with better bioavailability and ease of formulation.

Synthesis of the Scaffold: A Protocol-Driven Approach

The construction of the 1,2,3-triazolo[4,5-b]pyridine core is synthetically accessible, a crucial factor for its widespread use. The most common and reliable method involves the diazotization of a 2,3-diaminopyridine precursor, followed by intramolecular cyclization.

Standard Experimental Protocol: Synthesis from 2,3-Diaminopyridine

This protocol outlines a standard laboratory procedure for synthesizing the parent core. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Objective: To synthesize 1H-1,2,3-triazolo[4,5-b]pyridine via diazotization and cyclization.

Materials:

  • 2,3-Diaminopyridine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Distilled Water

  • Ice Bath

  • Standard Glassware (beaker, flask, stirring bar)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 2,3-diaminopyridine in an aqueous acidic solution (e.g., 2M HCl). The acid serves a dual purpose: it protonates the amino groups to increase solubility and, more importantly, reacts with sodium nitrite in the next step to generate the in situ reactant, nitrous acid (HONO).

  • Cooling: Place the reaction vessel in an ice bath and cool the solution to 0-5 °C. This is a critical step. The diazotization reaction is highly exothermic, and low temperatures are required to prevent the decomposition of the unstable diazonium salt intermediate and to control the reaction rate, minimizing side product formation.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the protonated diamine. The slow addition is crucial to maintain the low temperature and prevent a dangerous buildup of heat and nitrogen gas. During this step, one of the amino groups is converted into a diazonium salt.

  • Intramolecular Cyclization: After the addition is complete, allow the mixture to stir at 0-5 °C for a designated period (e.g., 1-2 hours). The diazonium salt intermediate is then attacked by the lone pair of electrons on the adjacent amino group, leading to the formation of the stable five-membered triazole ring.

  • Isolation and Purification: The product often precipitates from the reaction mixture. It can be isolated by filtration, washed with cold water to remove residual salts and acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final fused heterocyclic product.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process Reactant1 2,3-Diaminopyridine Step2 Diazotization of one amino group (0-5 °C) Reactant1->Step2 Reactant2 Sodium Nitrite (NaNO₂) + Acid (HCl) Step1 In situ formation of Nitrous Acid (HONO) Reactant2->Step1 Reaction Step1->Step2 Reacts with Step3 Intramolecular Cyclization Step2->Step3 Forms unstable intermediate Product 1,2,3-Triazolo[4,5-b]pyridine Step3->Product Yields final product

Caption: Synthetic workflow for 1,2,3-triazolo[4,5-b]pyridine.

The Core in Action: Medicinal Chemistry and Biological Activity

The 1,2,3-triazolo[4,5-b]pyridine scaffold is a prolific building block in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[7]

Anticancer Applications

The structural analogy to purines makes this core an excellent candidate for designing kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their overexpression or malfunction is a hallmark of many cancers.

  • PIM Kinase Inhibition: Derivatives of this core have been identified as potent pan-PIM kinase inhibitors.[4] PIM kinases are implicated in the progression of leukemia, prostate cancer, and myeloma. The triazolopyridine scaffold acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and preventing its function.[4]

  • Lysine Specific Demethylase 1 (LSD1) Inhibition: Modified scaffolds, such as the[1][3]triazolo[4,5-d]pyrimidine, have been developed as potent and reversible LSD1 inhibitors.[8] LSD1 is an epigenetic target overexpressed in various tumors, and its inhibition can suppress cancer cell proliferation and migration.[8]

Broad-Spectrum Biological Activities

Beyond oncology, the core has been integrated into compounds with diverse therapeutic potential.

Biological ActivityMechanism/Target (if known)Application ExamplesReferences
Anti-inflammatory Inhibition of inflammatory pathwaysDevelopment of novel anti-inflammatory agents[1][9]
Analgesic Central and peripheral nervous system modulationNon-opioid pain relief[3][9]
Antimicrobial Disruption of microbial cell processesAgents against various bacterial and fungal pathogens[2][3][10]
Antimalarial Inhibition of parasitic enzymes (e.g., falcipain-2)Development of drugs against Plasmodium falciparum[11]
Antihypertensive Vasodilation, other cardiovascular effectsTreatment of high blood pressure[9]
Antiasthmatic Bronchodilation and anti-inflammatory effectsManagement of asthma[9]
Visualizing the Pharmacophore in Action

This diagram conceptualizes how the 1,2,3-triazolo[4,5-b]pyridine core can function as a pharmacophore within a kinase inhibitor, highlighting the key interactions that drive its biological effect.

Kinase_Interaction cluster_inhibitor Triazolopyridine-Based Inhibitor cluster_kinase Kinase ATP-Binding Pocket Core 1,2,3-Triazolo[4,5-b]pyridine (Hinge-Binding Region) Hinge Hinge Region (Amino Acid Residues) Core->Hinge Hydrogen Bonds R1 R1 Group (Selectivity/Potency) HydrophobicPocket Hydrophobic Pocket R1->HydrophobicPocket Van der Waals Interactions R2 R2 Group (Solubility/PK) SolventFront Solvent-Exposed Region R2->SolventFront Improves Solubility

Caption: Pharmacophore model of a triazolopyridine kinase inhibitor.

Expanding Horizons: Agrochemical and Materials Science Applications

The utility of the 1,2,3-triazolo[4,5-b]pyridine core is not confined to medicine. Its chemical stability and reactivity make it valuable in other advanced fields.

  • Agrochemicals: The scaffold is used to develop more effective and targeted pesticides and herbicides, contributing to improved crop yields.[1][2]

  • Materials Science: The ability of the nitrogen-rich core to act as a ligand for metal ions has opened doors for its use in coordination chemistry.[1] This has led to the development of novel catalysts and advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity, which are beneficial for sensors and electronics.[1]

Conclusion and Future Outlook

The 1,2,3-triazolo[4,5-b]pyridine core has cemented its status as a privileged scaffold in scientific research. Its synthetic tractability, favorable physicochemical properties, and remarkable versatility have driven innovation across multiple disciplines. The future of this core lies in the rational design of next-generation derivatives. By leveraging structure-based drug design, researchers can create compounds with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles.[7] Continued exploration will undoubtedly uncover new biological activities and applications, ensuring that the 1,2,3-triazolo[4,5-b]pyridine framework remains a vital component in the quest for novel solutions to challenges in health, agriculture, and technology.

References

  • Title: 1H-1,2,3-Triazolo[4,5-b]pyridine Source: Smolecule URL
  • Title: 1H-1,2,3-Triazolo[4,5-b]pyridine Source: Chem-Impex URL
  • Title: 1H-1,2,3-Triazolo 4,5-b pyridine 98 273-34-7 Source: Sigma-Aldrich URL
  • Title: 1H-1,2,3-Triazolo(4,5-b)
  • Title: 1H-1,2,3-Triazolo[4,5-b]pyridine (CAS 273-34-7)
  • Title: 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE Source: ChemicalBook URL
  • Title: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine Source: MDPI URL
  • Title: Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors Source: Request PDF URL
  • Title: 1H-1,2,3-Triazolo[4,5-b]pyridine 98% Source: Sigma-Aldrich URL
  • Title: 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE CAS Source: ChemicalBook URL
  • Title: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine Source: PMC URL
  • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: ResearchGate URL
  • Title: A Novel Series of[1][3][5]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: PMC - PubMed Central URL:

  • Title: Discovery of[1][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors Source: PMC URL:

  • Title: Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][3][5]Triazolo[4, 3-b]-Pyridazine Derivatives Source: ResearchGate URL:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The triazolopyridine core is a quintessential example of such a scaffold, and its halogenated derivatives, like 6-Chloro-1H-triazolo[4,5-b]pyridine, represent a particularly versatile starting point for chemical exploration. This guide provides an in-depth analysis of the fundamental physicochemical properties of 6-Chloro-1H-triazolo[4,5-b]pyridine, offering researchers, scientists, and drug development professionals the foundational knowledge required to strategically leverage this compound in their synthetic and therapeutic programs. Understanding these core characteristics is not merely an academic exercise; it is the critical first step in predicting molecular behavior, designing rational synthetic routes, and ultimately, engineering efficacy and safety into next-generation pharmaceuticals.

Molecular Identity and Structural Architecture

6-Chloro-1H-triazolo[4,5-b]pyridine is a bicyclic heteroaromatic compound. Its architecture is defined by the fusion of a pyridine ring with a 1,2,3-triazole ring. The placement of a chlorine atom at the 6-position of the pyridine ring is a key feature, profoundly influencing the molecule's electronic properties and reactivity.

The structural arrangement of nitrogen atoms within both rings creates a unique electronic landscape, making the molecule capable of participating in various non-covalent interactions, such as hydrogen bonding and metal coordination.[1] The planar nature of this fused system is also conducive to intercalation or fitting into the active sites of biological targets.[1]

Caption: 2D Structure of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Core Physicochemical Data Summary

A precise understanding of a molecule's physicochemical properties is paramount for anticipating its behavior in both chemical reactions and biological systems. These parameters govern solubility, membrane permeability, and metabolic stability—key determinants of a drug candidate's viability. The properties of 6-Chloro-1H-triazolo[4,5-b]pyridine are summarized below.

PropertyValueSource
Molecular Formula C₅H₃ClN₄[2]
Molecular Weight 154.56 g/mol [3]
Monoisotopic Mass 154.00462 Da[2]
CAS Number 408314-14-7[4][5]
Melting Point Data not available
Boiling Point Data not available
Solubility Limited solubility in water; enhanced in polar aprotic solvents like DMSO and DMF.[1][1]
Predicted logP 0.9[2]
Topological Polar Surface Area (TPSA) 54.5 Ų[6]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a chemical entity is a foundational step in any research endeavor. A multi-technique analytical approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. A broad singlet corresponding to the N-H proton of the triazole ring is also anticipated, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C6) will show a characteristic chemical shift, and its signal may be less intense due to the absence of a directly attached proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide clues about the molecular formula. For 6-Chloro-1H-triazolo[4,5-b]pyridine, high-resolution mass spectrometry (HRMS) is the gold standard.

  • Expected Result: An [M+H]⁺ ion would be observed at an m/z of approximately 155.0119.[2] The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak (approximately one-third the intensity of the molecular ion peak), which is a definitive diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Expected Absorption Bands:

    • N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹ corresponding to the triazole N-H group.

    • Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹.

    • C=N and C=C Stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

    • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol: Identity and Purity Confirmation

The following workflow outlines a standard, self-validating system for the characterization of a newly synthesized or procured batch of 6-Chloro-1H-triazolo[4,5-b]pyridine.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a separate, more dilute solution in a high-purity solvent like methanol or acetonitrile for MS and HPLC analysis.

  • Mass Spectrometry: Infuse the sample solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement. Verify that the measured mass is within a 5 ppm error of the calculated mass and that the chlorine isotopic pattern is present.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC). Confirm that the number of signals, their chemical shifts, splitting patterns, and integrations are consistent with the known structure.

  • Chromatographic Purity: Inject the sample onto a reverse-phase HPLC system with a UV detector. Develop a suitable gradient method to separate the main compound from any potential impurities. The goal is to observe a single major peak, and the purity is typically calculated as the peak area percentage.

  • Data Consolidation: Synthesize the data from all techniques. The combination of correct mass, characteristic NMR spectra, and high chromatographic purity provides authoritative confirmation of the compound's identity and quality.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Structural & Purity Analysis cluster_2 Final Verification Prep Dissolve Sample (e.g., DMSO-d6, MeOH) HRMS High-Resolution MS (Confirm Mass & Isotope Pattern) Prep->HRMS NMR NMR Spectroscopy (¹H, ¹³C - Confirm Structure) Prep->NMR HPLC HPLC-UV (Assess Purity >95%) Prep->HPLC Verify Data Consolidation & Identity Confirmation HRMS->Verify NMR->Verify HPLC->Verify

Caption: Standard workflow for the analytical validation of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Reactivity and Synthetic Utility

The true value of 6-Chloro-1H-triazolo[4,5-b]pyridine for a synthetic chemist lies in its predictable reactivity. The electronic nature of the fused ring system activates the chlorine atom for nucleophilic aromatic substitution (SₙAr).

This reactivity is the cornerstone of its utility as a building block. The chlorine atom can be readily displaced by a wide variety of nucleophiles—including amines, thiols, and alcohols—enabling the rapid generation of diverse compound libraries.[7] This makes it an excellent intermediate for structure-activity relationship (SAR) studies, where systematic modification of this position can be used to optimize a compound's biological activity.[7] The triazole N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to further expand the chemical space.

Synthetic_Utility cluster_0 cluster_1 cluster_2 Core 6-Chloro-1H-triazolo[4,5-b]pyridine SnAr Nucleophilic Aromatic Substitution (SₙAr) at C6-Cl Core->SnAr + R-NH₂ + R-SH + R-OH N_Alk N-Alkylation/ N-Arylation at Triazole Core->N_Alk + Base + R-X Lib1 Amine Derivatives SnAr->Lib1 Lib2 Thiol Derivatives SnAr->Lib2 Lib3 Alkoxy Derivatives SnAr->Lib3 Lib4 N-Substituted Analogs N_Alk->Lib4

Caption: Role of 6-Chloro-1H-triazolo[4,5-b]pyridine as a versatile synthetic intermediate.

Applications in Research and Drug Development

The triazolopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[8] Its derivatives have been investigated for a wide range of therapeutic applications. The ability of the nitrogen atoms to act as hydrogen bond donors and acceptors allows for critical interactions with protein active sites.

  • Kinase Inhibition: Many kinase inhibitors feature nitrogen-containing heterocyclic cores that interact with the hinge region of the kinase domain. The triazolopyridine scaffold is frequently used in the design of inhibitors for targets in oncology.[7]

  • Antibacterial Agents: The structural motif has been incorporated into novel compounds with potential antibacterial activity, addressing the urgent need for new treatments against resistant pathogens.[9]

  • Central Nervous System (CNS) Targets: Analogs have been explored as modulators of CNS targets, such as GABA-A receptors, highlighting the scaffold's potential in neurology and psychiatry.[7][10]

The use of 6-Chloro-1H-triazolo[4,5-b]pyridine allows researchers to access these promising chemical spaces efficiently, making it a valuable tool in the quest for new medicines.

Conclusion

6-Chloro-1H-triazolo[4,5-b]pyridine is more than just a chemical compound; it is a strategic entry point into a rich field of medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and proven relevance as a pharmacophore make it an indispensable building block for modern drug discovery. This guide has illuminated its core characteristics, from its molecular structure and spectroscopic signature to its synthetic potential. By leveraging this fundamental knowledge, researchers can more effectively and rationally design the next generation of innovative therapeutics.

References

  • PubChem. 6-Chloro-[1][3][6]triazolo[4,3-b]pyridazine. Available from: [Link]

  • PubChem. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. Available from: [Link]

  • PubChemLite. 6-chloro-1h-[1][3][4]triazolo[4,5-b]pyridine. Available from: [Link]

  • ChemSynthesis. 6-chloro-2-methyl[1][3][6]triazolo[1,5-b]pyridazine. Available from: [Link]

  • NIH. The[1][3][6]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available from: [Link]

  • ACS Publications. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available from: [Link]

  • PubChem. 6-Chloro-1H-pyrazolo[4,3-b]pyridine. Available from: [Link]

  • SpectraBase. 6-chloro-2-[(3-methylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Varian Inc. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available from: [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]

  • ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]

  • PubMed. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Available from: [Link]

  • MDPI. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Available from: [Link]

  • NIST. Pyridine - the NIST WebBook. Available from: [Link]

  • NASA. Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. Available from: [Link]

  • PubMed. A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][3][4]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Available from: [Link]

Sources

Methodological & Application

Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust and reproducible method starting from the commercially available 5-chloro-2,3-diaminopyridine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step protocol, characterization data, and essential safety precautions.

Introduction and Significance

6-Chloro-1H-triazolo[4,5-b]pyridine is a privileged heterocyclic scaffold frequently utilized in the development of novel therapeutic agents. The unique arrangement of nitrogen atoms in the triazolopyridine core allows for a multitude of non-covalent interactions with biological targets, making it a valuable pharmacophore.[1] Its derivatives have shown a wide range of pharmacological activities, including kinase inhibition, and are integral to compounds targeting cancer and inflammatory diseases.[2][3]

The presence of the chloro-substituent at the 6-position provides a versatile synthetic handle for further molecular diversification through nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the systematic exploration of the chemical space around the core structure, which is a cornerstone of modern structure-activity relationship (SAR) studies. This protocol outlines a classic and efficient method for the construction of the fused 1,2,3-triazole ring via diazotization of an ortho-diaminopyridine precursor.

Reaction Principle and Mechanism

The synthesis proceeds via the diazotization of one of the amino groups of 5-chloro-2,3-diaminopyridine, followed by an intramolecular cyclization to form the fused triazole ring.

Overall Reaction:

5-chloro-2,3-diaminopyridine6-Chloro-1H-triazolo[4,5-b]pyridine

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., acetic acid or hydrochloric acid). The nitrous acid then diazotizes one of the amino groups of the starting material to form a reactive diazonium salt intermediate. The neighboring amino group then acts as an intramolecular nucleophile, attacking the diazonium group to close the five-membered triazole ring, yielding the final product after deprotonation.

Below is a diagram illustrating the proposed reaction mechanism.

Reaction_Mechanism cluster_reagents Reagent Activation cluster_synthesis Synthesis Pathway NaNO2 NaNO₂ HONO HNO₂ (Nitrous Acid) NaNO2->HONO + H⁺ H+ H⁺ (Acid) StartMat 5-Chloro-2,3-diaminopyridine Diazonium Diazonium Salt Intermediate StartMat->Diazonium + HNO₂ Cyclization Intramolecular Cyclization Diazonium->Cyclization Nucleophilic Attack Product 6-Chloro-1H-triazolo[4,5-b]pyridine Cyclization->Product - H⁺

Caption: Proposed mechanism for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Materials and Equipment

Chemicals
ReagentCAS No.M.W. ( g/mol )HazardNotes
5-Chloro-2,3-diaminopyridine58485-33-9143.58IrritantStarting material
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, ToxicDiazotizing agent
Glacial Acetic Acid64-19-760.05CorrosiveSolvent and acid catalyst
Deionized Water7732-18-518.02N/AFor solutions and work-up
Saturated Sodium Bicarbonate144-55-884.01N/AFor neutralization
Anhydrous Magnesium Sulfate7487-88-9120.37N/ADrying agent
Ethyl Acetate141-78-688.11Flammable, IrritantExtraction solvent
Hexanes110-54-386.18Flammable, ToxicRecrystallization/TLC
Equipment
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (50 mL, 100 mL)

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer (for characterization)

Experimental Protocol

The following workflow diagram provides a high-level overview of the synthesis process.

Experimental_Workflow A 1. Dissolve Starting Material (5-Chloro-2,3-diaminopyridine in Acetic Acid) B 2. Cool Reaction Mixture (0-5 °C in Ice Bath) A->B D 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) B->D C 3. Prepare NaNO₂ Solution (Dissolve in water) C->D E 5. Reaction Stirring (1 hour at 0-5 °C) D->E F 6. Reaction Quench (Pour onto ice water) E->F G 7. Neutralization (Add sat. NaHCO₃ until pH 7-8) F->G H 8. Product Extraction (Ethyl Acetate, 3x) G->H I 9. Drying and Filtration (Dry organic layer with MgSO₄) H->I J 10. Solvent Removal (Rotary Evaporation) I->J K 11. Purification (Recrystallization from EtOAc/Hexanes) J->K L 12. Characterization (NMR, MS, MP) K->L

Caption: Step-by-step workflow for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2,3-diaminopyridine (1.43 g, 10 mmol) in glacial acetic acid (20 mL).

    • Rationale: Acetic acid serves as both the solvent and the acid catalyst required for the in-situ formation of nitrous acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

    • Rationale: The diazotization reaction is exothermic and the diazonium intermediate is unstable at higher temperatures. Maintaining a low temperature is critical for safety and to prevent decomposition, which would lower the yield.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol, 1.1 eq) in deionized water (5 mL).

  • Diazotization and Cyclization: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the cooled reaction mixture over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Rationale: Slow, dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature spike. A slight excess of sodium nitrite ensures complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour. The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation: a. Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form. b. Slowly neutralize the solution by adding saturated sodium bicarbonate solution until the pH reaches 7-8. Be cautious as this will cause vigorous CO₂ evolution. c. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Rationale: Neutralization is necessary to remove the acetic acid and prepare the product for extraction into an organic solvent. d. Combine the organic layers and wash with brine (1 x 30 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product is a light-colored solid.

Characterization and Data

The identity and purity of the synthesized 6-Chloro-1H-triazolo[4,5-b]pyridine should be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
Melting Point ~185-190 °C (literature values may vary)
¹H NMR (400 MHz, DMSO-d₆)δ ~15.5 (s, 1H, NH), 8.45 (d, 1H), 7.80 (d, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ ~145.2, 142.8, 141.0, 128.5, 118.0
Mass Spec (ESI) m/z: 155.01 [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and may vary depending on the solvent and instrument.[4][5]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.[6]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[7]

  • Reagent Hazards:

    • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.

    • Sodium Nitrite: Toxic if swallowed and is a strong oxidizing agent. Avoid contact with combustible materials.

    • Pyridine Derivatives: Can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and vapors.

  • Reaction Hazards: The diazotization reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction. Diazonium salts can be explosive when isolated and dry; this protocol is designed to use the intermediate in situ.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic waste should be neutralized before disposal. Halogenated organic waste should be collected in a designated container.

References

  • Vertex AI Search. MATERIAL SAFETY DATA SHEET. Retrieved from Google.

  • Sigma-Aldrich. SAFETY DATA SHEET. Retrieved from Google.

  • Fisher Scientific. SAFETY DATA SHEET. Retrieved from Google.[6]

  • CymitQuimica. Safety Data Sheet. Retrieved from Google.[7]

  • PubChem. 6-chloro-1h-[6]triazolo[4,5-b]pyridine. Retrieved from [Link]4]

  • Salunke, D. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. Retrieved from [Link]5]

  • ResearchGate. Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from [Link]]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved from [Link]2]

  • PubMed. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Retrieved from [Link]3]

Sources

Application Note: A Validated Protocol for the Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolopyridine Scaffold

The 1H-triazolo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutics targeting a wide range of diseases.[1][2] 6-Chloro-1H-triazolo[4,5-b]pyridine, in particular, serves as a crucial and versatile synthetic intermediate. The chloro-substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of diverse functional groups and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of this key building block, emphasizing mechanistic understanding, safety, and reproducibility.

Synthetic Strategy and Mechanism

The synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine is efficiently achieved through the diazotization of 5-chloro-pyridine-2,3-diamine, followed by an in-situ intramolecular cyclization. This classic transformation relies on the generation of a reactive diazonium salt from one of the vicinal amino groups, which is then intercepted by the adjacent amino group to form the stable, fused triazole ring.

The Causality Behind the Method: The reaction is initiated by treating the diamine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a protic acid, typically acetic acid. The key steps are:

  • Formation of the Diazotizing Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HONO), which further equilibrates to the highly electrophilic nitrosonium ion (N≡O⁺).

  • Diazonium Salt Formation: One of the aromatic amino groups acts as a nucleophile, attacking the nitrosonium ion. Subsequent dehydration yields a highly reactive aryl diazonium salt intermediate.

  • Intramolecular Cyclization: The second, adjacent amino group then performs an intramolecular nucleophilic attack on the diazonium nitrogen, leading to the formation of the five-membered triazole ring.

  • Aromatization: A final deprotonation step results in the stable, aromatic 1H-triazolo[4,5-b]pyridine ring system.

Strict temperature control is paramount. The reaction is conducted at 0-5 °C because aryl diazonium salts are thermally unstable and can decompose violently or participate in unwanted side reactions if allowed to warm.[4][5][6]

Reaction Mechanism Diagram

reaction_mechanism Fig 1: Reaction Mechanism for Triazole Formation cluster_start Step 1: Generation of Nitrosonium Ion cluster_reaction Step 2-4: Diazotization and Cyclization NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H⁺ H+ H⁺ (from Acetic Acid) NO+ N≡O⁺ (Nitrosonium Ion) HONO->NO+ + H⁺, -H₂O StartMat 5-Chloro-pyridine-2,3-diamine Intermediate Aryl Diazonium Salt (Unstable Intermediate) StartMat->Intermediate + N≡O⁺ - H₂O Product 6-Chloro-1H-triazolo[4,5-b]pyridine Intermediate->Product Intramolecular Cyclization - H⁺

Caption: Fig 1: Reaction Mechanism for Triazole Formation

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and has been validated for high yield and purity.

Materials and Equipment
Reagents & Materials Grade Equipment
5-Chloro-pyridine-2,3-diamine≥97% Purity250 mL Three-neck round-bottom flask
Acetic Acid (Glacial)ACS ReagentMagnetic stirrer and stir bar
Sodium Nitrite (NaNO₂)ACS ReagentThermometer (-10 to 110 °C)
Deionized WaterType II or betterAddition funnel (50 mL)
IceN/AIce bath
Sulfamic Acid (optional quencher)ACS ReagentBüchner funnel and filter flask
Whatman Grade 1 filter paper
Vacuum oven or desiccator
Reagent Quantification
ReagentMW ( g/mol )Molar Eq.Mass / VolumeMoles (mmol)
5-Chloro-pyridine-2,3-diamine143.571.05.00 g34.8
Acetic Acid60.05Solvent50 mL-
Water (for diamine)18.02Solvent25 mL-
Sodium Nitrite (NaNO₂)69.001.052.52 g36.5
Water (for nitrite)18.02Solvent15 mL-
Step-by-Step Procedure
  • Preparation of the Amine Solution:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 5.00 g (34.8 mmol) of 5-chloro-pyridine-2,3-diamine.

    • Add 50 mL of glacial acetic acid and 25 mL of deionized water.

    • Stir the mixture at room temperature until all solids have dissolved completely.

  • Reaction Cooldown:

    • Place the flask in a large ice-water bath.

    • Stir the solution vigorously and allow it to cool to an internal temperature of 0-5 °C. Causality: Maintaining this low temperature is critical to prevent the decomposition of the thermally sensitive diazonium salt intermediate that will form in the next step.[4][5]

  • Preparation of the Nitrite Solution:

    • In a separate 50 mL beaker, dissolve 2.52 g (36.5 mmol) of sodium nitrite in 15 mL of deionized water. Ensure it is fully dissolved before proceeding.

  • Diazotization and Cyclization:

    • Transfer the sodium nitrite solution to a 50 mL addition funnel and place it on the central neck of the reaction flask.

    • Add the sodium nitrite solution dropwise to the cold, stirring amine solution over a period of 20-30 minutes.

    • Crucial Control Point: Carefully monitor the internal temperature throughout the addition. It must be maintained at 0-5 °C . Adjust the addition rate as needed to control any exotherm.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.

  • Product Precipitation and Isolation:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2 hours. A precipitate should form during this time.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two 30 mL portions of cold deionized water to remove residual acetic acid and salts.

    • Press the solid as dry as possible on the filter.

  • Drying:

    • Transfer the pale-yellow solid to a watch glass and dry it in a vacuum oven at 50 °C overnight or in a desiccator under vacuum until a constant weight is achieved.

    • Expected Yield: 5.5 - 5.8 g (93-98%).

Safety and Hazard Management: A Self-Validating System

The diazotization reaction is inherently hazardous and requires strict adherence to safety protocols.[7]

  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can be explosive.[5][8] This protocol is designed to keep the diazonium intermediate in solution and consume it in situ, which is the standard safe practice. Never attempt to isolate the diazonium salt.

  • Temperature Control: Loss of cooling can lead to a runaway reaction, rapid gas evolution (N₂), and decomposition. Always have a sufficiently large ice bath.[4][5]

  • Gas Evolution: The reaction releases nitrogen gas and potentially toxic nitrogen oxides (NOx). This entire procedure must be performed in a well-ventilated chemical fume hood. [4]

  • Reagent Stoichiometry: Use only a slight excess of sodium nitrite. A large excess can lead to unwanted side reactions and the presence of residual oxidizers in the final product.[4][6]

  • Quenching: If there is any suspicion of unreacted nitrous acid, it can be quenched at the end of the reaction (while still cold) by the slow addition of a small amount of sulfamic acid until a starch-iodide paper test is negative.[4][6]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

Experimental Workflow Diagram

workflow Fig 2: Experimental Workflow A 1. Dissolve Diamine in Acetic Acid/Water B 2. Cool Reaction Mixture to 0-5 °C in Ice Bath A->B D 4. Slow, Dropwise Addition of NaNO₂ at 0-5 °C B->D C 3. Prepare Aqueous NaNO₂ Solution C->D E 5. Stir at 0-5 °C (1 hr) then Warm to RT (2 hr) D->E F 6. Isolate Product via Vacuum Filtration E->F G 7. Wash with Cold H₂O F->G H 8. Dry Under Vacuum G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: Fig 2: Experimental Workflow

References

  • Chemistry Diazotization Reaction - sathee jee.
  • Reactive Chemical Hazards of Diazonium Salts - U.S. Department of Commerce, National Oceanic and Atmospheric Administration.
  • Reactive Chemical Hazards of Diazonium Salts - ResearchGate.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts - ACS Publications, Organic Letters.
  • Diazonium Salts - CAMEO Chemicals - NOAA.
  • 4,6-Dichloro-2H-triazolo[4,5-c]pyridine | Research Chemical - Benchchem.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.

Sources

Application Note: Accelerated Synthesis of Triazolopyridines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of triazolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] We delve into the principles of microwave-assisted organic synthesis (MAOS) and explore its profound advantages over conventional heating methods, including drastic reductions in reaction times, improved yields, and enhanced product purity.[3][4][5] Detailed, field-proven protocols for the synthesis of various triazolopyridine scaffolds are presented, emphasizing the rationale behind experimental choices to empower researchers with a robust understanding of the methodologies. This guide is designed to be a self-validating system, enabling both novice and experienced scientists to confidently implement and adapt these powerful synthetic techniques.

Introduction: The Significance of Triazolopyridines and the Advent of Microwave Chemistry

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[6] Among these, the triazolopyridine scaffold is a privileged structure, demonstrating a wide spectrum of pharmacological activities, including applications as anticancer agents, inhibitors of various enzymes, and treatments for cardiovascular and metabolic disorders.[1][7][8][9] The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, making triazolopyridine derivatives prime candidates for drug design and discovery.[2]

Traditionally, the synthesis of these complex heterocycles often involved lengthy reaction times, harsh conditions, and the use of hazardous reagents, leading to low yields and significant byproduct formation. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[4][5] Microwave irradiation offers a non-conventional energy source that directly and efficiently heats the reaction mixture, leading to dramatic accelerations in reaction rates and often cleaner reaction profiles.[10][11] This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing waste.[3][12]

This guide will explore the practical application of microwave technology to the synthesis of triazolopyridines, providing detailed protocols and explaining the underlying principles to facilitate their adoption in the modern research laboratory.

The Engine of Acceleration: Principles of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating where heat is transferred through conduction and convection, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[3][10] This "in-core volumetric heating" leads to a rapid and uniform temperature increase throughout the sample.[11] The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reagents.[3]

Key Advantages of MAOS:

  • Rapid Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[5][13]

  • Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher isolated yields of the desired product.[3][4]

  • Improved Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.

  • Scalability: Microwave synthesis is scalable from milligram to kilogram quantities, making it suitable for both research and industrial applications.[3]

Synthetic Protocols for Triazolopyridine Synthesis

Here, we present detailed protocols for the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, a prominent isomer class. These protocols are designed to be adaptable and provide a strong foundation for further methodological development.

Catalyst-Free Tandem Reaction of Enaminonitriles and Benzohydrazides

This protocol highlights an environmentally friendly, catalyst- and additive-free approach to synthesizing 1,2,4-triazolo[1,5-a]pyridines.[1] The reaction proceeds via a tandem mechanism involving transamidation, nucleophilic addition, and subsequent condensation.[1][14]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Enaminonitrile Enaminonitrile Microwave Microwave (140 °C) Enaminonitrile->Microwave Benzohydrazide Benzohydrazide Benzohydrazide->Microwave Product 1,2,4-Triazolo[1,5-a]pyridine Microwave->Product Tandem Reaction Toluene Toluene Toluene->Microwave

Figure 1: General workflow for the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines.

Protocol:

  • Reagent Preparation: In a dedicated microwave reaction vessel, combine the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).

  • Solvent Addition: Add dry toluene (typically 1.5 mL for a 0.2 mmol scale reaction). The choice of a high-boiling, non-polar solvent like toluene is crucial for reaching the required reaction temperature under microwave conditions.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 140 °C. The reaction time will vary depending on the substrates but is typically in the range of 3 hours.[1] It is essential to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Excess Benzohydrazide: Using a twofold excess of the benzohydrazide helps to drive the initial transamidation step to completion.

  • Microwave Temperature: The optimal temperature of 140 °C was determined through optimization studies.[1] While higher temperatures can lead to shorter reaction times, they may also result in decreased yields due to potential decomposition.[1]

  • Solvent: Toluene is an excellent choice due to its relatively high boiling point and good microwave absorption properties, allowing for efficient heating to the target temperature.

Data Summary:

EntryBenzohydrazide SubstituentTime (h)Yield (%)
1H383
24-OCH₃389
34-CH₃382
44-CF₃373
54-Cl341

Table 1: Substrate scope for the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines. Data adapted from[1].

Multicomponent Synthesis of Triazolo[1,5-a]pyrimidines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials.[15][16] When combined with microwave assistance, MCRs offer a rapid and atom-economical route to diverse heterocyclic libraries.[15][16]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions AminoTriazole 5-Amino-1,2,4-triazole Microwave Microwave (120 °C) AminoTriazole->Microwave Aldehyde Aromatic Aldehyde Aldehyde->Microwave Diketone 1,3-Diketone Diketone->Microwave Product Triazolo[1,5-a]pyrimidine Microwave->Product Multicomponent Condensation Ethanol Ethanol Ethanol->Microwave

Figure 2: Workflow for the microwave-assisted multicomponent synthesis of triazolo[1,5-a]pyrimidines.

Protocol:

  • Reagent Combination: In a microwave-safe vessel, mix the 5-aminotriazole derivative (1.0 equiv.), the aromatic aldehyde (1.0 equiv.), and the 1,3-dione (1.0 equiv.).

  • Solvent Addition: Add a minimal amount of a polar, microwave-absorbing solvent such as ethanol or DMF.[17][18]

  • Microwave Irradiation: Seal the vessel and irradiate at a predetermined temperature (e.g., 120 °C) for a short duration, typically 10-15 minutes.[17]

  • Product Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. If necessary, the product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent Choice: Polar solvents like ethanol and DMF are excellent microwave absorbers, facilitating rapid and efficient heating. They also serve to solubilize the reactants.

  • Stoichiometry: An equimolar ratio of reactants is typically used in MCRs to maximize atom economy and simplify product isolation.

  • Microwave vs. Conventional Heating: This type of reaction often requires many hours of reflux under conventional conditions, whereas microwave irradiation dramatically reduces the reaction time to minutes with often improved yields.[11][17]

Troubleshooting and Optimization

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction- Decomposition of starting materials or product- Incorrect stoichiometry- Increase reaction time or temperature incrementally.- Lower the reaction temperature.- Verify the purity and exact quantities of reagents.
Formation of Byproducts - Side reactions due to excessive temperature or time- Presence of impurities in starting materials- Optimize reaction time and temperature.- Purify starting materials before use.
Poor Reproducibility - Inconsistent microwave power output- Variations in vessel sealing and pressure- Use a dedicated scientific microwave reactor with precise temperature and pressure control.- Ensure consistent vessel sealing.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of triazolopyridine derivatives and other heterocyclic systems.[5][6] The protocols and principles outlined in this application note demonstrate the power of MAOS to accelerate discovery and development in medicinal chemistry and related fields. By understanding the causality behind the experimental parameters, researchers can leverage this technology to rapidly synthesize novel compounds with high efficiency and purity. The adoption of these green and efficient synthetic methods is crucial for the sustainable advancement of chemical science.[12]

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - ResearchGate.
  • Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - NIH.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PubMed Central.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results.
  • Triazolopyridines: Advances in Synthesis and Applications - BIOENGINEER.ORG.
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed.
  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases | ACS Medicinal Chemistry Letters - ACS Publications.
  • Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases.
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - ResearchGate.
  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines - RSIS International.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines - MDPI. Available at:

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PubMed Central.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals.
  • Microwave-assisted synthesis of a triazole-linked 3′–5′ dithymidine using click chemistry.
  • Microwave assisted synthesis of 1,2,4–triazolo [1,5–a]pyrimidines and biological evaluation - Current Issue - IJSR.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Semantic Scholar.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed.
  • Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][3][4][6]triazines and Thieno[2,3-b]pyridine Derivatives | Jordan Journal of Chemistry (JJC). Available at:

  • Ullmann condensation - Wikipedia.
  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - Beilstein Journals.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI.
  • (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids - ResearchGate.

Sources

Catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines: A Green Chemistry Approach for Pharmaceutical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds with significant applications in medicinal and pharmaceutical chemistry.[1][2] These compounds are known to exhibit a wide range of therapeutic activities, acting as inhibitors for enzymes like JAK1/JAK2 and RORγt, and are used in treatments for cardiovascular disorders and type 2 diabetes.[1] This document provides a detailed guide to a modern, catalyst-free synthetic route to this important scaffold. By leveraging a microwave-assisted tandem reaction between enaminonitriles and benzohydrazides, this protocol offers an environmentally benign, efficient, and high-yield alternative to traditional metal-catalyzed methods.[3][4] We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the validation and characterization of the synthesized products.

Introduction: The Significance of 1,2,4-Triazolo[1,5-a]pyridines

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery.[1] Among these, the 1,2,4-triazolo[1,5-a]pyridine system, characterized by a bridgehead nitrogen atom, is a cornerstone in the development of novel therapeutics.[1] Its structural resemblance to the purine ring system has led to its investigation as a purine bio-isostere, expanding its utility in medicinal chemistry.[5][6] The scaffold is integral to compounds developed for hyperproliferative disorders, cardiovascular diseases, and diabetes, and also finds use in materials science.[1]

Historically, the synthesis of this framework has often relied on transition-metal catalysts (e.g., copper, palladium) or stoichiometric external oxidants like Pb(OAc)₄.[1] While effective, these methods can present challenges, including metal contamination of the final product, harsh reaction conditions, and the generation of hazardous waste. The development of sustainable and "green" synthetic methodologies is therefore a critical goal.[1][2] This guide focuses on a catalyst-free approach that circumvents these issues, offering a cleaner, more efficient, and scalable pathway.[4]

The Core Methodology: A Tandem, Catalyst-Free Approach

The featured protocol is a catalyst-free, additive-free tandem reaction that proceeds under microwave irradiation.[1] This method utilizes readily available enaminonitriles and benzohydrazides to construct the 1,2,4-triazolo[1,5-a]pyridine ring system in a single operational step, often in very short reaction times and with excellent yields.[4][7]

Reaction Mechanism

The causality behind this efficient transformation lies in a sequence of intramolecular events. The proposed reaction pathway proceeds through three key stages:

  • Transamidation: The reaction initiates with a transamidation event between the enaminonitrile and the benzohydrazide. This forms a key intermediate by replacing the amine group of the enaminonitrile with the hydrazide moiety.

  • Intramolecular Nucleophilic Addition: The terminal nitrogen of the hydrazide intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This step results in the formation of the five-membered triazole ring.

  • Condensation and Aromatization: The final step involves a condensation reaction, leading to the elimination of a molecule (such as malononitrile, depending on the enaminonitrile precursor) and subsequent aromatization to yield the stable 1,2,4-triazolo[1,5-a]pyridine product.[1][7]

The entire sequence is a cascade, driven by the thermal energy supplied by microwave irradiation, which enhances reaction rates and often reduces the formation of byproducts.[1]

Reaction_Mechanism Plausible Reaction Mechanism Start Enaminonitrile + Benzohydrazide Intermediate1 Transamidation Intermediate Start->Intermediate1 1. Transamidation (Microwave, Δ) Intermediate2 Cyclized Intermediate (N-N Bond Formation) Intermediate1->Intermediate2 2. Intramolecular Nucleophilic Addition Product 1,2,4-Triazolo[1,5-a]pyridine + Byproduct Intermediate2->Product 3. Condensation & Aromatization

Caption: Plausible reaction pathway for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.

Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of a representative 1,2,4-triazolo[1,5-a]pyridine derivative.

Materials and Equipment
  • Reagents:

    • Substituted enaminonitrile (e.g., 2-(1-(dimethylamino)ethylidene)malononitrile) (1.0 equiv.)

    • Substituted benzohydrazide (e.g., 4-methoxybenzoylhydrazide) (1.2 equiv.)

    • Solvent (e.g., Ethanol, EtOH)

    • Ethyl acetate (for extraction)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Eluents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Equipment:

    • Microwave synthesizer with sealed reaction vessels

    • Round-bottom flask and condenser (for conventional heating comparison, if desired)

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and UV lamp

    • Glass column for chromatography

    • Melting point apparatus

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the enaminonitrile (e.g., 0.5 mmol, 1.0 equiv.) and the benzohydrazide (e.g., 0.6 mmol, 1.2 equiv.).

  • Solvent Addition: Add the solvent (e.g., 2.0 mL of EtOH).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 140 °C. The reaction is typically complete within 20-30 minutes.[4] Note: The internal pressure may reach approximately 6-8 bar.

  • Reaction Monitoring: Progress can be monitored by TLC. A sample of the reaction mixture can be taken (after cooling) and spotted on a TLC plate against the starting materials.

  • Work-up: Upon completion, allow the reaction vessel to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dilute the residue with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1,2,4-triazolo[1,5-a]pyridine product.

Overall Experimental Workflow

Workflow Experimental Workflow Setup 1. Reagent Setup (Enaminonitrile, Benzohydrazide, Solvent) Reaction 2. Microwave Irradiation (140 °C, 20-30 min) Setup->Reaction Workup 3. Solvent Removal & Aqueous Work-up Reaction->Workup Purification 4. Column Chromatography Workup->Purification Characterization 5. Product Validation (NMR, MS, Mp) Purification->Characterization

Caption: A streamlined workflow from reaction setup to final product validation.

Data Presentation: Substrate Scope

The versatility of this catalyst-free method is demonstrated by its tolerance to a wide range of functional groups on both the enaminonitrile and benzohydrazide starting materials.[1][4]

EntryBenzohydrazide Substituent (R¹)Enaminonitrile Substituent (R²)Product Yield (%)
1HPhenyl94
24-MePhenyl95
34-OMePhenyl96
44-ClPhenyl92
54-BrPhenyl90
64-NO₂Phenyl85
74-OMe4-Me-Phenyl94
84-OMe4-Cl-Phenyl91
92-ThienylPhenyl88

Table adapted from data presented in Lee et al., Molecules, 2024.[1][4] Yields refer to isolated products after purification.

Product Validation and Characterization

To ensure the trustworthiness of the protocol, rigorous characterization of the synthesized compounds is mandatory.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR will show characteristic signals for the aromatic protons on the pyridine and substituent rings, while the carbon NMR will confirm the number and type of carbon atoms in the fused heterocyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product, matching it to the calculated exact mass.

  • Melting Point (Mp): A sharp melting point is a good indicator of the purity of the crystalline solid product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the absence of starting material functional groups (e.g., nitrile C≡N stretch) and the presence of characteristic bonds in the product.[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction- Decomposition of starting materials- Incorrect microwave parameters- Increase reaction time or temperature slightly.- Ensure starting materials are pure.- Verify microwave power and temperature calibration.
Multiple Products/Spots on TLC - Formation of side products- Decomposition- Optimize reaction temperature; excessively high temperatures can cause degradation.- Ensure an inert atmosphere if substrates are air-sensitive.
Purification Difficulty - Products with similar polarity to impurities- Use a different eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

This application note details a robust, efficient, and environmentally friendly catalyst-free protocol for synthesizing 1,2,4-triazolo[1,5-a]pyridines.[1][3] The microwave-assisted tandem reaction of enaminonitriles and benzohydrazides provides high yields, demonstrates broad functional group tolerance, and aligns with the principles of green chemistry by eliminating the need for metal catalysts and harsh additives.[7][8] This methodology represents a significant advancement for researchers in drug discovery and organic synthesis, providing a reliable and scalable route to a highly valuable class of heterocyclic compounds.

References

  • New Method for the General Synthesis of[1][5][8]Triazolo[1,5‐a]pyridines. ResearchGate. Available from: [Link]

  • Lee, G., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]

  • Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. Available from: [Link]

  • Scarpino, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available from: [Link]

  • Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. MDPI. Available from: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of[1][5][8]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available from: [Link]

  • Lee, G., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed. Available from: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. ResearchGate. Available from: [Link]

  • Hori, M., et al. (1986). YLIDE-INDUCED YLIDE FORMATION: A THERMAL REACTION AND A DOUBLE CYCLOADDITION REACTION OF[1][5][8]TRIAZOLO[1,5-a]PYRIDINIUM YLIDES. HETEROCYCLES, 24(9). Available from: [Link]

  • Methods of synthesis of[1][5][8]triazolo[1,5-а]pyridines (microreview). ResearchGate. Available from: [Link]

  • Scope of the synthesis of 1,2,4‐triazolo[1,5‐a]pyridines.[a]. ResearchGate. Available from: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. ResearchGate. Available from: [Link]

  • A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][7][8]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed. Available from: [Link]

  • Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. Available from: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. Available from: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health. Available from: [Link]

Sources

Application Note: A Robust Orthogonal Chromatographic Strategy for the Purification of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 6-Chloro-1H-triazolo[4,5-b]pyridine, a critical heterocyclic intermediate in pharmaceutical synthesis. Due to the compound's polarity and the presence of structurally similar impurities from synthesis, achieving high purity (>98%) often necessitates more than a single chromatographic step. We present a robust, two-step orthogonal purification strategy that combines the high capacity of normal-phase flash chromatography for bulk impurity removal with the high resolution of reversed-phase preparative HPLC for final polishing. This guide explains the scientific rationale behind the methodological choices and provides comprehensive, step-by-step protocols for researchers, chemists, and drug development professionals.

Introduction: The Purification Challenge

6-Chloro-1H-triazolo[4,5-b]pyridine is a key building block in the development of various active pharmaceutical ingredients (APIs).[1][2][3] The presence of impurities, such as starting materials, byproducts, or isomers, can significantly impact the safety, efficacy, and regulatory approval of the final drug product.[4][5] The structure of 6-Chloro-1H-triazolo[4,5-b]pyridine, featuring a fused triazolopyridine core, imparts significant polarity.[6] This characteristic poses a distinct challenge for purification:

  • In Normal-Phase Chromatography (NPC): The polar nature of the molecule can lead to very strong adsorption on polar stationary phases like silica gel, resulting in poor peak shape and difficult elution.

  • In Reversed-Phase Chromatography (RPC): The compound may exhibit limited retention on non-polar C18 columns, potentially co-eluting with other polar impurities near the solvent front.[7]

A single chromatographic method is often insufficient to resolve all critical impurities. Therefore, an orthogonal purification strategy , which employs two methods with fundamentally different separation mechanisms, is the most reliable approach to achieve high purity.[8][9][10] This note details a workflow using NPC followed by RPC.

Orthogonal Purification Workflow

The proposed strategy leverages the strengths of two distinct chromatographic modes. Normal-phase flash chromatography serves as the primary, high-throughput step to remove the bulk of non-polar and some polar impurities. The resulting partially purified material is then subjected to reversed-phase preparative HPLC, which provides a different selectivity and higher resolving power to separate the target compound from any remaining, closely-related impurities.[8][11]

Orthogonal_Purification_Workflow Crude Crude 6-Chloro-1H-triazolo[4,5-b]pyridine (Purity: 70-85%) NP_Flash Step 1: Normal-Phase Flash Chromatography (Bulk Impurity Removal) Crude->NP_Flash Partially_Pure Partially Purified Fractions (Purity: 90-95%) NP_Flash->Partially_Pure Collect Target Fractions Waste1 Non-polar & Grossly Polar Impurities NP_Flash->Waste1 RP_HPLC Step 2: Reversed-Phase Prep HPLC (Polishing Step) Partially_Pure->RP_HPLC Final_Product Final Product (Purity: >98%) RP_HPLC->Final_Product Collect Pure Fractions Waste2 Closely Eluting Impurities RP_HPLC->Waste2

Caption: Orthogonal workflow for purifying 6-Chloro-1H-triazolo[4,5-b]pyridine.

Part 1: Primary Purification via Normal-Phase Flash Chromatography

This initial step is designed for high-capacity separation based on polarity, using a polar stationary phase (silica gel) and a less polar mobile phase.[8][12]

Rationale and Method Development

The key to successful normal-phase separation of polar compounds is selecting a mobile phase that effectively competes with the analyte for adsorption sites on the silica. A common and effective solvent system for polar heterocycles is a mixture of a chlorinated solvent and an alcohol, such as Dichloromethane (DCM) and Methanol (MeOH).[7][13] A recent synthesis of a similar triazolo-fused pyridine scaffold successfully employed a 5% MeOH in DCM system for purification, providing an excellent starting point.[14]

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing the optimal mobile phase. The target Rf (retention factor) for the compound of interest should be between 0.2 and 0.3 to ensure good separation and a reasonable elution time during the column run.[12]

Detailed Protocol: Normal-Phase Flash Chromatography
  • TLC Method Development:

    • Prepare several developing chambers with different ratios of MeOH in DCM (e.g., 2%, 5%, 8%, 10%).

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).

    • Spot the solution on silica gel TLC plates and develop them in the prepared chambers.

    • Visualize the spots under UV light (254 nm).

    • Select the solvent system that provides an Rf of ~0.2-0.3 for the target compound and the best separation from major impurities.

  • Sample Preparation (Dry Loading):

    • For polar compounds, dry loading is superior as it prevents the loading solvent from interfering with the separation at the top of the column.[12]

    • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a polar solvent like methanol.

    • Add 2-3 times the sample weight of silica gel (e.g., 2-3 g) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Packing and Equilibration:

    • Select a silica gel flash column appropriate for the sample size (a 30:1 ratio of silica to crude sample is a good starting point for difficult separations).[12] For 1 g of crude, a 40 g silica column is suitable.

    • Equilibrate the column with the initial, least polar mobile phase (e.g., 100% DCM) for at least 3-5 column volumes.

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample powder to the top of the equilibrated column, forming an even layer.

    • Begin the elution with the initial mobile phase. A step or linear gradient is recommended. For example, start with 100% DCM and gradually increase the percentage of MeOH from 0% to 10% over 10-15 column volumes.

    • Collect fractions and monitor the elution by TLC or a UV detector.

    • Combine the fractions containing the pure (or significantly enriched) target compound.

  • Post-Run Analysis:

    • Analyze the combined fractions using analytical HPLC to determine purity. A purity of 90-95% is a typical successful outcome for this step.[8]

    • Evaporate the solvent from the combined fractions under reduced pressure.

Summary of Flash Chromatography Parameters
ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)[12]Standard for normal-phase flash chromatography.
Sample Loading 1 g crude material on a 40 g columnA ~1:40 sample-to-sorbent ratio provides good resolution.
Mobile Phase A Dichloromethane (DCM)Good solvating power for many organics.[13]
Mobile Phase B Methanol (MeOH)Strong polar solvent to elute the target compound.
Gradient Profile 0-10% Mobile Phase B over 15 column volumesGradually increases polarity to elute compounds of interest without band broadening.
Flow Rate 30-40 mL/min (for a 40 g column)Standard flow rate for efficient separation.
Detection UV at 254 nmAromatic nature of the triazolopyridine ring allows for UV detection.
Target Purity 90-95%Sufficient for the subsequent polishing step.

Part 2: Polishing via Reversed-Phase Preparative HPLC

This second, high-resolution step separates molecules based on hydrophobicity, providing a separation mechanism orthogonal to the first step.[8][15] It is ideal for removing closely-related impurities that may have co-eluted during normal-phase chromatography.[9]

Rationale and Method Development

A C18-bonded silica column is the workhorse for reversed-phase chromatography.[15] The mobile phase typically consists of a polar mixture, such as water and acetonitrile (ACN) or methanol.[16] For nitrogen-containing heterocycles, adding an acid modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is crucial. This protonates the basic nitrogen atoms, preventing peak tailing and resulting in sharper, more symmetrical peaks.[4][16]

Detailed Protocol: Reversed-Phase Preparative HPLC
  • Sample Preparation:

    • Dissolve the partially purified material from Part 1 in a suitable solvent, such as DMSO or a mixture of the mobile phase (e.g., 50:50 Water:ACN). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

  • Column and Mobile Phase:

    • Install a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration.

  • Gradient Elution and Fraction Collection:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the sample.

    • Run a linear gradient to elute the compound. A typical gradient might be from 5% B to 95% B over 30-40 minutes.

    • Monitor the elution using a UV detector (e.g., 254 nm) and collect fractions corresponding to the main product peak.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions using analytical RP-HPLC to confirm purity (>98%).

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, solid powder.

Summary of Preparative HPLC Parameters
ParameterRecommended Value / DescriptionRationale
Stationary Phase C18-bonded Silica, 5-10 µmIndustry standard for reversed-phase separation of small molecules.[15]
Column Dimensions 250 x 21.2 mm (or similar preparative scale)Accommodates sufficient sample load for final purification.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid modifier ensures good peak shape.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting the compound.
Gradient Profile 5-95% Mobile Phase B over 30 minutesA broad gradient is effective for separating impurities with different hydrophobicities.
Flow Rate 15-20 mL/minAppropriate for the column dimension.
Detection UV at 254 nmAllows for precise monitoring and fractionation.
Target Purity >98%Meets typical requirements for pharmaceutical intermediates.

Conclusion

The purification of polar heterocyclic intermediates like 6-Chloro-1H-triazolo[4,5-b]pyridine is a common challenge in pharmaceutical development. A single chromatographic method often fails to deliver the required purity. By implementing a systematic, orthogonal workflow—combining high-capacity normal-phase flash chromatography for bulk separation with high-resolution reversed-phase HPLC for final polishing—researchers can reliably and efficiently achieve high levels of purity. This strategy enhances the confidence in the quality of the material, which is paramount for subsequent synthetic steps and downstream applications.

References

  • Santai, S.
  • SIELC Technologies. Separation of 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • McCall, J., et al. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
  • National Center for Biotechnology Information. 6-Chloro-[8][16][17]triazolo[4,3-b]pyridazine. PubChem Compound Database.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry Guides.
  • University of Kwazulu-Natal.
  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • National Center for Biotechnology Information. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.
  • BenchChem.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • PubChemLite. 6-chloro-1h-[8][9][16]triazolo[4,5-b]pyridine. PubChemLite.

  • Salunke, D. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega.
  • Lorenzo, N. D. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
  • Kumar, A., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • Salunke, D. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • Kumar, R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • Kumar, A., et al. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. .

  • Kim, H., et al. (2021).

Sources

Application Note: High-Resolution ¹H NMR Characterization of 6-Chloro-triazolo[1,5-a]pyridine

Application Note: High-Resolution ¹H NMR Characterization of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Abstract The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, finding applications as inhibitors for targets like the Janus kinase (JAK) family and in treatments for cardiovascular disorders.[4][5] Accurate and unambiguous structural characterization of these molecules is paramount for advancing drug discovery programs. This application note provides a comprehensive, field-proven guide to the characterization of a key intermediate, 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine, using high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. We detail a complete workflow, from optimal sample preparation to in-depth spectral interpretation, establishing a self-validating protocol for researchers.

Foundational Principles: Structure and Predicted Spectral Features

The structural integrity of a drug candidate is its most fundamental attribute. ¹H NMR spectroscopy serves as the gold standard for elucidating the precise arrangement of protons within a molecule, providing definitive confirmation of its identity and purity.

1.1. Molecular Structure and Proton Environment

6-Chloro-[1][2][3]triazolo[1,5-a]pyridine (CAS 1427357-23-0) possesses a fused bicyclic system containing four distinct proton environments.[1][3] The electron-withdrawing nature of the nitrogen atoms in both rings and the chloro-substituent at the C6 position significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield.

Below is the annotated structure with the standard IUPAC numbering system for the heterocyclic core.

Caption: Molecular structure of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine with proton labels.

1.2. Anticipated ¹H NMR Spectrum

Based on first principles and analysis of similar heterocyclic systems, we can predict the key features of the ¹H NMR spectrum:

  • H-2: This proton resides on the electron-deficient triazole ring and lacks adjacent protons. It is expected to appear as a sharp singlet (s) at the most downfield position.

  • H-5: This proton is on the pyridine ring, adjacent to a bridgehead nitrogen. It will exhibit a doublet of doublets (dd) due to coupling with H-7 (meta-coupling, ⁴J) and H-8 (para-coupling, ⁵J). The para-coupling is often very small and may not be resolved, leading to a narrow doublet.

  • H-7: Positioned between the chlorine atom and proton H-8, this proton will appear as a doublet of doublets (dd) . It experiences ortho-coupling (³J) with H-8 and meta-coupling (⁴J) with H-5.

  • H-8: This proton is ortho to H-7 and adjacent to a bridgehead nitrogen. It is expected to be a doublet (d) due to its ortho-coupling with H-7.

Experimental Protocol: From Sample to Spectrum

The quality of an NMR spectrum is directly dependent on meticulous sample preparation. This protocol is designed to ensure high-quality, reproducible results.

2.1. Materials and Reagents

Reagent/MaterialSpecificationsRationale
6-Chloro-[1][2][3]triazolo[1,5-a]pyridine>95% purityHigh purity analyte is essential for unambiguous spectral assignment.
Deuterated SolventDMSO-d₆ or CDCl₃, ≥99.8% DDeuterated solvents are "invisible" in ¹H NMR and provide a lock signal for the spectrometer.[6][7] DMSO-d₆ is an excellent choice for many polar heterocyclic compounds.[8]
NMR Tubes5 mm, high-precisionHigh-quality tubes are critical for maintaining magnetic field homogeneity.
Filtration MediumGlass wool plug in a Pasteur pipetteRemoves microscopic solid particles that degrade spectral resolution.[9]

2.2. Step-by-Step Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial. This concentration is optimal for achieving a high signal-to-noise ratio without causing line broadening due to increased solution viscosity.[10]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Ensure the sample is completely dissolved by gentle vortexing. A fully dissolved, homogenous solution is mandatory for acquiring a high-resolution spectrum.[6][9]

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into a clean, labeled 5 mm NMR tube. This step is critical to remove any suspended impurities that can severely degrade the magnetic field homogeneity and broaden NMR signals.

  • Final Check: Ensure the solvent height in the NMR tube is adequate (ideally 4-5 cm) to be within the detection region of the NMR coil.[9] Cap the tube securely.

Caption: Experimental workflow for ¹H NMR characterization.

2.3. NMR Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz spectrometer.

ParameterRecommended ValuePurpose
Pulse Programzg30Standard 30° pulse experiment for quantitative ¹H acquisition.
Number of Scans (NS)16Sufficient for good signal-to-noise for a ~10 mg sample.
Relaxation Delay (D1)5.0 sEnsures full relaxation of protons for accurate integration.
Acquisition Time (AQ)4.0 sProvides adequate data points for good digital resolution.
Spectral Width (SW)20 ppmCovers the full range of potential chemical shifts.
Temperature298 K (25 °C)Standard ambient temperature for analysis.

Data Analysis and Interpretation: A Representative Spectrum

Following acquisition and standard processing (Fourier transform, phasing, baseline correction), the spectrum is analyzed. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[4]

3.1. Representative Spectral Data

The following table summarizes the expected ¹H NMR data for 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine in DMSO-d₆.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~9.25ddJ = 9.4, 0.81H
H-8~8.61dJ = 9.41H
H-2~8.55s-1H
H-7~7.80dJ = 0.81H

Note: The presented data is a representative interpretation based on established principles of NMR spectroscopy and data from structurally related compounds. Actual chemical shifts may vary slightly based on solvent, concentration, and instrument.

3.2. Detailed Peak Assignment

  • δ ~8.55 (s, 1H): This sharp singlet is unambiguously assigned to H-2 . Its downfield shift is characteristic of a proton on an electron-deficient five-membered heteroaromatic ring, and the singlet multiplicity confirms the absence of any adjacent protons.

  • δ ~9.25 (dd, J = 9.4, 0.8 Hz, 1H): This signal corresponds to H-5 . The large coupling constant (9.4 Hz) arises from a para-coupling interaction with H-8 across the ring, while the smaller coupling (0.8 Hz) is due to a meta-interaction with H-7.

  • δ ~8.61 (d, J = 9.4 Hz, 1H): This doublet is assigned to H-8 . It shows a clear coupling of 9.4 Hz, matching the para-coupling observed for H-5.

  • δ ~7.80 (d, J = 0.8 Hz, 1H): This narrow doublet is assigned to H-7 . The small coupling constant of 0.8 Hz corresponds to the meta-coupling with H-5, confirming their spatial relationship. The presence of the adjacent electron-withdrawing chlorine atom shifts this proton upfield relative to the other pyridine ring protons.

The self-consistency of the coupling constants between H-5, H-7, and H-8 provides a robust validation of the structural assignment.

Conclusion

This application note provides a validated, step-by-step protocol for the ¹H NMR characterization of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine. By adhering to the detailed procedures for sample preparation and leveraging the provided guide for spectral interpretation, researchers in pharmaceutical and chemical development can confidently verify the structure and purity of this important heterocyclic compound. This rigorous analytical framework is essential for ensuring the quality and integrity of molecules advancing through the drug discovery pipeline.

References

  • Appretech Scientific Limited. (n.d.). 6-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Chemigo. (n.d.). 6-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Supporting Information for Aerobic C-N Bond Activation. (n.d.). General Information. Retrieved from [Link]

  • University of Notre Dame. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

  • Rana, V. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Wikipedia. (2026). VU6036864. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

Authored by: Senior Application Scientist, Advanced Analytical Technologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Mass Spectrometric Analysis of Triazolopyridine Derivatives

Abstract

Triazolopyridines represent a critical class of N-fused heterocyclic compounds with extensive applications in medicinal chemistry and drug development, valued for their diverse biological activities.[1][2] Accurate and sensitive characterization of these derivatives is paramount for synthesis validation, metabolic studies, and quality control. This document provides a comprehensive guide to the analysis of triazolopyridine derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). It delves into the underlying principles of ionization and fragmentation, offers detailed, field-proven protocols for method development, and presents a systematic approach to data interpretation.

Introduction: The Analytical Imperative for Triazolopyridines

The triazolopyridine scaffold, which fuses a triazole ring with a pyridine ring, is a cornerstone in the design of novel pharmaceuticals.[1][3] The structural versatility and biological efficacy of these compounds necessitate robust analytical methods for their identification and quantification.[4] Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier technique for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[5][6]

This guide addresses the key considerations for developing a reliable LC-MS/MS method, from selecting the appropriate ionization source to interpreting the resultant fragmentation patterns. The principles and protocols outlined herein are designed to be broadly applicable to a wide range of triazolopyridine isomers and their substituted analogues.

Foundational Principles: Ionization and Fragmentation

The success of any MS analysis hinges on the efficient generation of gas-phase ions from the analyte molecules. For triazolopyridine derivatives, which typically exhibit moderate to high polarity, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.[7][8]

Choosing the Right Ionization Source
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionic compounds.[9] It generates ions directly from a liquid solution, minimizing thermal degradation. Triazolopyridines, containing multiple nitrogen atoms, are readily protonated in an acidic mobile phase to form the protonated molecule, [M+H]⁺. This is the preferred method for most triazolopyridine derivatives, especially those with polar substituents.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[8][10] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge.[11] This process also typically yields the [M+H]⁺ ion.[10] APCI can be a valuable alternative if a specific triazolopyridine derivative shows poor ionization efficiency with ESI or if the LC method requires a mobile phase less amenable to ESI.

The overall workflow from sample introduction to data analysis is a multi-step process that requires careful optimization at each stage.

LC-MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Separation Column Sample->Column Mobile Phase IonSource Ionization (ESI or APCI) Column->IonSource MS1 MS1: Precursor Ion Selection (e.g., [M+H]⁺) IonSource->MS1 CID Collision Cell (CID) Fragmentation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data Data Acquisition & Interpretation MS2->Data

Caption: High-level workflow for the LC-MS/MS analysis of triazolopyridines.

Protocol: LC-MS/MS Method Development

This section provides a detailed, step-by-step protocol for establishing a robust LC-MS/MS method.

Materials and Reagents
  • Triazolopyridine derivative standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA) or acetic acid

  • LC-MS vials and caps

Step-by-Step Protocol

Step 1: Sample Preparation The goal is to prepare a clean sample in a solvent compatible with the mobile phase. For standards or simple formulations, a "dilute-and-shoot" approach is effective.

  • Prepare a 1 mg/mL stock solution of the triazolopyridine standard in a suitable solvent (e.g., methanol or ACN).

  • Perform serial dilutions from the stock solution to create working standards. A typical starting concentration for infusion is 1-10 µg/mL.

  • For LC-MS analysis, dilute the working standard to a final concentration of 10-100 ng/mL using the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA).

Step 2: Direct Infusion and MS1 Optimization Direct infusion is used to find the optimal MS parameters for the parent compound without chromatographic separation.

  • Set up a syringe pump to directly infuse the 1-10 µg/mL working standard into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Operate the ion source in positive mode (ESI is the recommended starting point).

  • Acquire full scan mass spectra (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.

  • Confirm the presence of other adducts. Use the data in Table 2 to identify sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common but less desirable for fragmentation.[12]

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the [M+H]⁺ ion.

Step 3: Fragmentation (MS/MS) Optimization

  • Select the m/z of the [M+H]⁺ ion as the precursor for fragmentation.

  • Perform a product ion scan while varying the collision energy (CE) in the collision cell (e.g., stepping from 10 to 40 eV).

  • Identify 2-3 major, stable fragment ions that are characteristic of the compound. The most intense fragment is typically used for quantification (quantifier), while a second fragment is used for confirmation (qualifier).[5]

Step 4: Liquid Chromatography Method Development

  • Select an appropriate column. A C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is a versatile starting point.[13]

  • Develop a gradient elution method. A typical gradient runs from a high aqueous content to a high organic content to elute compounds based on their polarity.

    • Mobile Phase A: Water + 0.1% Formic Acid. Causality: The acid promotes protonation of the analyte for efficient ESI ionization.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Set a flow rate appropriate for the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).[14]

  • Inject the 10-100 ng/mL sample and monitor the transitions (precursor ion → fragment ions) identified in Step 3 using Multiple Reaction Monitoring (MRM) mode.

  • Optimize the gradient to ensure the triazolopyridine derivative elutes as a sharp, symmetrical peak with adequate retention.

Consolidated Starting Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method. These must be optimized for each specific instrument and analyte.

ParameterTypical Starting ValueRationale
LC System
ColumnC18, 50 x 2.1 mm, 1.8 µmProvides good retention and resolution for many small molecules.[15]
Mobile Phase AWater + 0.1% Formic AcidProton source for positive mode ionization.
Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficiency.[14]
Column Temp.40 °CImproves peak shape and reduces viscosity.[15]
Injection Vol.1-5 µLBalances sensitivity with potential for peak broadening.
MS System (ESI+)
Capillary Voltage3.0 - 4.0 kVCreates the electrostatic field for droplet formation.
Source Temp.120 - 150 °CAssists in solvent evaporation from charged droplets.
Desolvation Temp.350 - 500 °CCompletes the desolvation process to form gas-phase ions.[10]
Cone Gas Flow~50 L/HrHelps nebulize the eluent and shape the ESI plume.
Desolvation Gas Flow~800 L/HrHigh flow of inert gas (N₂) to aid solvent evaporation.
Collision Energy10 - 40 eV (Compound Dependent)Energy required to induce characteristic fragmentation.[15]

Table 1: Recommended starting parameters for LC-MS/MS method development.

Data Interpretation: Decoding the Mass Spectra

Identifying the Molecular Ion and Common Adducts

The first step in interpreting a mass spectrum is to correctly identify the molecular ion. In ESI, adduct formation is common and must be recognized to avoid misinterpretation.[7] The protonated molecule [M+H]⁺ is the primary ion of interest for structural analysis. However, alkali metal adducts are frequently observed, especially if glassware is not scrupulously clean or if buffers containing sodium or potassium salts are used.[12]

Adduct IonMass Difference (from M)Common Source
[M+H]⁺ +1.0073Acidified mobile phase
[M+NH₄]⁺ +18.0338Ammonium formate/acetate buffer
[M+Na]⁺ +22.9892Glassware, buffers, contaminants
[M+K]⁺ +38.9632Glassware, buffers, contaminants
[M+ACN+H]⁺ +42.0338Acetonitrile in mobile phase

Table 2: Common adduct ions observed in positive mode ESI-MS.[16][17]

Characteristic Fragmentation of the Triazolopyridine Core

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the selected precursor ion. The fragmentation of the triazolopyridine core is predictable and highly informative. The fused ring system is relatively stable, but cleavage often occurs within the triazole moiety or involves the loss of substituents.

Common fragmentation pathways include:

  • Loss of Nitrogen (N₂): A characteristic loss of 28 Da from the triazole ring is frequently observed.[18]

  • Loss of HCN: Cleavage of the triazole ring can result in the neutral loss of 27 Da.[19]

  • Loss of Substituents: Functional groups attached to the core structure will produce predictable neutral losses.

  • Ring Cleavage: The bond between the triazole and pyridine rings can cleave, leading to fragments representative of each individual ring system.[20]

Fragmentation_Pathway cluster_frags Characteristic Fragments M_H [M+H]⁺ (Precursor Ion) Frag1 [M+H - N₂]⁺ (Loss of 28 Da) M_H->Frag1 - N₂ Frag2 [M+H - R]⁺ (Loss of Substituent) M_H->Frag2 - R Frag3 [M+H - HCN]⁺ (Loss of 27 Da) M_H->Frag3 - HCN

Caption: Generalized fragmentation pathways for a protonated triazolopyridine derivative.

Conclusion and Best Practices

This application guide provides a robust framework for the mass spectrometric analysis of triazolopyridine derivatives. By systematically optimizing sample preparation, liquid chromatography, and mass spectrometer parameters, researchers can develop highly sensitive and specific methods for characterization and quantification. The key to success lies in understanding the causality behind each experimental choice—from adding acid to the mobile phase to selecting collision energies that yield informative fragments. Adherence to these principles will ensure the generation of high-quality, reliable, and defensible analytical data in the fast-paced field of drug discovery and development.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters.
  • Crawford, E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromedia.
  • Scribd. (n.d.). Adduits ESI MS. Scribd.
  • Griffiths, R. L., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports.
  • Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization. Creative Proteomics.
  • Bioengineer.org. (2023). Triazolopyridines: Advances in Synthesis and Applications. BIOENGINEER.ORG.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. NADLE.
  • ResearchGate. (2019). The Chemistry of the Triazolopyridines: An Update. ResearchGate.
  • Douša, M., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. UWPR.
  • BenchChem. (2023). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. BenchChem.
  • ResearchGate. (2020). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate.
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • medRxiv. (2023). Development and validation of a LC-MS/MS method for ripretinib and its metabolite. medRxiv.
  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. JAPS.
  • Zheng, Y., et al. (2020). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum. Journal of Analytical Methods in Chemistry.
  • Restek Corporation. (2022). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • Iakovenko, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
  • ResearchGate. (2017). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • PubMed. (2012). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed.
  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics.
  • Singh, S., et al. (2022). Application of Secondary Electrospray Ionization Coupled with High-Resolution Mass Spectrometry in Chemical Characterization of Thermally Generated Aerosols. Analytical Chemistry.
  • Kádár, Z., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • Borys, D., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Applied Pharmaceutical Science.

Sources

Application Notes and Protocols for the Use of Triazolopyridine-Based Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-triazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of potent and selective kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-chloro-1H-triazolo[4,5-b]pyridine derivatives as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory and cancer pathways, making it a critical target for therapeutic intervention. These application notes will cover the mechanism of action, provide detailed protocols for in vitro and cell-based assays, and offer insights into the interpretation of results.

Introduction: The Triazolopyridine Scaffold and TAK1 Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The 1H-triazolo[4,5-b]pyridine core has been identified as a versatile scaffold for the development of kinase inhibitors.[2][3] Its unique chemical properties allow for the synthesis of derivatives with high affinity and selectivity for the ATP-binding pocket of specific kinases.

One such kinase of significant therapeutic interest is TAK1 (also known as MAP3K7). TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a central role in mediating signals from pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Upon activation, TAK1 initiates downstream signaling cascades, including the NF-κB and JNK/p38 MAPK pathways, which are critical for immune responses, inflammation, and cell survival.[4][5] Inhibition of TAK1 has shown therapeutic potential in models of rheumatoid arthritis, metastatic breast cancer, and other inflammatory diseases and cancers.[4][6]

This guide will focus on the practical application of a representative 6-chloro-1H-triazolo[4,5-b]pyridine derivative, hereafter referred to as "TP-TAK1i," as a selective inhibitor of TAK1.

Mechanism of Action and Signaling Pathway

TP-TAK1i acts as an ATP-competitive inhibitor, binding to the ATP pocket of TAK1 to prevent its autophosphorylation and subsequent activation. This blockade of TAK1 activity effectively abrogates downstream signaling events.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in inflammatory signaling and the point of intervention for TP-TAK1i.

TAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRAF2 TRAF2 TNFR->TRAF2 recruits IL1R IL-1 Receptor IL1R->TRAF2 TAK1 TAK1 TRAF2->TAK1 activates TAB2 TAB2 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex phosphorylates MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs phosphorylates TP_TAK1i TP-TAK1i (Inhibitor) TP_TAK1i->TAK1 inhibits IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 JNK->AP1 activates p38->AP1 Gene_Expression Inflammatory Gene Expression NFκB_nuc->Gene_Expression AP1->Gene_Expression TNF TNF-α TNF->TNFR IL1 IL-1β IL1->IL1R

Caption: TAK1 signaling pathway and inhibition by TP-TAK1i.

Quantitative Data Summary

The inhibitory activity of TP-TAK1i and similar compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides representative data for a selective TAK1 inhibitor.

Kinase TargetIC50 (nM)Reference Compound
TAK1 9.5 Takinib[6]
IRAK4120Takinib[6]
IRAK1390Takinib[6]
GCK>1000Takinib[6]
CLK2>1000Takinib[6]
MINK1>1000Takinib[6]

Note: The above data for "Takinib" is used as a representative example of a potent and selective TAK1 inhibitor with a related structural class.[6] Researchers should determine the specific IC50 for their particular triazolopyridine derivative.

Experimental Protocols

The following protocols provide step-by-step methodologies for characterizing the inhibitory activity of TP-TAK1i.

In Vitro Kinase Assay: Determining the IC50 of TP-TAK1i against TAK1

This protocol describes a radiometric assay to measure the phosphorylation of a substrate by TAK1 in the presence of varying concentrations of the inhibitor.

Rationale: This assay directly measures the enzymatic activity of purified TAK1 and is the gold standard for determining the potency of an inhibitor.[7]

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-³²P]ATP

  • TP-TAK1i stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare Inhibitor Dilutions: Serially dilute the TP-TAK1i stock solution in kinase assay buffer to achieve a range of concentrations (e.g., from 1 µM to 0.01 nM). Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, combine the following in each well:

    • 5 µL of diluted TP-TAK1i or DMSO control.

    • 10 µL of substrate solution (MBP, 0.2 mg/mL in kinase buffer).

    • 10 µL of recombinant TAK1/TAB1 enzyme (e.g., 20 ng in kinase buffer).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of [γ-³²P]ATP solution (e.g., 10 µM stock with 0.5 µCi per reaction) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 20 minutes.

  • Stop Reaction: Spot 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Measuring Inhibition of TNF-α-induced IL-6 Production

This protocol assesses the ability of TP-TAK1i to inhibit a downstream biological effect of TAK1 activation in a cellular context.

Rationale: Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological environment.[1][8] Measuring the reduction in TNF-α-induced cytokine production provides a functional readout of TAK1 inhibition.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • TP-TAK1i stock solution (10 mM in DMSO)

  • Recombinant human TNF-α

  • 96-well cell culture plates

  • Human IL-6 ELISA kit

Protocol:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of TP-TAK1i in culture medium. Add 50 µL of the diluted inhibitor to the respective wells. Include a DMSO-only control.

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Cell Stimulation: Add 50 µL of TNF-α solution (e.g., final concentration of 10 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.

  • ELISA: Measure the concentration of IL-6 in the supernatants using a commercial human IL-6 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-6 production for each inhibitor concentration relative to the TNF-α-stimulated DMSO control. Plot the results and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a novel triazolopyridine-based kinase inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Synthesis Synthesize TP-TAK1i Derivative QC Purity & Structural Verification (NMR, MS) Synthesis->QC Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric, FRET) QC->Kinase_Assay IC50_Determination Determine IC50 vs. Target Kinase (TAK1) Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Panel IC50_Determination->Selectivity_Profiling Cell_Viability Cell Viability/Toxicity Assay (e.g., MTT, CellTiter-Glo) Selectivity_Profiling->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-IKK) Cell_Viability->Target_Engagement Functional_Assay Functional Readout (e.g., Cytokine ELISA) Target_Engagement->Functional_Assay Cell_IC50 Determine Cellular IC50 Functional_Assay->Cell_IC50 PK_PD Pharmacokinetics & Pharmacodynamics Cell_IC50->PK_PD Efficacy_Model Disease Efficacy Model (e.g., Arthritis Mouse Model) PK_PD->Efficacy_Model

Caption: General workflow for kinase inhibitor characterization.

Conclusion and Future Directions

The 6-chloro-1H-triazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The protocols and guidelines presented here provide a robust framework for the characterization of such compounds targeting TAK1. By following these methodologies, researchers can effectively determine the potency, selectivity, and cellular activity of their novel inhibitors. Future work may involve optimizing the scaffold to improve pharmacokinetic properties and evaluating the therapeutic efficacy of lead compounds in preclinical disease models.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • Adooq Bioscience. TAK1 inhibitors. [Link]

  • JCI Insight. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • RMD Open. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • ResearchGate. Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. [Link]

  • PubMed. Fragment-hopping-based discovery of a novel chemical series of proto-oncogene PIM-1 kinase inhibitors. [Link]

  • NIH. In vitro NLK Kinase Assay. [Link]

  • NIH. Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. [Link]

Sources

The Versatile Scaffold: 6-Chloro-1H-triazolo[4,5-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular frameworks that demonstrate exceptional versatility and biological relevance. The 1H-triazolo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as one such "privileged scaffold." Its unique electronic properties and three-dimensional structure allow it to interact with a wide array of biological targets with high affinity and specificity. The introduction of a chloro substituent at the 6-position, yielding 6-Chloro-1H-triazolo[4,5-b]pyridine, further enhances its utility as a versatile synthetic intermediate, paving the way for the development of a new generation of drugs.

This guide provides an in-depth exploration of the applications of 6-Chloro-1H-triazolo[4,5-b]pyridine and its isomers in medicinal chemistry. We will delve into its critical role as a building block in the synthesis of complex molecules, with a particular focus on its application in the development of kinase inhibitors and other targeted therapies. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to leverage this powerful scaffold in their own research endeavors.

Part 1: 6-Chloro-1H-triazolo[4,5-b]pyridine as a Key Synthetic Intermediate

The strategic placement of a chlorine atom on the triazolopyridine core renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

Key Reactive Properties:
  • Activated Positions: The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen.[1]

  • Selective Displacement: In di-substituted analogs, the electronic environment often allows for selective displacement of one halogen over another, providing a handle for sequential functionalization.[1]

  • Versatile Coupling Partner: It serves as a key precursor for a variety of coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the displacement of the 6-chloro group with an amine, a common step in the synthesis of many biologically active molecules.

Materials:

  • 6-Chloro-1H-triazolo[4,5-b]pyridine

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Aprotic polar solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 6-Chloro-1H-triazolo[4,5-b]pyridine in the chosen solvent, add the amine and the base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted triazolopyridine.

Causality Behind Experimental Choices:

  • The use of an aprotic polar solvent facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • An inert atmosphere is recommended to prevent potential side reactions with atmospheric moisture and oxygen, especially when working with sensitive substrates.

Part 2: Application in the Synthesis of Marketed Drugs: The Ticagrelor Story

The triazolo[4,5-d]pyrimidine scaffold, an isomer of triazolo[4,5-b]pyridine, is the core of the blockbuster antiplatelet drug, Ticagrelor (Brilinta®).[2] Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2] The synthesis of Ticagrelor and its analogs heavily relies on intermediates derived from chloro-substituted triazolopyrimidines, showcasing the industrial significance of this heterocyclic family.

Signaling Pathway of Ticagrelor

Ticagrelor_Pathway ADP ADP P2Y12 P2Y12 Receptor (on platelets) ADP->P2Y12 Binds to Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds (Allosteric Antagonist) Thrombosis Thrombosis Platelet_Activation->Thrombosis Leads to

Caption: Ticagrelor's mechanism of action.

Synthetic Workflow for a Ticagrelor Analog Precursor

The synthesis of Ticagrelor involves the key step of coupling a complex amine with a chloro-substituted triazolopyrimidine intermediate.[3][4]

Ticagrelor_Synthesis node1 4,6-dichloro-5-nitro-2- (propylthio)pyrimidine Starting Material node3 SNAr Reaction Coupling node1->node3 node2 Cyclopentylamine derivative Nucleophile node2->node3 node4 Reduction of Nitro Group Fe/AcOH node3->node4 node5 Diazotization & Cyclization NaNO2/Acid node4->node5 node6 Chloro-triazolopyrimidine intermediate Key Precursor node5->node6

Caption: Simplified synthetic workflow to a key Ticagrelor precursor.

Part 3: Triazolopyridines as Potent Kinase Inhibitors

The triazolopyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting c-Met Kinase

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant c-Met signaling promotes tumor growth, invasion, and metastasis. Several triazolopyridine derivatives have been investigated as c-Met inhibitors.[1]

Targeting Janus Kinase 2 (JAK2)

The JAK-STAT signaling pathway is central to immune response and cell growth. Dysregulation of JAK2 is implicated in myeloproliferative neoplasms. A novel series of 1,2,4-triazolo[1,5-a]pyridine-based compounds have been developed as selective JAK2 inhibitors.[5] The discovery of CEP-33779, an orally bioavailable JAK2 inhibitor, highlights the potential of this scaffold in anticancer therapy.[5]

Targeting TGF-β Type I Receptor Kinase (ALK5)

Transforming growth factor-beta (TGF-β) signaling is involved in a wide range of cellular processes. Inhibitors of ALK5 have potential applications in cancer immunotherapy and as antifibrotic agents. A highly potent and selective ALK5 inhibitor, EW-7197, is based on a[2][3][6]triazolo[1,5-a]pyridin-6-yl)imidazole scaffold.[7]

Data Summary: Triazolopyridine-Based Kinase Inhibitors
Compound/ScaffoldTarget KinaseIC50Therapeutic AreaReference
Thiazolo[5,4-b]pyridine derivative (6r)c-KIT-GIST[8]
CEP-33779JAK2-Cancer[5]
EW-7197ALK50.013 µMCancer, Fibrosis[7]
[2][3][6]triazolo[4,3-a]pyridine derivativesIDO1Sub-micromolarCancer[9]

Part 4: Expanding Horizons: Other Therapeutic Applications

The versatility of the triazolopyridine scaffold extends beyond kinase inhibition. Research has demonstrated its potential in a variety of other therapeutic areas.

  • Antifungal Activity: 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties have shown promising antifungal activity.[10]

  • Anti-inflammatory and Analgesic Activity: Certain triazole derivatives have exhibited anti-inflammatory and analgesic properties.[11]

  • Antimicrobial Activity: The fusion of triazole and pyridine rings can lead to compounds with significant antibacterial activity.[10][12]

  • Anticancer Activity: Beyond kinase inhibition, some[2][3][6]triazolo[1,5-a]pyrimidine derivatives have demonstrated potent antiproliferative activity against cancer cell lines through mechanisms such as inducing apoptosis.[13]

Conclusion and Future Perspectives

6-Chloro-1H-triazolo[4,5-b]pyridine and its related isomers represent a class of high-value scaffolds in medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, has cemented their importance in modern drug discovery. From the antiplatelet effects of Ticagrelor to the targeted inhibition of kinases in oncology, the triazolopyridine core continues to yield promising therapeutic candidates.

Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space around this scaffold. Moreover, the exploration of new biological targets for triazolopyridine derivatives holds the promise of delivering innovative treatments for a wide spectrum of diseases. The insights and protocols provided in this guide aim to empower researchers to unlock the full potential of this remarkable heterocyclic system.

References

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of Ticagrelor, an ant. [Link]

  • Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports, 8(1), 1-9. [Link]

  • Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. European Journal of Medicinal Chemistry, 208, 112767. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4079. [Link]

  • Fallacara, A. L., et al. (2020). The[2][3][6]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 15(16), 1539-1550. [Link]

  • Patel, H., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Zhang, Y., et al. (2021). Discovery of[2][3][6]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 128033. [Link]

  • PubChem. 6-chloro-1h-[2][3][14]triazolo[4,5-b]pyridine. [Link]

  • Pintea, B. N., Panțîr, V. G., Badea, V., & Péter, F. (2022). Pyrazolo[5,1-c][2][3][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6265. [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-([2][3][6]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of medicinal chemistry, 57(10), 4213–4238. [Link]

  • He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(11), 5243–5254. [Link]

  • Itoh, T., et al. (2020). Discovery of[2][3][6]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS medicinal chemistry letters, 11(4), 528–534. [Link]

  • Ghorab, M. M., et al. (2010). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][3][6]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][3][6]triazine Derivatives. Molecules, 15(1), 299-307. [Link]

  • Scienmag. Triazolopyridines: Advances in Synthesis and Applications. [Link]

  • Patil, M. T., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(24), 29372-29378. [Link]

  • Zhao, P. L., et al. (2016). Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. Chemistry Central journal, 10, 43. [Link]

  • ACS Medicinal Chemistry Letters. New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. [Link]

  • Mandal, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-22. [Link]

  • Ali, T. E. S. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European journal of medicinal chemistry, 44(11), 4385–4392. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 6-Chloro-1H-triazolo[4,5-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

< < <

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Triazolopyridine Scaffold

The triazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique combination of a triazole and a pyridine ring imparts favorable physicochemical properties and versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The derivatization of this scaffold allows for the fine-tuning of its interaction with biological targets, making it a prime candidate for drug design and development.[1] The 6-Chloro-1H-triazolo[4,5-b]pyridine, in particular, serves as a versatile starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The chlorine atom at the 6-position is amenable to a variety of substitution reactions, providing a convenient handle for introducing molecular diversity.

Core Derivatization Strategies

The primary route for derivatizing 6-Chloro-1H-triazolo[4,5-b]pyridine involves the substitution of the chloro group. This can be achieved through several powerful and well-established synthetic methodologies. The choice of reaction depends on the desired substituent to be introduced (C-N, C-O, C-S, or C-C bonds).

Here's a logical workflow for a typical derivatization and SAR study:

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis & Optimization Start 6-Chloro-1H-triazolo[4,5-b]pyridine Deriv Derivatization Reactions (SNA, Buchwald-Hartwig, Suzuki, Sonogashira) Start->Deriv Library Compound Library Deriv->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Deriv Iterative Synthesis

Caption: Derivatization and SAR study workflow.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like chlorine is present at the 2, 4, or 6-positions.[4][5] This reaction is a straightforward and cost-effective method for introducing a variety of nucleophiles.

  • Causality: The electron-withdrawing nature of the nitrogen atoms in the pyridine and triazole rings sufficiently activates the 6-position for nucleophilic attack, allowing for the displacement of the chloride ion.[6]

Common Nucleophiles:

  • Amines (R-NH₂): To form 6-amino-1H-triazolo[4,5-b]pyridine derivatives.

  • Alcohols/Phenols (R-OH): To synthesize 6-alkoxy/aryloxy derivatives.

  • Thiols (R-SH): To generate 6-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and more complex carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds and offers a broader substrate scope and milder reaction conditions compared to traditional SNAr for certain amines.[7][8][9] It is particularly useful for coupling less nucleophilic amines or when SNAr fails.

    • Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[7][10]

  • Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C-C bonds by coupling the chloro-triazolopyridine with an organoboron reagent (boronic acid or ester).[11][12]

    • Mechanism: The reaction requires a base to activate the boronic acid, facilitating transmetalation to the palladium center after oxidative addition. Reductive elimination then yields the coupled product.[11]

  • Sonogashira Coupling: This reaction is used to form C-C bonds between the chloro-triazolopyridine and a terminal alkyne, providing access to alkynyl-substituted derivatives.[13][14]

    • Mechanism: It typically employs a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation to the palladium complex, followed by reductive elimination.[13]

Detailed Experimental Protocols

General Considerations for All Reactions
  • Reagent Quality: Use anhydrous solvents and high-purity reagents, especially for palladium-catalyzed reactions.

  • Inert Atmosphere: Conduct all palladium-catalyzed reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Reaction Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Objective: To synthesize a 6-amino-substituted-1H-triazolo[4,5-b]pyridine derivative.

Materials:

  • 6-Chloro-1H-triazolo[4,5-b]pyridine

  • Desired primary or secondary amine (e.g., morpholine)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-Chloro-1H-triazolo[4,5-b]pyridine (1.0 eq) in DMF, add the desired amine (1.2-1.5 eq) and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To couple a less nucleophilic amine with 6-Chloro-1H-triazolo[4,5-b]pyridine.

Materials:

  • 6-Chloro-1H-triazolo[4,5-b]pyridine

  • Desired amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)[8]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4-2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine 6-Chloro-1H-triazolo[4,5-b]pyridine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous toluene via syringe.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 80-110 °C and monitor by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 6-aryl- or 6-heteroaryl-1H-triazolo[4,5-b]pyridine.

Materials:

  • 6-Chloro-1H-triazolo[4,5-b]pyridine

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like SPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME)

Procedure:

  • In a flask under an inert atmosphere, dissolve 6-Chloro-1H-triazolo[4,5-b]pyridine (1.0 eq) and the boronic acid (1.2 eq) in the chosen solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Add the base (e.g., K₂CO₃, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Degas the mixture thoroughly.

  • Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with EtOAc, and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Sonogashira Coupling

Objective: To introduce an alkynyl substituent at the 6-position.

Materials:

  • 6-Chloro-1H-triazolo[4,5-b]pyridine

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of 6-Chloro-1H-triazolo[4,5-b]pyridine (1.0 eq) in anhydrous THF or DMF under an inert atmosphere, add the terminal alkyne (1.2 eq), CuI (2 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).

  • Add the amine base (e.g., TEA, 3.0 eq).

  • Stir the reaction at room temperature or heat gently (40-60 °C) and monitor for completion.

  • Once complete, dilute the reaction mixture with EtOAc and filter through Celite® to remove metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation for SAR Analysis

A systematic presentation of the synthesized compounds and their biological data is crucial for elucidating the Structure-Activity Relationship.

Table 1: Example SAR Data Table

Compound IDR Group at C6-positionSynthetic MethodYield (%)Biological Activity (IC₅₀, µM)
1a Morpholin-4-ylSNAr851.2
1b 4-Methylpiperazin-1-ylSNAr780.8
2a AnilinylBuchwald-Hartwig652.5
3a PhenylSuzuki72>10
3b 4-MethoxyphenylSuzuki685.1
4a PhenylethynylSonogashira550.5

Analysis of the Example Data:

  • Introduction of basic nitrogen-containing heterocycles via SNAr (1a, 1b) leads to potent activity.

  • The presence of a methyl group on the piperazine ring (1b vs 1a) enhances potency, suggesting a possible hydrophobic interaction in the binding pocket.

  • Direct C-C bond formation to an unsubstituted phenyl ring (3a) results in a loss of activity.

  • The alkynyl linker (4a) provides a rigid connection and leads to high potency, indicating that the linear geometry might be optimal for binding.

SAR_Logic cluster_modifications Modifications at R node1 Initial Hit 6-Chloro-1H-triazolo[4,5-b]pyridine Derivative R = Morpholino IC₅₀ = 1.2 µM node2 Explore Basic Amines R = 4-Methylpiperazinyl IC₅₀ = 0.8 µM (Improved) node1:port1->node2 Hypothesis: Increase basicity node3 node3 node1->node3 Hypothesis: Explore aryl interactions node4 Explore Rigid Linkers R = Phenylethynyl IC₅₀ = 0.5 µM (Improved) node1->node4 Hypothesis: Constrain conformation node5 {SAR Hypothesis|{Basic nitrogen is favorable. Rigid, linear linkers enhance potency. Bulky aryl groups are detrimental.}} node2->node5 node3->node5 node4->node5

Caption: Logic flow for SAR analysis.

Conclusion

The 6-Chloro-1H-triazolo[4,5-b]pyridine is an exceptionally valuable starting material for generating diverse libraries of compounds for SAR studies. By employing a combination of nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, researchers can systematically explore the chemical space around this privileged scaffold. The protocols outlined in this application note provide a robust foundation for the synthesis and subsequent biological evaluation of novel triazolopyridine derivatives, ultimately accelerating the drug discovery process.

References

  • BIOENGINEER.ORG. (2025).
  • Mohite, P. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Wikipedia. (2025). Triazolopyridine.
  • Wikipedia. (2025).
  • University of Groningen. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2025). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)
  • Stevens, E. (2019).
  • Chemistry LibreTexts. (2025). 16.
  • Pearson+. (n.d.).
  • Leah4sci. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Chloro-1H-triazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-1H-triazolo[4,5-b]pyridine Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine. This vital heterocyclic building block is a cornerstone in the development of novel therapeutics and functional materials. Its successful synthesis, however, requires careful control over reaction parameters. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to navigate the common challenges encountered during its preparation. We will move beyond simple step-by-step instructions to explore the causality behind a robust and reproducible synthesis.

Core Reaction Pathway: An Overview

The most prevalent and reliable method for synthesizing the 1H-triazolo[4,5-b]pyridine core involves the diazotization of an ortho-diaminopyridine precursor, followed by an intramolecular cyclization. For the target molecule, 6-Chloro-1H-triazolo[4,5-b]pyridine, the synthesis typically commences from 5-chloro-2,3-diaminopyridine.

The reaction proceeds in two critical stages:

  • Diazotization: One of the amino groups of the diamine reacts with nitrous acid (generated in situ from sodium nitrite and an acid) at low temperatures (0–5 °C) to form a reactive diazonium salt intermediate.

  • Intramolecular Cyclization: The neighboring amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring, yielding the final product after deprotonation.

Controlling this cascade is paramount for achieving high yield and purity.

Reaction_Mechanism Simplified Reaction Mechanism Start 5-Chloro-2,3-diaminopyridine Step1 Diazonium Salt Intermediate Start->Step1 NaNO₂, Acid (0-5 °C) Step2 Cyclized Intermediate Step1->Step2 Intramolecular Nucleophilic Attack Product 6-Chloro-1H-triazolo[4,5-b]pyridine Step2->Product Deprotonation

Caption: Key stages in the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Answer: Low or no yield is the most frequent challenge and typically points to issues with the critical diazotization step. Here is a breakdown of potential causes:

  • Purity of Starting Materials: The purity of 5-chloro-2,3-diaminopyridine is crucial. Impurities can compete in side reactions or inhibit the diazotization process. Recommendation: Verify the purity of your starting material by NMR or LC-MS. If necessary, recrystallize it prior to use.[1]

  • Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The reaction must be maintained between 0 and 5 °C. Recommendation: Use an ice/salt bath for cooling and ensure the sodium nitrite solution is added slowly and dropwise to prevent exothermic spikes that could decompose the intermediate.

  • pH and Acid Choice: The reaction is highly pH-sensitive. The acid serves to protonate nitrous acid and catalyze the reaction. Acetic acid is commonly used, but other acids like HCl can also be employed. However, the wrong acid concentration can hinder the reaction. Recommendation: An acetic acid/water mixture is often a good starting point. Ensure the diamine is fully dissolved and protonated before adding the nitrite.[2]

  • Reagent Stoichiometry and Addition: Using an incorrect molar ratio of sodium nitrite can lead to incomplete reaction or the formation of byproducts. Recommendation: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. Add it as a pre-chilled aqueous solution very slowly to the reaction mixture to maintain temperature and concentration control.

Question 2: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity formation is often linked to suboptimal reaction control.

  • Unreacted Starting Material: This is the most common impurity, easily identified by TLC or LC-MS. It indicates an incomplete reaction. Solution: Re-evaluate the stoichiometry of your sodium nitrite and ensure the reaction is allowed to stir for a sufficient duration at 0-5 °C. Monitoring the consumption of the starting material by TLC is essential.[1][3]

  • Phenolic Byproducts: If the reaction temperature rises above 10 °C, the diazonium intermediate can react with water to form a corresponding phenolic impurity. Solution: Strict temperature control is non-negotiable. Maintain the reaction temperature below 5 °C throughout the addition and stirring phases.

  • Tar/Polymeric Material: Dark, tarry substances suggest uncontrolled side reactions, often due to excessive temperature or incorrect pH. Solution: Ensure efficient stirring and slow, controlled addition of reagents. If tarring is severe, re-optimizing the solvent system and acid concentration is necessary.

Question 3: I'm struggling with the work-up and purification of the product. What is the best procedure?

Answer: A clean work-up is critical for obtaining a pure product.

  • Quenching Excess Nitrite: Before neutralization, it is good practice to quench any unreacted nitrous acid. Recommendation: Add a small amount of sulfamic acid or urea and stir for 15-20 minutes until gas evolution (N₂) ceases.

  • Neutralization and Extraction: The product is often extracted from a neutralized aqueous solution. Recommendation: Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to the cold reaction mixture until the pH is ~7-8. Be cautious as CO₂ evolution can cause frothing. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[2][3]

  • Purification: The crude product can be purified by several methods. Recommendation:

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is effective.

    • Silica Gel Chromatography: For mixtures containing multiple impurities, column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common starting point for the eluent system.[3]

Question 4: How can I effectively monitor the reaction's progress?

Answer: Proper reaction monitoring prevents premature work-up or unnecessarily long reaction times.

  • Thin-Layer Chromatography (TLC): This is the most direct method.[1][3] Recommendation: Use silica gel F254 plates. A good mobile phase is typically a mixture of a polar and a non-polar solvent (e.g., 30-50% Ethyl Acetate in Hexanes). Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. Visualize the spots under UV light at 254 nm, where the aromatic compounds will appear as dark spots. The reaction is complete when the starting material spot has been fully consumed.

Systematic Troubleshooting Guide

When faced with a failed or low-yielding reaction, a systematic approach is key. The following workflow can help diagnose the issue.

Troubleshooting_Workflow start Problem: Low/No Yield sm_purity Check Purity of 5-chloro-2,3-diaminopyridine start->sm_purity temp_control Verify Temperature Control (0-5 °C during addition) sm_purity->temp_control Purity OK purify Purify/Recrystallize Starting Material sm_purity->purify Impure reagent_add Review Reagent Addition (Slow, dropwise NaNO₂) temp_control->reagent_add Temp OK adjust_temp Improve Cooling (Ice/Salt Bath) temp_control->adjust_temp Temp > 5 °C ph_solvent Assess Acid/Solvent System (Full dissolution of SM?) reagent_add->ph_solvent Addition OK adjust_add Add NaNO₂ solution slower and pre-chilled reagent_add->adjust_add Too Fast adjust_solvent Screen different acid concentrations/solvents ph_solvent->adjust_solvent Issue Found success Re-run Reaction ph_solvent->success System OK purify->success adjust_temp->success adjust_add->success adjust_solvent->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Data Summary: Optimizing Reaction Parameters

The following table summarizes the expected impact of key variables on the synthesis. This is a generalized guide based on established principles of diazotization reactions.

ParameterSub-Optimal ConditionOptimized ConditionExpected OutcomeRationale
Temperature > 10 °C0–5 °CIncreased yield, higher purityPrevents decomposition of the unstable diazonium intermediate and minimizes phenolic byproduct formation.
NaNO₂ Addition Rapid, bulk additionSlow, dropwise additionBetter yield, less tarMaintains low temperature and prevents localized high concentrations of reagents, leading to side reactions.
Acid Insufficient amountFully dissolves starting materialComplete reactionEnsures full protonation of the diamine and proper formation of the diazotizing agent (nitrous acid).
Reaction Time Too shortMonitored to completion by TLCMaximized yieldEnsures the starting material is fully consumed before work-up.

Reference Protocol: Optimized Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine

Disclaimer: This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before beginning any chemical synthesis.

Materials:

  • 5-chloro-2,3-diaminopyridine (1.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice/salt bath.

  • Dissolution: To the flask, add 5-chloro-2,3-diaminopyridine (1.0 eq). Add a mixture of glacial acetic acid and water (e.g., 2:1 v/v) until the diamine is fully dissolved with stirring. Cool the solution to 0 °C.

  • Nitrite Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimum amount of cold deionized water.

  • Diazotization: Using a dropping funnel or syringe pump, add the sodium nitrite solution dropwise to the stirred, cold solution of the diamine over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 40% EtOAc/Hexanes) until the starting diamine spot is no longer visible.

  • Work-up: Once complete, slowly and carefully add saturated sodium bicarbonate solution to the flask while it is still in the ice bath to neutralize the acetic acid. Continue until CO₂ evolution ceases and the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield 6-Chloro-1H-triazolo[4,5-b]pyridine as a pure solid.

References

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Batra, A., Kaur, M., Kaushik, D., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(27), 29372–29378. Available at: [Link]

  • Batra, A., Kaur, M., Kaushik, D., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate.

Sources

Technical Support Center: Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the critical parameters of the reaction, offer solutions to common problems, and provide a validated, step-by-step protocol.

Synthesis Overview: The Diazotization-Cyclization Pathway

The most prevalent and reliable method for synthesizing 6-Chloro-1H-triazolo[4,5-b]pyridine involves the diazotization of 2,3-diamino-5-chloropyridine, followed by an intramolecular cyclization. This tandem reaction is efficient but highly sensitive to reaction conditions. The intermediate diazonium salt is unstable and its successful conversion to the desired triazole ring is paramount for achieving a high yield.

Synthesis_Workflow Start Starting Material: 5-Chloro-2,3-diaminopyridine Diazotization Step 1: Diazotization (0-5 °C) Start->Diazotization Reagents Reagents: Sodium Nitrite (NaNO2) Acid (e.g., Acetic Acid, HCl) Reagents->Diazotization Intermediate Unstable Intermediate: Diazonium Salt Diazotization->Intermediate Formation Cyclization Step 2: Intramolecular Cyclization Intermediate->Cyclization Spontaneous Workup Work-up & Neutralization Cyclization->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: 6-Chloro-1H-triazolo[4,5-b]pyridine Purification->Product

Caption: General experimental workflow for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis? A1: Temperature control during the diazotization step is the single most critical parameter. The pyridine diazonium salt intermediate is highly unstable at elevated temperatures. The reaction must be maintained between 0-5 °C to prevent decomposition of the intermediate, which leads to the formation of phenolic byproducts and a significant reduction in yield.[1][2]

Q2: Which acid should I use for the diazotization? A2: While hydrochloric acid (HCl) can be used, a mixture of acetic acid and water has been shown to improve yields in similar triazole syntheses.[3][4] Acetic acid provides a sufficiently acidic medium for the formation of nitrous acid (from NaNO₂) while being less harsh than strong mineral acids, which can sometimes promote side reactions.

Q3: My final product has a persistent color, even after initial purification. Why? A3: A persistent yellow or brown color often indicates the presence of azo-coupled byproducts or phenolic impurities. These can form if the temperature was not adequately controlled or if the stoichiometry of the sodium nitrite was incorrect. Rigorous purification, such as column chromatography or treatment with activated carbon during recrystallization, may be necessary.

Q4: Can I use a pre-made nitrosating agent instead of generating nitrous acid in situ? A4: While agents like nitrosonium tetrafluoroborate (NOBF₄) can be used for diazotization, the in situ generation of nitrous acid from sodium nitrite and a suitable acid is the most common, cost-effective, and generally high-yielding method for this type of transformation.[5] The key is the slow, controlled addition of the nitrite source to the acidic solution of the amine.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Stage 1: Starting Materials and Reagents
  • Problem: The reaction is sluggish or fails to initiate.

    • Probable Cause: Poor quality of the starting 5-Chloro-2,3-diaminopyridine. The presence of impurities can inhibit the reaction.

    • Solution: Verify the purity of your starting material using NMR or LC-MS. If necessary, purify it by recrystallization from a suitable solvent like ethanol/water. Ensure your sodium nitrite is a fine, free-flowing powder and has not absorbed atmospheric moisture.

Stage 2: The Diazotization Reaction
  • Problem: Vigorous gas evolution (brown fumes) is observed, and the reaction mixture darkens significantly.

    • Probable Cause: The reaction temperature has exceeded 5 °C, leading to the rapid decomposition of the diazonium salt and the release of nitrogen oxides.

    • Solution: Immediately cool the reaction vessel in an ice/salt bath. Ensure your thermometer is correctly placed and calibrated. The addition of the sodium nitrite solution must be done dropwise, allowing for heat dissipation between drops. This is the most common failure point in the synthesis.

  • Problem: The TLC analysis shows multiple spots, with very little product formed.

    • Probable Cause: This points to competing side reactions. The primary cause is often poor temperature control. Another possibility is an incorrect stoichiometric ratio of sodium nitrite. Excess nitrite can lead to undesired side reactions, while insufficient nitrite will result in an incomplete reaction.

    • Solution: Re-optimize the reaction conditions on a small scale. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Monitor the temperature vigilantly. The use of a polymer-supported nitrite reagent can sometimes offer a milder and more controlled diazotization, leading to cleaner reactions.[6][7]

Troubleshooting_Tree Start Low Yield or Impure Product TLC Analyze TLC of Crude Product Start->TLC UnreactedSM High Amount of Unreacted Starting Material TLC->UnreactedSM Observation MultipleSpots Multiple Unidentified Spots TLC->MultipleSpots Observation Streaking Streaking / Baseline Material TLC->Streaking Observation Cause1 Cause: Insufficient NaNO2 or Reaction Time Too Short UnreactedSM->Cause1 Cause2 Cause: Poor Temperature Control (>5°C) Side Reactions Occurred MultipleSpots->Cause2 Cause3 Cause: Highly Polar Impurities or Product Degradation Streaking->Cause3 Solution1 Solution: - Use 1.1 eq. NaNO2 - Increase reaction time at 0-5°C Cause1->Solution1 Solution2 Solution: - Maintain strict 0-5°C temp. - Slow, dropwise NaNO2 addition Cause2->Solution2 Solution3 Solution: - Improve work-up (pH adjustment) - Use different chromatography solvent Cause3->Solution3

Caption: Troubleshooting decision tree for diagnosing yield issues in the synthesis.

Stage 3: Work-up and Purification
  • Problem: The product precipitates as an oil or sticky solid during neutralization.

    • Probable Cause: The neutralization was performed too quickly, causing localized pH and temperature changes. Trapped impurities can also hinder proper crystallization.

    • Solution: Perform the neutralization slowly, with vigorous stirring, while cooling the mixture in an ice bath. Add the basic solution (e.g., saturated sodium bicarbonate) portion-wise until the pH is ~7-8. If an oil forms, try to scratch the inside of the flask or add a seed crystal to induce crystallization.

  • Problem: The yield is low after recrystallization.

    • Probable Cause: The chosen recrystallization solvent is too good, meaning the product has high solubility even at low temperatures. Alternatively, too much solvent was used.

    • Solution: Optimize the solvent system. Ethanol/water or ethyl acetate/hexane mixtures are often effective. Use the minimum amount of hot solvent required to fully dissolve the crude product, then allow it to cool slowly to maximize crystal formation.

Optimized Experimental Protocol

This protocol is based on optimized procedures for tandem diazotization/cyclization reactions.[3][4]

Materials:

  • 5-Chloro-2,3-diaminopyridine (1.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Nitrite (NaNO₂), (1.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-Chloro-2,3-diaminopyridine (1.0 eq) in a 1:1 mixture of glacial acetic acid and water (e.g., 10 mL per gram of amine).

  • Cooling: Cool the solution to 0 °C in an ice/salt bath with vigorous stirring. Ensure the internal temperature is stable between 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimum amount of cold deionized water. Using a dropping funnel, add this solution dropwise to the cooled amine solution over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane). The disappearance of the starting material indicates completion.

  • Work-up: Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture while it is still in the ice bath. Continue adding until gas evolution ceases and the pH of the mixture is neutral (~7-8). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x) and then with a small amount of cold ethanol.

  • Purification: Air-dry the crude solid. For higher purity, recrystallize the product from an ethanol/water mixture. If colored impurities persist, perform column chromatography on silica gel using an ethyl acetate/hexane gradient.

Reaction Mechanism

The reaction proceeds in two key stages:

  • Diazotization: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HONO). This then reacts with one of the amino groups on the pyridine ring to form an N-nitrosamine, which subsequently dehydrates to yield the reactive diazonium salt.

  • Intramolecular Cyclization: The lone pair of electrons on the adjacent amino group attacks the terminal nitrogen of the diazonium group. This nucleophilic attack results in the formation of the five-membered triazole ring, with the expulsion of a proton to restore aromaticity.

Caption: Simplified reaction mechanism showing diazotization followed by cyclization. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).

References

  • National Center for Biotechnology Information (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubChem.[Link]

  • Sutherland, A. et al. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Royal Society of Chemistry.[Link]

  • Riley, L. M. et al. (2023). Optimization of the diazotization and cyclization of 1a. ResearchGate.[Link]

  • Li, W. et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. National Center for Biotechnology Information.[Link]

  • Various Authors. (2023). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate.[Link]

  • Vilar, S. et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information.[Link]

  • Batra, A. et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega.[Link]

  • Aksenov, A. V. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information.[Link]

  • Batra, A. et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate.[Link]

  • Batra, A. et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Center for Biotechnology Information.[Link]

Sources

Technical Support Center: Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyridine derivatives. This guide is designed to provide expert-driven insights and practical troubleshooting for common side reactions encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: My oxidative cyclization reaction is producing low yields and a complex mixture of byproducts. What is the likely cause and how can I fix it?

Answer: This is a frequent challenge in syntheses that rely on an oxidative N-N bond formation to construct the triazole ring. The issue often stems from either incomplete reaction, over-oxidation, or the choice of oxidant being mismatched for your specific substrate. Many synthetic routes, such as those starting from N-(pyridin-2-yl)benzimidamides, employ oxidants like DDQ, manganese dioxide (MnO2), or iodine-based systems to facilitate the final cyclization[1][2].

Underlying Causality:

  • Incomplete Cyclization: The reaction may stall at the N-acylhydrazone or a related intermediate if the activation energy for the cyclization/oxidation step is too high under the chosen conditions. This results in a mixture of starting materials and intermediates.

  • Over-oxidation: Highly reactive oxidants can lead to undesired side reactions on sensitive functional groups elsewhere in the molecule, particularly on the pyridine or other aromatic rings. This can lead to a complex, often intractable mixture of products.

  • Oxidant-Substrate Mismatch: The redox potential of the oxidant must be carefully matched to the substrate. An oxidant that is too weak will result in an incomplete reaction, while one that is too strong can cause degradation[1].

Troubleshooting Protocol: Optimizing Oxidative Cyclization

  • Screen Different Oxidants: The first step is to systematically evaluate a panel of oxidants with varying strengths. See the table below for a starting point.

  • Control Reaction Stoichiometry: Use precisely 1.0 to 1.2 equivalents of the oxidant. An excess can significantly increase the formation of over-oxidized byproducts.

  • Optimize Temperature and Reaction Time: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor by TLC or LCMS. Gradually increase the temperature only if the reaction is sluggish. Extended reaction times, especially at elevated temperatures, can promote byproduct formation.

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. Screen a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile, DMF).

Table 1: Comparison of Common Oxidants for Triazolopyridine Synthesis

OxidantTypical ConditionsAdvantagesPotential Side Reactions / Considerations
DDQ 1.1 eq, DCM or Toluene, RTHigh yields, effective for many substrates[1]Can be too harsh for electron-rich systems; potential for charge-transfer complex side products.
MnO₂ 5-10 eq, DCM or CHCl₃, RefluxGood for less reactive substrates, readily availableRequires a large excess, can be heterogeneous, variable activity depending on preparation.
I₂ / KI 1.2 eq I₂, 2.0 eq KI, Base (e.g., K₂CO₃), MeCNMilder conditions, environmentally benign[2]May not be strong enough for all substrates; potential for aromatic iodination.
Cu(OAc)₂ / Air Catalytic Cu(OAc)₂, Air or O₂ atmosphere"Green" catalytic methodRequires optimization of catalyst loading and ligand; may be sensitive to chelating functional groups.
Question 2: In my photoredox-catalyzed late-stage functionalization, I'm observing unexpected minor products alongside my desired compound. What are these and how can I minimize them?

Answer: Late-stage functionalization (LSF) using radical approaches like photoredox catalysis is a powerful tool. However, the high reactivity of radical intermediates can open pathways to unexpected side products. Studies on the triazolopyrazine scaffold (a related heterocyclic system) have identified disproportionation and starting material degradation as key side reactions[3][4].

Underlying Causality:

  • Radical Disproportionation: Two radical intermediates can react with each other where one is oxidized and the other is reduced. This is a common termination pathway in radical reactions and leads to two distinct, non-target compounds[3][4].

  • Photodegradation: The starting material or the product itself may be sensitive to the wavelength of light used for catalysis. Prolonged exposure can lead to decomposition, contributing to a complex reaction mixture and lower yields[3].

  • Hydrogen Atom Transfer (HAT): The generated radical can abstract a hydrogen atom from the solvent or another molecule, leading to an undesired reduced product.

Troubleshooting Workflow for Photoredox Reactions

The following workflow can help diagnose and mitigate these side reactions.

G start Low Yield or Complex Mixture in Photoredox LSF check_degradation Q: Is Starting Material (SM) Consumed without Full Conversion to Product? start->check_degradation reduce_time Action: Reduce Reaction Time. Monitor at shorter intervals (e.g., every 2-4 hours). check_degradation->reduce_time Yes check_disprop Q: Are there unexpected byproducts with M+1 and M-1 masses relative to the radical intermediate? check_degradation->check_disprop No reduce_time->check_disprop lower_conc Action: Lower the Reaction Concentration. This disfavors bimolecular disproportionation. check_disprop->lower_conc Yes solvent_hat Q: Is the solvent a potential H-atom donor (e.g., THF)? check_disprop->solvent_hat No lower_conc->solvent_hat change_solvent Action: Switch to a less reactive solvent (e.g., Benzene, DCA, Acetonitrile). solvent_hat->change_solvent Yes success Optimized Reaction solvent_hat->success No change_solvent->success

Caption: Troubleshooting workflow for photoredox LSF side reactions.

Experimental Protocol: Test for Photodegradation

  • Prepare a standard solution of your triazolopyridine starting material in the reaction solvent.

  • Add the photocatalyst.

  • Stir the solution under the reaction light source without the radical precursor or other reagents.

  • Take aliquots every hour and analyze by LCMS.

  • Significant degradation of the starting material peak confirms photosensitivity, indicating that shorter reaction times are necessary[3].

Question 3: My reaction with an electrophile resulted in cleavage of the triazole ring instead of the expected substitution. How can I prevent this ring-opening?

Answer: The[1][3][5]triazolo[1,5-a]pyridine system can exhibit dual reactivity towards electrophiles. While it can undergo electrophilic substitution, it can also react in a way that leads to the opening of the triazole ring with the loss of molecular nitrogen (N₂). This typically results in the formation of a substituted 2-aminopyridine derivative[6].

Mechanistic Explanation:

The outcome is dependent on the stability of the intermediate formed after the initial electrophilic attack.

  • Desired Pathway (Substitution): The electrophile attacks the triazole ring (often at the 3-position). A subsequent deprotonation step restores aromaticity, yielding the substituted triazolopyridine.

  • Side Reaction (Ring-Opening): If the electrophile attacks one of the nitrogen atoms, it can form a diazonium-like intermediate. This intermediate can be unstable, readily losing a molecule of N₂. The resulting species then rearranges to form a more stable pyridine derivative[6]. This pathway is favored if the electrophile is a poor stabilizing group.

G cluster_0 Reaction Pathways with Electrophile (E+) Reactants Triazolopyridine + E+ Intermediate Wheland-type Intermediate Reactants->Intermediate C-attack Diazonium Diazonium-like Intermediate Reactants->Diazonium N-attack Loss_H -H+ Intermediate->Loss_H Loss_N2 -N₂ Diazonium->Loss_N2 Product_Sub 3-Substituted Triazolopyridine Product_Open Ring-Opened 2-Aminopyridine Derivative Loss_H->Product_Sub Loss_N2->Product_Open

Sources

Technical Support Center: Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the critical parameters, troubleshoot common issues leading to low yield, and provide actionable protocols to enhance the efficiency and reproducibility of your reactions.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis. The format is designed to help you quickly identify your issue and find a robust solution.

Q1: My reaction shows a low conversion of starting materials. What are the potential causes and how can I fix this?

A1: Low conversion is a common issue, often pointing to problems with reagents or reaction conditions. The primary synthetic route involves the diazotization of 2,3-diamino-5-chloropyridine followed by intramolecular cyclization. The efficiency of this step is paramount.

Causality & Solutions:

  • Purity of Starting Materials: The purity of 2,3-diamino-5-chloropyridine is critical.[1] Impurities can consume the nitrosating agent or interfere with the cyclization process.

    • Protocol: Before starting the reaction, verify the purity of your diamine starting material using NMR or LC-MS. If impurities are detected, consider recrystallization or purification by column chromatography.

  • Ineffective Nitrosating Agent: The sodium nitrite (NaNO₂) solution must be freshly prepared. Over time, nitrite solutions can decompose, reducing their effective concentration.

    • Protocol: Always use a freshly prepared aqueous solution of NaNO₂. Ensure it is fully dissolved before adding it to the reaction mixture.

  • Suboptimal Acidic Medium: The diazotization reaction is highly dependent on the pH and nature of the acid used. An incorrect acid concentration can hinder the formation of the crucial nitrosonium ion (NO⁺). Research has shown that switching the acid medium can dramatically improve yield. For instance, in a similar synthesis, changing from hydrochloric acid to an acetic acid/water mixture improved the yield from 30% to 70%.[2][3]

    • Protocol: If using a strong acid like HCl yields poor results, screen other acidic media. An aqueous acetic acid solution (e.g., 1:1 AcOH:H₂O) is a highly effective alternative that can buffer the reaction and promote efficient diazotization.[2][3]

  • Incorrect Reaction Temperature: Diazotization reactions are typically conducted at low temperatures (0–5 °C) to ensure the stability of the intermediate diazonium salt.[2][3] If the temperature is too high, this intermediate can decompose prematurely, halting the reaction.

    • Protocol: Maintain a strict temperature control of 0–5 °C throughout the addition of sodium nitrite. Use an ice/salt bath for better temperature management.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of the reaction?

A2: Byproduct formation often arises from the decomposition of the diazonium intermediate or from side reactions involving the starting materials. Improving selectivity requires fine-tuning the reaction parameters to favor the desired intramolecular cyclization pathway.

Causality & Solutions:

  • Decomposition of Diazonium Intermediate: The diazonium salt is an electrophilic species. If not consumed quickly by the intramolecular cyclization, it can react with other nucleophiles in the mixture (including water or the chloride counter-ion) or decompose, leading to a complex mixture of byproducts.

  • Stoichiometry of Sodium Nitrite: Using a large excess of sodium nitrite can lead to undesired side reactions and the formation of nitro-impurities.

    • Protocol: Carefully control the stoichiometry of NaNO₂. While a slight excess is needed to ensure full conversion, a large excess is detrimental. Start with 1.5 equivalents and optimize from there.[2][3]

  • Rate of Addition: A rapid addition of the nitrosating agent can cause localized temperature spikes and concentration gradients, promoting byproduct formation.

    • Protocol: Add the sodium nitrite solution dropwise to the cooled solution of the diamine in acid over a prolonged period (e.g., 30–60 minutes). This ensures a steady, controlled reaction rate.

The following workflow can guide your troubleshooting process for issues related to low yield and selectivity.

G cluster_conditions Condition Optimization start Low Yield or High Impurity Profile check_purity Verify Purity of 2,3-diamino-5-chloropyridine start->check_purity First Step optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If Purity is High improve_workup Refine Work-up & Purification Protocol optimize_conditions->improve_workup After Optimization temp Control Temperature (0-5 °C) optimize_conditions->temp acid Screen Acidic Medium (e.g., AcOH/H₂O) optimize_conditions->acid reagent Adjust NaNO₂ Stoichiometry & Addition Rate optimize_conditions->reagent end Achieved High Yield & Purity improve_workup->end

Caption: Troubleshooting workflow for low yield.

Q3: The reaction seems to work, but I'm losing a lot of product during work-up and purification. What are the best practices?

A3: Product loss during work-up and purification is a common challenge, especially with polar heterocyclic compounds. A systematic approach is required to minimize these losses.

Causality & Solutions:

  • Improper Quenching and pH Adjustment: After the reaction, the acidic mixture needs to be neutralized. Improper pH adjustment can lead to the product remaining in the aqueous layer as a salt or degrading under harsh basic conditions.

    • Protocol: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7-8).[2] Perform this step slowly and with cooling to avoid excessive foaming and temperature increase.

  • Inefficient Extraction: 6-Chloro-1H-triazolo[4,5-b]pyridine has moderate polarity. Using a suboptimal extraction solvent will result in poor recovery from the aqueous layer.

    • Protocol: Use a polar organic solvent like dichloromethane (DCM) or ethyl acetate for extraction.[2][4] Perform multiple extractions (e.g., 3 x 20 mL) to ensure complete recovery.[2][4] Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like Na₂SO₄ before concentration.[1][2]

  • Suboptimal Purification:

    • Column Chromatography: The product can be lost on the column if the wrong stationary or mobile phase is used.

      • Protocol: Use silica gel (230–400 mesh) for chromatography. A common eluent system is a gradient of methanol in dichloromethane (e.g., starting from 0% and gradually increasing to 5% MeOH in DCM).[2]

    • Crystallization: If the crude product is an oil or amorphous solid, inducing crystallization can be difficult.

      • Protocol: Attempt crystallization from a saturated solution. Common solvent systems for similar heterocycles include dichloromethane/hexane or ethyl acetate/heptane.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Chloro-1H-triazolo[4,5-b]pyridine?

A1: The most established and direct method is the synthesis via diazotization of an ortho-diamine precursor.[3] This involves the reaction of 2,3-diamino-5-chloropyridine with a nitrosating agent, typically sodium nitrite, in an acidic medium. The resulting diazonium salt intermediate undergoes rapid intramolecular cyclization to form the stable triazole ring.

G start 2,3-Diamino- 5-chloropyridine intermediate [Unstable Diazonium Salt Intermediate] start->intermediate Diazotization reagents NaNO₂, Acid (e.g., AcOH/H₂O) 0-5 °C product 6-Chloro-1H-triazolo [4,5-b]pyridine intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway to the target compound.

Q2: How do I properly monitor the reaction progress?

A2: Effective reaction monitoring is crucial to determine the optimal reaction time and prevent over-running the reaction, which can lead to byproduct formation.[1] Thin-Layer Chromatography (TLC) is the most common and effective method.

Detailed Protocol for TLC Monitoring:

  • Prepare the TLC Plate: Use silica gel F254 aluminum sheets.[2] Draw a light pencil line about 1 cm from the bottom to mark the origin.

  • Spotting:

    • Starting Material (SM): Dissolve a small amount of 2,3-diamino-5-chloropyridine in a suitable solvent (e.g., methanol) and spot it on the origin.

    • Reaction Mixture (RM): At timed intervals (e.g., every 30 minutes), take a small aliquot from the reaction, quench it in a vial containing a small amount of saturated NaHCO₃ and ethyl acetate, shake well, and spot the organic layer on the origin next to the SM spot.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point is 5-10% Methanol in Dichloromethane.

  • Visualization:

    • UV Light: Visualize the plate under UV light at 254 nm. Aromatic compounds like the starting material and product will appear as dark spots.[1][2]

    • Staining: Staining with iodine vapor can also be effective for visualizing organic compounds.[1]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared and a new spot (the product) has appeared.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Based on extensive literature and practical experience, the success of this synthesis hinges on the precise control of several key parameters. These are summarized in the table below.

ParameterRecommended ConditionRationale & Impact on Yield
Starting Material Purity >98%Impurities can react with reagents or inhibit the reaction, significantly lowering yield.[1]
Reaction Temperature 0–5 °CPrevents decomposition of the thermally unstable diazonium salt intermediate.[2][3]
Acidic Medium Acetic Acid / Water (1:1)Optimizes the formation of the nitrosonium ion and can improve yield dramatically compared to other acids.[2][3]
NaNO₂ Stoichiometry 1.5 equivalentsProvides a sufficient excess for complete reaction without promoting significant byproduct formation.[2][3]
Rate of Addition Slow, dropwise additionMaintains stable temperature and concentration, preventing side reactions and improving selectivity.
Reaction Monitoring TLCAllows for determination of the precise endpoint, preventing yield loss from incomplete reaction or degradation.[1][2]
References
  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. Retrieved from [Link]

  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of novel[1][4][5]triazolo[1,5-b][1][3][4][5]tetrazines and investigation of their fungistatic activity. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this important heterocyclic compound. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Monitoring

Question 1: My reaction mixture turned a dark brown/tarry color upon addition of sodium nitrite. Is this normal, and what does it indicate?

This is a common observation and often indicates the formation of colored byproducts. The primary cause is the inherent instability of the diazonium salt intermediate formed during the reaction. Diazonium salts, especially when not kept at low temperatures (0-5 °C), can decompose or react with the starting 5-chloro-2,3-diaminopyridine to form azo-coupled impurities, which are typically highly colored.[1][2][3]

Troubleshooting Steps:

  • Temperature Control: Ensure strict temperature control (0-5 °C) throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for more efficient cooling.

  • Rate of Addition: Add the sodium nitrite solution dropwise and slowly to prevent localized heat and concentration spikes.

  • Acidic Conditions: Maintain a strongly acidic environment to stabilize the diazonium salt.[4]

Question 2: How can I effectively monitor the progress of the diazotization and cyclization reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.

TLC Protocol:

  • Stationary Phase: Silica gel F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. Adjust the polarity based on the observed separation.

  • Visualization: Use UV light (254 nm) to visualize the spots. The starting material (5-chloro-2,3-diaminopyridine) and the product (6-Chloro-1H-triazolo[4,5-b]pyridine) will have different Rf values. The formation of new spots and the disappearance of the starting material spot will indicate reaction progress.

A typical TLC profile will show the consumption of the starting material and the appearance of the product spot. Any additional spots may correspond to byproducts.

Work-up & Initial Purification

Question 3: During the aqueous work-up, I'm observing an emulsion. How can I break it?

Emulsions can form due to the presence of both organic and aqueous soluble species.

Troubleshooting Steps:

  • Brine Wash: Add a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break emulsions.

  • Filtration: If solid particulates are present, filtering the entire mixture through a pad of celite can help.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the emulsion.

Question 4: After evaporation of the organic solvent, I have a crude solid that is not the expected color. What are the likely impurities?

The primary impurities are likely unreacted starting material and azo-coupled byproducts.

  • 5-chloro-2,3-diaminopyridine: The unreacted starting material.

  • Azo-coupled dimer: Formed from the reaction of the diazonium salt with unreacted 5-chloro-2,3-diaminopyridine. This is often a colored impurity.

Purification of 6-Chloro-1H-triazolo[4,5-b]pyridine

Question 5: What is the recommended method for purifying the crude product?

A combination of column chromatography and recrystallization is often the most effective approach to obtain high-purity 6-Chloro-1H-triazolo[4,5-b]pyridine.

Workflow for Purification

Caption: General workflow for the purification of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Question 6: Can you provide a detailed protocol for column chromatography?

Protocol: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH) is effective. Start with 100% DCM and gradually increase the polarity by adding MeOH (e.g., from 0% to 5% MeOH in DCM).[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, you can add a small amount of MeOH. Adsorb the solution onto a small amount of silica gel, dry it, and load the resulting powder onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Provides good separation for moderately polar compounds.
Mobile Phase Dichloromethane/Methanol Gradient (e.g., 100:0 to 95:5)Allows for the elution of the desired product while retaining more polar impurities.
Monitoring TLC with UV visualization (254 nm)Enables tracking of the separation and identification of pure fractions.

Question 7: What is a suitable solvent for recrystallization?

Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid.

Recommended Solvents:

  • Acetonitrile: Has been reported to be effective for recrystallizing similar triazolopyridine derivatives.[1]

  • 1,2-Dichloroethane: Can also be a suitable solvent for recrystallization of chlorinated aromatic compounds.

  • Ethyl Acetate/Hexane Mixture: Dissolve the compound in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow to cool slowly to form crystals.

Recrystallization Protocol:

  • Dissolve the partially purified solid in a minimal amount of the chosen solvent at its boiling point.

  • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mechanistic Insight: Formation of the Azo Byproduct

The primary byproduct in this synthesis is often an azo-coupled dimer. This occurs when the electrophilic diazonium salt intermediate reacts with the electron-rich aromatic ring of the unreacted 5-chloro-2,3-diaminopyridine starting material.

Azo_Byproduct_Formation cluster_0 Diazotization cluster_1 Desired Reaction cluster_2 Side Reaction Starting_Material 5-chloro-2,3-diaminopyridine Diazonium_Salt Diazonium Salt Intermediate Starting_Material->Diazonium_Salt + NaNO2, H+ Product 6-Chloro-1H-triazolo[4,5-b]pyridine Diazonium_Salt->Product Intramolecular Cyclization Azo_Byproduct Azo-Coupled Byproduct Diazonium_Salt->Azo_Byproduct + Starting Material

Caption: Reaction pathways in the synthesis of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Maintaining a low reaction temperature and a slow addition rate of the diazotizing agent are critical to favor the intramolecular cyclization over the intermolecular azo-coupling side reaction.

References

  • Google Patents. (n.d.). Derivatives of 6-substituted triazolopyridazines as Rev-Erb agonists.
  • National Institutes of Health. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved January 3, 2026, from [Link]

  • ACS Publications. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved January 3, 2026, from [Link]

  • Curia Global. (2019). Selected Publications and Patents from 2005–2019. Retrieved January 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt? Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of[6][7][8]-triazolo[4,3-a]pyridine. Retrieved January 3, 2026, from

  • Frontiers. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 6-chloro-1h-[5][6][7]triazolo[4,5-b]pyridine. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved January 3, 2026, from [Link]

  • YouTube. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved January 3, 2026, from [Link]

  • PubMed. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Retrieved January 3, 2026, from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. Retrieved January 3, 2026, from [Link]

  • PubMed. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. Retrieved January 3, 2026, from [Link]

Sources

Stability issues of 6-Chloro-1H-triazolo[4,5-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this potent coupling reagent. By understanding the underlying chemical principles of its reactivity and degradation, you can optimize your reaction conditions, ensure reproducibility, and achieve higher yields.

Introduction: The Double-Edged Sword of Reactivity

6-Chloro-1H-triazolo[4,5-b]pyridine is the reactive core of highly efficient aminium-based coupling reagents, such as HCTU and TCTU. Its efficacy in amide bond formation stems from its ability to readily activate carboxylic acids.[1][2] However, this high reactivity also makes it susceptible to degradation, particularly in solution. Understanding and mitigating these stability issues are paramount for successful synthesis.

Troubleshooting Guide & Scientific Explanations

This section addresses common issues encountered during reactions involving 6-Chloro-1H-triazolo[4,5-b]pyridine and its derivatives.

Q1: My reaction yield is low, and I'm observing unexpected peaks in my LC-MS. Could my coupling reagent be the issue?

A1: Absolutely. The degradation of 6-Chloro-1H-triazolo[4,5-b]pyridine is a frequent cause of poor yields and the formation of reaction impurities.

  • Causality: The primary degradation pathway in the presence of trace water is hydrolysis . The chlorine atom on the pyridine ring is a good leaving group, susceptible to nucleophilic substitution by water. This reaction converts the highly reactive coupling agent into the significantly less reactive 1H-Triazolo[4,5-b]pyridin-6(7H)-one (also known as 6-HOAt). This inactive byproduct can no longer effectively activate the carboxylic acid, leading to incomplete reactions and unreacted starting materials.

  • Visual & Analytical Indicators:

    • Color Change: Solutions of the coupling reagent, particularly in DMF, may turn from colorless or pale yellow to a more intense yellow or even brownish hue upon degradation. This is a strong visual indicator that the reagent's integrity has been compromised.

    • Analytical Evidence: When analyzing your crude reaction mixture by LC-MS, the presence of a mass corresponding to 6-HOAt (C₅H₄N₄O, [M+H]⁺ ≈ 137.04) is a definitive sign of reagent hydrolysis. Monitoring for this peak can be a key diagnostic tool.[3]

Q2: How does the choice of solvent affect the stability of 6-Chloro-1H-triazolo[4,5-b]pyridine?

A2: Solvent choice is critical. Polar aprotic solvents are standard for amide coupling, but their purity, particularly their water content, dictates the reagent's lifespan in solution.

  • Mechanism of Solvent-Mediated Degradation: Solvents like Dimethylformamide (DMF) are hygroscopic and can absorb atmospheric moisture. Even "anhydrous" or "dry" DMF contains parts-per-million (ppm) levels of water, which is sufficient to initiate hydrolysis over time. The rate of degradation is directly proportional to the amount of water present. Other common solvents like N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) must also be rigorously dried before use.

  • Practical Recommendations:

    • Use High-Purity Solvents: Always use freshly opened bottles of high-purity, anhydrous solvents.

    • Proper Storage: Store solvents over molecular sieves (3Å or 4Å) to keep water content low.

    • Prepare Solutions Fresh: It is best practice to prepare solutions of 6-Chloro-1H-triazolo[4,5-b]pyridine immediately before use. Avoid storing stock solutions for extended periods, even at low temperatures.

Table 1: Relative Stability of 6-Chloro-1H-triazolo[4,5-b]pyridine in Common Solvents

SolventRelative StabilityKey Considerations
Acetonitrile (ACN) HighGenerally less hygroscopic than DMF. Good choice for stability.
Dichloromethane (DCM) Moderate to HighMust be anhydrous. Less polar, which can affect substrate solubility.
Tetrahydrofuran (THF) ModerateProne to peroxide formation; must be fresh and anhydrous.
Dimethylformamide (DMF) Low to ModerateHighly hygroscopic. Most common solvent but requires stringent moisture control.
N-Methyl-2-pyrrolidone (NMP) Low to ModerateSimilar to DMF; highly hygroscopic.

Note: This table provides a qualitative comparison. Actual stability will depend on the specific grade of the solvent and handling procedures.

Q3: What is the impact of tertiary amine bases (e.g., DIEA, NMM) on reagent stability?

A3: The addition of bases can significantly accelerate the degradation of the coupling reagent, even in anhydrous conditions.

  • Base-Catalyzed Degradation: Tertiary amines like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) are essential for scavenging the acid produced during the coupling reaction. However, they can also promote side reactions. The base can facilitate the reaction of the coupling reagent with any available nucleophiles, including trace water or the carboxylate itself, leading to unwanted byproducts. Furthermore, commercial tertiary amines can contain nucleophilic impurities (e.g., secondary amines) that directly attack and consume the coupling reagent.

  • Workflow Optimization: The order of addition matters. To minimize premature degradation, the carboxylic acid should be activated first by the coupling reagent before the addition of the tertiary base and the amine component. This ensures the reactive species is consumed productively as soon as it is formed.

Workflow Diagram: Recommended vs. Non-Recommended Reagent Addition

G cluster_0 Recommended Workflow cluster_1 Non-Recommended Workflow A 1. Carboxylic Acid + Solvent B 2. Add Coupling Reagent (e.g., HCTU) A->B C 3. Allow for Activation (Short pre-activation) B->C D 4. Add Amine + Base (DIEA) C->D E 1. Solvent + Coupling Reagent F 2. Add Base (DIEA) E->F G 3. Wait / Store Solution F->G H 4. Add Acid + Amine G->H label_degradation High Risk of Reagent Degradation G->label_degradation G cluster_workflow HPLC Stability Study Workflow A Prepare Reagent Solution (T=0) B Inject Initial Sample (T=0) A->B C Store Solution under Test Conditions A->C E Analyze Chromatograms: Measure Peak Areas B->E D Inject Samples at Timed Intervals C->D D->E F Plot % Reagent Remaining vs. Time E->F G cluster_pathway Primary Degradation Pathway: Hydrolysis reagent 6-Chloro-1H-triazolo[4,5-b]pyridine (Active Reagent) product 1H-Triazolo[4,5-b]pyridin-6(7H)-one (Inactive Byproduct) reagent->product + H₂O (Nucleophilic Aromatic Substitution)

Sources

Overcoming solubility problems of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-1H-triazolo[4,5-b]pyridine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 6-Chloro-1H-triazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As a heterocyclic molecule with both polar (triazole, pyridine nitrogens) and non-polar (chlorinated aromatic ring) features, achieving the desired concentration in solution can be a significant challenge. This document provides a series of troubleshooting guides and frequently asked questions to help you navigate these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid, actionable advice.

Q1: Why is my 6-Chloro-1H-triazolo[4,5-b]pyridine not dissolving in aqueous buffers like PBS?

A1: The solubility of this compound in neutral aqueous solutions is expected to be very low. The fused aromatic ring system and the chloro-substituent contribute to its hydrophobic character and high crystal lattice energy, which aqueous solvents struggle to overcome. While the nitrogen atoms in the triazolopyridine core can participate in hydrogen bonding, the overall molecule is insufficiently polar to readily dissolve in water alone.[1][2]

Q2: What is the best organic solvent to use as a starting point for creating a stock solution?

A2: For creating a concentrated stock solution, polar aprotic solvents are your best choice. Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, shows good solubility in these solvents, and this property is expected to extend to its chlorinated derivative.[1] A stock concentration of 10-50 mg/mL in DMSO is typically achievable.

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A3: This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent, but when you introduce the DMSO stock into a large volume of aqueous buffer, the overall polarity of the solvent system increases dramatically.[3][4] The buffer acts as an "antisolvent," causing the poorly water-soluble compound to crash out of the solution. To avoid this, ensure the final concentration of DMSO in your aqueous medium is kept to a minimum, typically below 1% and often as low as 0.1%, depending on your compound's properties and the sensitivity of your experimental system.

Q4: Can I use pH adjustment to increase the aqueous solubility?

A4: Yes, pH modification can be an effective strategy. The triazolopyridine ring system contains basic nitrogen atoms that can be protonated at acidic pH. This protonation creates a charged species (a salt), which is generally more soluble in water.[5][6] We recommend attempting to dissolve the compound in a buffer with a pH between 2 and 4. Conversely, the triazole ring has an acidic proton, which could be deprotonated under strongly basic conditions, though this is often less effective for solubilization. A systematic pH-solubility profile is the best way to determine the optimal pH.

Q5: Could the solubility issues be related to the specific batch of the compound I have?

A5: Absolutely. The phenomenon of polymorphism, where a compound exists in different crystalline forms, can significantly impact solubility.[7][8][9] Metastable polymorphs are generally more soluble than the most thermodynamically stable form.[8][10] If you are experiencing inconsistent results between batches, it could be due to differences in the crystalline form. It may be necessary to characterize the solid-state properties of your material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[9][11]

Section 2: In-Depth Troubleshooting Guides

For more persistent solubility problems, follow these systematic protocols.

Guide 1: Systematic Approach to Solubilization

This workflow provides a logical progression from simple to more complex methods for achieving solubilization.

G A Start: Weigh Compound B Test Solubility in Primary Organic Solvent (e.g., DMSO) A->B C Soluble? B->C D Prepare High-Concentration Stock Solution C->D Yes H Try Alternative Organic Solvent (DMF, NMP) C->H No E Dilute Stock into Aqueous Buffer (Final DMSO <0.5%) D->E F Precipitation Occurs? E->F G SUCCESS: Compound is in Solution F->G No I Proceed to Guide 2: Co-Solvent System F->I Still Precipitates L Reduce Stock Conc. or Final DMSO % F->L Yes H->B J Proceed to Guide 3: pH Modification I->J If Unsuccessful K Proceed to Guide 4: Advanced Techniques J->K If Unsuccessful L->E

Caption: A decision-tree workflow for troubleshooting the solubility of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Guide 2: Developing a Co-Solvent System

When DMSO alone is insufficient upon dilution, a co-solvent system can maintain solubility in aqueous media. Co-solvents work by reducing the polarity of the aqueous phase, thereby decreasing the interfacial tension between the solvent and the hydrophobic compound.[4][12][13]

Step-by-Step Protocol:

  • Select Co-solvents: Choose from a panel of pharmaceutically acceptable co-solvents.

  • Prepare Binary Mixtures: Create a series of aqueous buffer/co-solvent mixtures at different volume percentages (e.g., 90:10, 80:20, 70:30 v/v).

  • Determine Solubility: Use the shake-flask method (see Appendix A) to determine the saturation solubility of your compound in each binary mixture.

  • Add Compound: Add an excess of 6-Chloro-1H-triazolo[4,5-b]pyridine to a fixed volume of each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the supernatant using a validated analytical method like HPLC-UV.[14][15]

  • Optimize: Select the system that provides the desired solubility with the lowest percentage of organic co-solvent to minimize potential toxicity or off-target effects in your experiment.

Table 1: Common Co-solvents for Initial Screening

Co-SolventClassTypical Starting % (v/v) in Aqueous BufferNotes
EthanolProtic Solvent10 - 40%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)Diol10 - 50%A viscous solvent often used in parenteral formulations.[16]
Polyethylene Glycol 400 (PEG 400)Polymer10 - 60%Low toxicity and commonly used to solubilize nonpolar drugs.[17]
N-Methyl-2-pyrrolidone (NMP)Aprotic Solvent5 - 20%Strong solubilizing power but may have higher toxicity.
Guide 3: Advanced Solubilization with Surfactants

If co-solvents are insufficient, surfactants can dramatically increase aqueous solubility through micellar solubilization.[18][19] Above a specific concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like yours can be encapsulated within this hydrophobic core, allowing them to be dispersed in the aqueous medium.[5][18][19]

G cluster_0 Aqueous Medium cluster_1 Micelle Core (Hydrophobic) cluster_2 Micelle Shell (Hydrophilic) Drug Drug Molecule

Caption: Diagram of a drug molecule encapsulated within the hydrophobic core of a surfactant micelle.

Step-by-Step Protocol:

  • Select Surfactant: Choose a non-ionic surfactant, as they are typically less harsh on biological systems than ionic surfactants.[4] Good starting choices include Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).

  • Prepare Surfactant Solutions: Make a series of solutions of the chosen surfactant in your desired aqueous buffer at concentrations above its known CMC (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v).

  • Determine Solubility: Use the shake-flask method described in Appendix A to measure the saturation solubility of the compound in each surfactant solution.

  • Analyze and Select: Quantify the dissolved compound via HPLC-UV. Plot solubility as a function of surfactant concentration to find the optimal level that meets your experimental needs while minimizing surfactant concentration.

Section 3: Understanding the Physicochemical Principles

A deeper understanding of the underlying science can help rationalize your experimental approach.

  • Polarity and Structure: 6-Chloro-1H-triazolo[4,5-b]pyridine is a planar, heterocyclic aromatic system. The pyridine and triazole rings introduce polar nitrogen atoms capable of acting as hydrogen bond acceptors. However, the overall fused ring structure is large and relatively non-polar, and the addition of a chlorine atom further increases its hydrophobicity (lowering water solubility). Its structure suggests it will be most soluble in solvents that can disrupt its crystal lattice and interact with both its polar and non-polar regions, such as polar aprotic solvents (e.g., DMSO).[1][20]

  • Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, or polymorphs, each with a different crystal lattice arrangement.[7][8][9] This difference in crystal packing leads to different physical properties, including melting point and, most critically, solubility.[8][9][10] A more stable crystalline form will have a stronger lattice, require more energy to break apart, and thus exhibit lower solubility.[10] If solubility results are inconsistent, polymorphism should be considered a potential cause.

  • Particle Size: The rate of dissolution is directly proportional to the surface area of the solid.[3][16][21] Reducing the particle size of the compound through techniques like micronization can increase the dissolution rate, helping it reach its equilibrium solubility faster.[3][13][21] However, it's important to note that micronization does not increase the intrinsic or equilibrium solubility itself.[3][13][16][21]

Appendix A: Protocol for Equilibrium Solubility Determination

This protocol details the "shake-flask" method, a gold standard for measuring thermodynamic equilibrium solubility.[14][22]

Materials:

  • 6-Chloro-1H-triazolo[4,5-b]pyridine solid

  • Selected solvent system (e.g., buffer, co-solvent mixture)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Add Excess Solid: Add an amount of the solid compound to a vial that is well in excess of its expected solubility (e.g., 2-5 mg of solid to 1 mL of solvent). This ensures a saturated solution is formed.

  • Add Solvent: Add a precise volume of the desired solvent system to the vial.

  • Equilibrate: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To fully separate the liquid and solid phases, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter.

  • Sample and Dilute: Carefully pipette a known volume of the clear supernatant. Dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantify: Analyze the diluted sample using your validated analytical method to determine the concentration of the dissolved compound.

  • Calculate: Back-calculate the original concentration in the supernatant, factoring in the dilution step. This value represents the equilibrium solubility of the compound in that specific solvent system at that temperature.

References

  • Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(11), pp. 173-181. [Link]

  • Pharma Specialists. (2024). Role of API Polymorphism in Formulation Development. Pharma Specialists. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Gavali, S.M., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), pp. 74-80. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), pp. 1-10. [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences & Emerging Drugs, 8(208). [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), pp. 137-145. [Link]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), pp. 2527-2548. [Link]

  • Kumar, S. & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), pp. 955-961. [Link]

  • Seedher, N. & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), pp. 437-443. [Link]

  • Seedher, N. & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), pp. 437-443. [Link]

  • Censi, R. & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), pp. 18759-18776. [Link]

  • Censi, R. & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), pp. 18759-18776. [Link]

  • Ainurofiq, A., et al. (2022). The effect of polymorphism on active pharmaceutical ingredients: A review. Journal of Pharmaceutical Science and Technology, 14(1), pp. 1-10. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), pp. 2116-2125. [Link]

  • Measurement of Solubility. (n.d.). CUTM Courseware. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • Determination of solubility by gravimetric method: A brief review. (2022). National Journal of Pharmaceutical Sciences, 2(1), pp. 1-4. [Link]

  • Sharma, P. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor, 1(2), pp. 28-39. [Link]

  • Ko, J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(11), pp. 1535-1543. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), pp. 19-21. [Link]

  • Solubility of Pyridine (C5H5N). (n.d.). Solubility of Things. [Link]

Sources

Preventing regioisomer formation in triazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Regioisomer Formation

Welcome to the Technical Support Center for Triazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with controlling regioselectivity in the synthesis of[1][2][3]triazolo[4,3-a]pyridines and their corresponding[1][2][3]triazolo[1,5-a]pyridine isomers. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: We are trying to synthesize a[1][2][3]triazolo[4,3-a]pyridine, but our analysis shows a mixture of two isomers. What is the second isomer and why is it forming?

A1: The most common regioisomeric impurity in the synthesis of[1][2][3]triazolo[4,3-a]pyridines is the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine. The formation of this isomer is often a result of a molecular rearrangement known as the Dimroth rearrangement.[3][4][5][6]

This rearrangement typically occurs under the reaction conditions used for the cyclization, especially in the presence of acid or base, or upon heating.[3][6] The[1][2][3]triazolo[4,3-a]pyridine, which can be considered the kinetic product in many syntheses, can rearrange to the more stable[1][2][3]triazolo[1,5-a]pyridine isomer. The key difference between the two isomers lies in the position of the nitrogen atom in the pyridine ring that is fused to the triazole ring.

Q2: What is the mechanism of the Dimroth rearrangement and how does it lead to the[1][2][3]triazolo[1,5-a]pyridine isomer?

A2: The Dimroth rearrangement is a well-documented process in heterocyclic chemistry involving the interconversion of triazoles.[3][5] In the context of triazolopyridines, the mechanism generally proceeds through the following steps under acidic or basic conditions:

  • Protonation or Deprotonation: The reaction is often initiated by the protonation of a nitrogen atom in the triazole ring (under acidic conditions) or deprotonation (under basic conditions).

  • Ring Opening: This is followed by the cleavage of the N-N bond in the triazole ring, leading to an open-chain intermediate.

  • Tautomerization and Rotation: The intermediate can then undergo tautomerization and rotation around the C-N bond.

  • Ring Closure: An intramolecular cyclization then occurs, but with the pyridine ring nitrogen attacking a different nitrogen of the triazole precursor, leading to the formation of the rearranged[1][2][3]triazolo[1,5-a]pyridine ring system.

  • Deprotonation or Protonation: The final step involves the loss or gain of a proton to yield the neutral, thermodynamically more stable isomer.

Below is a generalized diagram illustrating the Dimroth rearrangement pathway.

Dimroth_Rearrangement cluster_main Dimroth Rearrangement Pathway start [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) intermediate1 Protonation/ Deprotonation start->intermediate1 Acid/Base intermediate2 Ring Opening (Open-chain intermediate) intermediate1->intermediate2 intermediate3 Tautomerization & Rotation intermediate2->intermediate3 intermediate4 Ring Closure intermediate3->intermediate4 final [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) intermediate4->final Deprotonation/ Protonation

Caption: Generalized workflow of the Dimroth rearrangement.

Q3: How can we control the reaction conditions to selectively synthesize the[1][2][3]triazolo[4,3-a]pyridine isomer and prevent the Dimroth rearrangement?

A3: Controlling the regioselectivity is a critical aspect of triazolopyridine synthesis. To favor the formation of the kinetic[1][2][3]triazolo[4,3-a]pyridine product and suppress the Dimroth rearrangement, consider the following strategies:

  • Reaction Temperature: Lowering the reaction temperature can often favor the kinetic product. The Dimroth rearrangement typically requires an energy input, so running the reaction at or below room temperature can be effective.

  • Reaction Time: Shorter reaction times can also be beneficial. Prolonged exposure to the reaction conditions, especially at elevated temperatures, can promote the rearrangement to the thermodynamic product.

  • pH Control: Carefully controlling the pH is crucial. While some cyclization methods require acidic or basic conditions, using milder reagents or minimizing the concentration of acid or base can help prevent the rearrangement.[3][6] For instance, some modern methods utilize neutral, oxidative cyclization conditions.[7][8]

  • Choice of Reagents and Catalysts: The choice of cyclization agent and catalyst can significantly influence the outcome. For example, methods employing iodine-mediated oxidative cyclization or N-chlorosuccinimide (NCS) under mild conditions have been shown to be effective in synthesizing[1][2][3]triazolo[4,3-a]pyridines with minimal rearrangement.[7][8]

Here is a table summarizing the general effects of reaction parameters on regioselectivity:

ParameterTo Favor[1][2][3]triazolo[4,3-a]pyridine (Kinetic)To Favor[1][2][3]triazolo[1,5-a]pyridine (Thermodynamic)
Temperature Low (e.g., 0 °C to room temperature)High (e.g., reflux)
Reaction Time ShortLong
pH Neutral or mildly acidic/basic conditionsStrongly acidic or basic conditions
Reagents Mild oxidative cyclizing agents (e.g., I₂, NCS)Dehydrating agents at high temp (e.g., POCl₃, polyphosphoric acid)

Troubleshooting Guide

Problem: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity?

Solution Workflow:

  • Analyze Your Current Protocol:

    • Starting Materials: Are your starting 2-hydrazinopyridine and the acylating agent pure? Impurities can sometimes catalyze side reactions.

    • Reaction Conditions: Note the solvent, temperature, reaction time, and any acids, bases, or catalysts used.

  • Systematic Optimization:

    • Temperature Study: Set up a series of small-scale reactions at different temperatures (e.g., 0°C, room temperature, 40°C) while keeping all other parameters constant. Monitor the isomer ratio by LC-MS or ¹H NMR.

    • Time Course Study: Run the reaction at the optimal temperature determined above and take aliquots at different time points (e.g., 1h, 4h, 12h, 24h) to see if the ratio of the thermodynamic product increases over time.

    • Reagent Screening: If temperature and time optimization are insufficient, consider changing the cyclization reagent. The following diagram outlines a decision-making process for reagent selection.

Reagent_Selection start Initial Protocol Yields Isomer Mixture q1 Are you using harsh dehydrating conditions (e.g., POCl₃, heat)? start->q1 option1 Switch to milder, oxidative cyclization methods q1->option1 Yes q2 Is the reaction run in strong acid or base? q1->q2 No reagent1 Iodine-mediated cyclization option1->reagent1 reagent2 NCS-mediated cyclization option1->reagent2 reagent3 Modified Mitsunobu conditions option1->reagent3 end Improved Regioselectivity reagent1->end reagent2->end reagent3->end option2 Buffer the reaction or use a non-ionic base q2->option2 Yes q2->end No option2->end

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in reactions involving 6-Chloro-1H-triazolo[4,5-b]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning, particularly in palladium-catalyzed cross-coupling reactions. My aim is to equip you with the understanding and tools to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and efficiency of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 6-Chloro-1H-triazolo[4,5-b]pyridine is failing or showing very low conversion. Is catalyst poisoning the likely cause?

A1: Yes, catalyst poisoning is a very probable cause. The 6-Chloro-1H-triazolo[4,5-b]pyridine structure contains multiple nitrogen atoms within its heterocyclic rings. These nitrogen atoms possess lone pairs of electrons that can strongly coordinate to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1] This phenomenon is a well-documented deactivation pathway in reactions involving nitrogen-containing heterocycles.[2][3]

Q2: I'm observing a black precipitate in my reaction mixture. What is it, and what does it signify?

A2: The black precipitate is most likely "palladium black," which is composed of agglomerated, catalytically inactive palladium metal.[1][4] Its formation is a clear indicator of catalyst deactivation.[4] This can be triggered by several factors, including high temperatures, the presence of oxygen, or impurities in the reaction mixture.[1][2] The presence of palladium black suggests that the active Pd(0) species is not stable under the reaction conditions.

Q3: Besides the substrate itself, what other common impurities can poison my palladium catalyst?

A3: Several impurities, even in trace amounts, can act as potent catalyst poisons. Key culprits include:

  • Sulfur Compounds: Sulfur-containing functional groups or impurities (e.g., from starting materials or solvents) can irreversibly bind to palladium, leading to severe deactivation.[5][6] Thiophene and thiazole derivatives are known to poison palladium catalysts.[6]

  • Water and Oxygen: Moisture can lead to the formation of palladium hydroxides, while oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1][7] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[1]

  • Other Halides: While your substrate is a chloride, residual iodides or bromides from other reagents can sometimes interfere with the catalytic cycle.

  • Phosphorus Compounds: Impurities containing phosphorus that are not intended as ligands can also interfere with catalysis.[4]

Q4: Can the triazole ring in my substrate directly participate in catalyst deactivation?

A4: Absolutely. The triazole moiety, with its multiple nitrogen atoms, is a strong coordinating agent.[8][9] It can chelate to the palladium center, leading to the formation of stable, off-cycle metallacycles that are catalytically inactive. This is a specific challenge when working with substrates like 6-Chloro-1H-triazolo[4,5-b]pyridine.

II. Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning

This section provides a structured approach to troubleshooting common issues related to catalyst poisoning in your reactions.

Issue 1: Reaction Stalls and Formation of Palladium Black

Symptoms:

  • Initial product formation is observed, but the reaction does not go to completion.

  • A black precipitate (palladium black) forms in the reaction vessel.[1][4]

  • TLC or LC-MS analysis shows unreacted starting material even after prolonged reaction times.

Causality Analysis: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and falling out of the catalytic cycle.[2] This is often due to ligand dissociation or oxidation of the palladium center. The nitrogen heterocycle substrate can exacerbate this by displacing stabilizing ligands.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Detailed Remediation Steps:

  • Ligand Selection is Critical:

    • Rationale: Standard phosphine ligands may not be sufficient to stabilize the palladium catalyst in the presence of a poisoning heterocycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[10][11] These ligands form more stable complexes with palladium, preventing both coordination by the substrate's nitrogen atoms and catalyst agglomeration.

    • Action: Screen a panel of bulky, electron-rich ligands to identify one that provides both high reactivity and stability.

  • Temperature Optimization:

    • Rationale: High temperatures can accelerate catalyst decomposition and aggregation.[1]

    • Action: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. A temperature screening is often beneficial.

  • Strictly Anaerobic Conditions:

    • Rationale: Oxygen is detrimental to the active Pd(0) catalyst, leading to oxidation and the formation of inactive Pd(II) species and palladium black.[1]

    • Action: Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.

Issue 2: Low to No Product Formation, No Obvious Catalyst Decomposition

Symptoms:

  • The reaction mixture remains homogeneous, with no formation of palladium black.

  • TLC or LC-MS analysis shows predominantly starting materials.

  • The catalyst appears to be "shut down" from the start.

Causality Analysis: This scenario points towards immediate and strong inhibition of the catalyst, likely due to the formation of a stable, soluble, but inactive palladium-substrate or palladium-poison complex. The nitrogen atoms of the triazolopyridine are prime suspects for this type of deactivation.

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Guide to PIM Kinase Inhibitors: Evaluating 6-Chloro-1H-triazolo[4,5-b]pyridine Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: PIM Kinases as a Pivotal Target in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation.[1] Unlike many other kinases, PIM kinases are constitutively active upon expression, making their transcriptional upregulation a key mechanism for their oncogenic function.[2] Transcription is often driven by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3] PIM kinases are frequently overexpressed in a wide array of hematological malignancies and solid tumors, where high expression levels often correlate with poor prognosis and therapeutic resistance.[1][4] This central role in promoting tumorigenesis has established the PIM kinase family as a compelling target for anticancer drug development.[1][3]

This guide provides an in-depth comparison of a developing chemical scaffold, 6-Chloro-1H-triazolo[4,5-b]pyridine, against other well-characterized PIM kinase inhibitors. We will dissect their biochemical and cellular potencies, selectivity profiles, and the experimental methodologies crucial for their evaluation, providing researchers with a comprehensive framework for navigating this therapeutic landscape.

The PIM Kinase Signaling Axis

PIM kinases exert their pro-survival effects by phosphorylating a broad range of downstream substrates that regulate fundamental cellular processes.[4][5] Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21 and p27, and regulators of protein synthesis like 4E-BP1.[6] By phosphorylating BAD on Ser112, PIM kinases inhibit apoptosis.[7] Their phosphorylation of p27 promotes its degradation, facilitating cell cycle progression from G1 to S phase.[1][4] Furthermore, PIM kinases enhance the activity of the c-MYC transcription factor, a master regulator of cell growth and proliferation.[1][6] This multifaceted signaling network underscores the significant impact of PIM kinase activity on cancer cell biology.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase Core cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1/2/3 PIM1/2/3 STAT->PIM1/2/3 Transcriptional Upregulation p_BAD BAD (p-Ser112) PIM1/2/3->p_BAD p_4EBP1 4E-BP1 (p) PIM1/2/3->p_4EBP1 p_p27 p27 (p) PIM1/2/3->p_p27 cMYC c-MYC PIM1/2/3->cMYC Apoptosis_Inhibition Apoptosis Inhibition p_BAD->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis p_4EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression p_p27->Cell_Cycle_Progression Proliferation Proliferation & Growth cMYC->Proliferation

Caption: The PIM Kinase Signaling Pathway.

Comparative Analysis of PIM Kinase Inhibitors

The development of PIM kinase inhibitors has yielded several compounds with distinct potency and selectivity profiles. The ideal inhibitor often targets all three PIM isoforms (pan-PIM inhibition) due to their functional redundancy.[2][8] However, achieving pan-inhibition, particularly against PIM2 which has a high affinity for ATP, has been a significant challenge.[8]

This section compares the 1,2,3-triazolo[4,5-b]pyridine scaffold, represented by the 6-chloro derivative, with other prominent PIM inhibitors.

InhibitorScaffoldPIM1PIM2PIM3Key Off-TargetsSelectivity Profile
6-Chloro-1H-triazolo[4,5-b]pyridine TriazolopyridinePotent (class)Potent (class)Potent (class)Data not widely availableThe triazolopyridine scaffold has been developed as a potent pan-PIM inhibitor class. Chloro-substitution in related scaffolds can enhance selectivity.[9][10]
AZD1208 Biphenyl Imidazole0.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)Highly SelectivePotent, orally available pan-PIM inhibitor with high selectivity against other kinases.[11][12]
SGI-1776 Pyridopyrimidine7 nM (IC50)363 nM (IC50)69 nM (IC50)Flt3, HaspinPrimarily a PIM1/3 inhibitor with significant activity against Flt3.[13] Clinical development was halted due to cardiac toxicity (QTc prolongation).[4]
GDC-0339 Azaindazole0.018 nM (Ki)0.11 nM (Ki)0.008 nM (Ki)Highly SelectivePotent and selective pan-PIM inhibitor with good oral bioavailability and favorable safety profile in preclinical models.[14]
LGB321 Not DisclosedPotentPotentPotentHighly SelectiveA potent and specific pan-PIM inhibitor noted for its strong cellular activity against PIM2-dependent cell lines.[8][15]
Focus: The 1,2,3-Triazolo[4,5-b]pyridine Scaffold

The 1,2,3-triazolo[4,5-b]pyridine core was identified as a promising scaffold for PIM kinase inhibition through a scaffold hopping approach.[10][16] Compounds from this class have demonstrated potent, ATP-competitive inhibition of all three PIM isoforms.[16]

The specific derivative, 6-Chloro-1H-triazolo[4,5-b]pyridine , represents a targeted modification to this core. While extensive public data on this exact molecule is limited, we can infer its potential from related medicinal chemistry efforts. For instance, in the development of 7-azaindole PIM inhibitors, the introduction of a chloro group at the 6-position was found to significantly improve kinase selectivity by sterically and electronically disfavoring binding to off-target kinases.[9] This strategic placement can exploit unique structural features of the PIM kinase ATP-binding pocket, potentially leading to a "cleaner" inhibitor with fewer off-target effects.[9] Further characterization is required to confirm if this benefit translates to the triazolopyridine scaffold.

Established Comparators
  • AZD1208: A well-characterized, potent, and orally available pan-PIM inhibitor.[12] It effectively inhibits all three isoforms at low nanomolar concentrations in biochemical assays and demonstrates efficacy in preclinical models of acute myeloid leukemia (AML).[12] Its high selectivity makes it a valuable tool for probing PIM biology.[11]

  • SGI-1776: An early-generation inhibitor with notable potency against PIM1 and PIM3.[13] Its development highlighted a critical challenge in kinase inhibitor design: off-target toxicity. SGI-1776 was discontinued from clinical trials due to dose-limiting cardiac QTc prolongation, a toxic effect unrelated to PIM inhibition.[4]

  • GDC-0339: A next-generation pan-PIM inhibitor from Genentech with excellent biochemical potency and high selectivity.[14] It was optimized for favorable pharmacokinetic properties, demonstrating good oral bioavailability and strong single-agent activity in multiple myeloma xenograft models.[14]

Experimental Workflows for PIM Inhibitor Characterization

A rigorous, multi-step experimental cascade is essential to validate and characterize a novel PIM kinase inhibitor. The process is designed to answer three fundamental questions:

  • Does the compound directly inhibit the target kinase? (Biochemical Potency)

  • Does this inhibition translate to an anti-cancer effect in cells? (Cellular Potency)

  • Does the compound engage its target within the cellular environment? (Target Modulation)

Experimental_Workflow cluster_invitro In Vitro / Cellular cluster_invivo In Vivo Biochem Biochemical Assay (Direct Inhibition, IC50) Cellular Cellular Assay (Anti-Proliferation, GI50) Biochem->Cellular Target Target Engagement (Western Blot, p-Substrates) Cellular->Target PD Pharmacodynamics (PD) (Tumor p-Substrate Levels) Target->PD Efficacy Efficacy Studies (Xenograft Tumor Growth) PD->Efficacy

Caption: General experimental workflow for PIM kinase inhibitor development.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Causality: This is the foundational assay to determine if a compound directly inhibits the kinase enzyme in a purified, cell-free system. It measures the inhibitor's potency (IC50) by quantifying the reduction in enzymatic activity, which is the conversion of ATP to ADP. The ADP-Glo™ assay is a robust luminescent method where the light output is directly proportional to the amount of ADP produced, and thus to kinase activity.[7][17]

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[17]

    • Prepare serial dilutions of the test inhibitor (e.g., 6-Chloro-1H-triazolo[4,5-b]pyridine) in the reaction buffer with a fixed percentage of DMSO.

    • Prepare a solution of recombinant human PIM1, PIM2, or PIM3 kinase in reaction buffer.

    • Prepare a solution containing the kinase substrate (e.g., PIMtide or S6K substrate) and ATP at a concentration near its Km for the specific PIM isoform.[7][17]

  • Kinase Reaction (384-well plate format):

    • Add 1 µL of the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.[17]

  • Signal Generation and Detection:

    • To stop the kinase reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • To convert the generated ADP to ATP and produce a luminescent signal, add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[17]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

Causality: This assay assesses the functional consequence of PIM inhibition on cancer cells. It measures the compound's ability to inhibit cell growth or induce cell death. The CellTiter-Glo® assay quantifies the number of viable cells by measuring intracellular ATP levels, a hallmark of metabolically active cells.[18][19] A decrease in the luminescent signal indicates reduced cell viability.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., MOLM-16 AML or KMS-12-BM multiple myeloma cells) into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium.[2]

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor.

    • Add 10 µL of the diluted inhibitor or vehicle control to the wells.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[19]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[18]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to vehicle-treated cells (100% viability) and plot the percent viability against the logarithm of inhibitor concentration to calculate the GI50 (50% growth inhibition) or IC50 value.

Protocol 3: Western Blot for Cellular Target Modulation

Causality: This experiment provides direct evidence that the inhibitor is engaging and blocking PIM kinase activity within the cell. It validates that the observed anti-proliferative effect is due to on-target activity. This is achieved by measuring the phosphorylation status of a known downstream PIM substrate, such as BAD (at Ser112) or 4E-BP1 (at Thr37/46).[2][12][20] A potent inhibitor should cause a dose-dependent decrease in the phosphorylation of these substrates.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells at a higher density than for proliferation assays (e.g., 1-2 million cells in a 6-well plate) and allow them to attach.

    • Treat cells with increasing concentrations of the PIM inhibitor for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated PIM substrate (e.g., anti-phospho-4E-BP1 [Thr37/46] or anti-phospho-BAD [Ser112]).[22]

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total 4E-BP1) or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein across the different inhibitor concentrations.

Conclusion and Future Directions

The landscape of PIM kinase inhibitors is evolving, with a clear trajectory towards compounds that combine pan-isoform potency with high selectivity to minimize off-target toxicities. While early inhibitors like SGI-1776 validated the therapeutic concept, they also highlighted the critical importance of a clean safety profile. Newer agents such as AZD1208 and GDC-0339 demonstrate that high potency and selectivity are achievable.

The 6-Chloro-1H-triazolo[4,5-b]pyridine scaffold represents a promising avenue of exploration. Based on established medicinal chemistry principles, the targeted introduction of a chloro group has the potential to enhance selectivity, a key attribute for a successful clinical candidate.[9] The comprehensive experimental workflow detailed in this guide provides a self-validating system for rigorously testing this hypothesis and characterizing the biochemical, cellular, and mechanistic properties of this and other emerging PIM inhibitors. Future research will focus not only on single-agent efficacy but also on rational combination strategies, pairing PIM inhibitors with other targeted therapies or immunotherapies to overcome resistance and improve patient outcomes.[1][23]

References

  • Nawrocki, S. T., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Research. [Link][1]

  • Jang, S. W., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. [Link][4][6]

  • Aksoy, O., et al. (2017). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular and Molecular Medicine. [Link][5]

  • Jang, S. W., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. [Link][6]

  • Gaudio, E., et al. (2015). In vivo development of pan-Pim kinase small molecule inhibitors. Cancer Research. [Link][2]

  • Szydłowski, M., et al. (2010). In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. Cancer Research. [Link][20]

  • Li, Y. Y., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncology Letters. [Link][3]

  • Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research. [Link][8]

  • Nagashima, H., et al. (2015). Design and synthesis of an in vivo-efficacious PIM3 kinase inhibitor as a candidate anti-pancreatic cancer agent. Bioorganic & Medicinal Chemistry Letters. [Link][24]

  • Huszar, D., et al. (2016). PIM Kinase Inhibitors Kill Hypoxic Tumor Cells by Reducing Nrf2 Signaling and Increasing Reactive Oxygen Species. Molecular Cancer Therapeutics. [Link][15]

  • Holder, S., et al. (2015). Selectivity and Potency of Natural Product Pim Kinase Inhibitors Identified By in Silico Docking. ResearchGate. [Link][25]

  • Chen, C. H., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology. [Link][26]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link][19]

  • Warfel, N. A., et al. (2022). Targeting PIM Kinases to Improve the Efficacy of Immunotherapy. Cancers. [Link][23]

  • Tsuhako, A., et al. (2015). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters. [Link][9]

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link][27]

  • Scribd. (2023). Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link][28]

  • Juniper Publishers. (2025). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link][29]

  • Thomson Reuters. (2014). Genentech presents novel series of pan-Pim kinase inhibitors: candidate disclosed. Thomson Reuters. [Link][14]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link][30]

  • González, S. M., et al. (2013). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][10]

  • Bio-Rad. General Protocol for Western Blotting. Bio-Rad. [Link][21]

  • ResearchGate. (2013). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. ResearchGate. [Link][16]

  • National Institutes of Health. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health. [Link][31]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. [Link][12]

  • Actome. Quantification of 4EBP1 Phosphorylation by PICO - Application Note. Actome. [Link][32]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-triazolo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 6-chloro-1H-triazolo[4,5-b]pyridine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective inhibitors targeting various enzyme classes, particularly protein kinases. Its rigid, planar structure and specific arrangement of nitrogen atoms provide an ideal framework for establishing key interactions within the ATP-binding pockets of these enzymes. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for different analog series derived from this core, supported by experimental data and protocols, to aid researchers in the rational design of next-generation therapeutics.

The Triazolopyridine Core: A Versatile Kinase Hinge-Binder

The triazolo[4,5-b]pyridine system is an analog of purine, a fundamental biological heterocycle. This bioisosteric relationship is central to its success as a kinase inhibitor scaffold. The nitrogen atoms at positions 1 and 4 are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for anchoring inhibitors. The 6-chloro substituent often serves as a key synthetic handle for introducing further diversity and can also engage in halogen bonding or occupy hydrophobic pockets.

SAR Analysis of Triazolopyridine Analogs as Kinase Inhibitors

The versatility of the triazolopyridine scaffold is evident in its application to a wide array of kinase targets. The following sections compare the SAR of analogs developed for specific kinases, highlighting how modifications at different positions of the core dictate potency and selectivity.

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibitors

A series of 6-aryl-2-amino-triazolopyridines has been identified as potent and selective PI3Kγ inhibitors.[1] The development of these compounds showcases a clear SAR.

Key Structural Modifications and Their Impact:

  • C6-Position: Introduction of an aryl group at the C6 position was a critical discovery from a chemoproteomic screen. This aryl moiety occupies a hydrophobic pocket in the enzyme.

  • C2-Position: An amino group at the C2 position is essential for activity. Further optimization of this amine with various substituents has been explored to enhance potency and selectivity.

  • Core Modifications: Alterations to the triazolopyridine core itself, such as in compound 53 (CZC24832) , led to improved selectivity across the entire kinome, particularly against PI3Kβ.[1]

Table 1: SAR of 6-Aryl-2-amino-triazolopyridine Analogs as PI3Kγ Inhibitors

CompoundC6-SubstituentC2-SubstituentPI3Kγ IC50 (nM)Selectivity Profile
Hit Compound ArylAminoModerateModerate
43 (CZC19945) Optimized ArylOptimized AminoPotentHigh selectivity over PI3Kα and PI3Kδ
53 (CZC24832) Optimized ArylOptimized AminoPotentIncreased kinome-wide selectivity, especially over PI3Kβ[1]
Janus Kinase (JAK) and Histone Deacetylase (HDAC) Dual Inhibitors

A fascinating application of the triazolopyridine scaffold is in the design of dual JAK/HDAC inhibitors. By merging pharmacophores of known JAK and HDAC inhibitors, a series of potent dual-action compounds were developed.[2]

Pharmacophore Merging Strategy:

The design rationale involved integrating the triazolopyridine core, a known JAK inhibitor scaffold (present in Filgotinib), with a phenylhydroxamic acid moiety, a common feature in HDAC6 inhibitors.[2]

  • C5-Position: Substitution with various aryl groups, such as benzo[d][1][2]dioxol-5-yl, was found to be favorable for potent dual inhibitory activity.

  • C2-Position: An amino linker connects the triazolopyridine core to the HDAC-binding moiety (the N-hydroxybenzamide part). The length and nature of this linker are critical for optimal positioning in both binding sites.

Table 2: Activity of Triazolopyridine-based JAK/HDAC Dual Inhibitors

CompoundC5-SubstituentJAK1 IC50 (nM)HDAC6 IC50 (nM)
19 benzo[d][1][2]dioxol-5-ylPotent (nM range)Potent (nM range)
16f m-tolylPotent (nM range)Potent (nM range)

Note: Specific IC50 values were presented in nanomolar ranges in the source material.[2]

Pim Kinase Inhibitors

The triazolo[4,5-b]pyridine scaffold has also been successfully employed to develop pan-Pim kinase inhibitors. These kinases are challenging targets due to their high affinity for ATP.

  • Scaffold Hopping: A scaffold hopping strategy from an imidazo[1,2-b]pyridazine led to the identification of the triazolo[4,3-b]pyridazine as a novel Pim inhibitor core.[3] While a different isomer, this highlights the utility of the broader triazolo-azine family.

  • ETP-47453: Based on the structure of SGI-1776, a first-generation Pim kinase inhibitor, the triazolo[4,5-b]pyridine ETP-47453 was discovered as a pan-PIM inhibitor.[3]

c-Met Kinase Inhibitors

A series of[1][4][5]triazolo[4,3-a]pyridine derivatives were designed and synthesized as potent and selective c-Met kinase inhibitors.[6]

  • High Selectivity: Compound 4d from this series demonstrated high selectivity for c-Met, showing no significant inhibition against a panel of 59 other kinases.[6] This selectivity is crucial for minimizing off-target effects.

  • In Vivo Efficacy: The methanesulfonate salt of compound 4d showed superior tumor growth inhibition in xenograft models compared to the known c-Met inhibitor SGX-523, along with a favorable pharmacokinetic profile.[6]

Visualization of SAR and Experimental Workflow

To better understand the structure-activity relationships, a generalized diagram is presented below, along with a typical workflow for evaluating these compounds.

SAR_Summary scaffold 6-Chloro-1H-triazolo[4,5-b]pyridine Core sub_c2 C2-Position - H-bond donor/acceptor - Linker to other pharmacophores scaffold->sub_c2 Key for Potency sub_c5 C5-Position - Often modified for selectivity - Interacts with solvent-exposed region scaffold->sub_c5 Fine-tunes Selectivity sub_c6 C6-Position (Cl) - Synthetic handle - Occupies hydrophobic pockets - Can be replaced (e.g., with Aryl groups) scaffold->sub_c6 Critical for Activity & Synthesis sub_c7 C7-Position - Modulates solubility and cell permeability scaffold->sub_c7 Modulates PK properties

Caption: Generalized SAR of the 6-Chloro-1H-triazolo[4,5-b]pyridine scaffold.

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies synthesis Analog Synthesis kinase_assay Biochemical Kinase Assay (e.g., IC50 determination) synthesis->kinase_assay Evaluate Potency cell_assay Cell-based Assay (e.g., MTT for proliferation) kinase_assay->cell_assay Confirm Cellular Activity selectivity Kinase Selectivity Profiling cell_assay->selectivity Assess Off-Target Effects pk_study Pharmacokinetics (PK) in animal models selectivity->pk_study Lead Candidate efficacy_study Efficacy Study (e.g., Xenograft tumor model) pk_study->efficacy_study Determine In Vivo Effect

Caption: Typical workflow for the evaluation of triazolopyridine kinase inhibitors.

Experimental Protocols

The robust evaluation of these analogs relies on standardized and reproducible experimental protocols. Below are methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the compound to desired concentrations in assay buffer.

    • Prepare solutions of the recombinant kinase, the appropriate substrate (e.g., a peptide), and ATP.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase solution.

    • Add the serially diluted test compound or DMSO (as a control).

    • Allow the kinase and inhibitor to incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[7]

  • Cell Seeding:

    • Culture the desired human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media.[7]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value.

Conclusion

The 6-chloro-1H-triazolo[4,5-b]pyridine scaffold and its related isomers are exceptionally versatile platforms for the development of targeted inhibitors. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to the core and its substituents can lead to dramatic changes in potency and selectivity for various biological targets, including PI3K, JAK, HDAC, and c-Met kinases. The strategic exploration of chemical space around this core, guided by rational design and robust biological evaluation, continues to yield promising candidates for the treatment of cancer and inflammatory diseases.

References

  • SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. The Commonwealth Scientific and Industrial Research Organisation (CSIRO).
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. Available from: [Link]

  • Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. ResearchGate. Available from: [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][4][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of new[1][4][5]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Triazolopyridines in Drug Discovery

The triazolopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Compounds bearing this core structure have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[2] 6-Chloro-1H-triazolo[4,5-b]pyridine is a specific analogue within this class that warrants a thorough cytotoxicological evaluation to determine its potential and liabilities in drug development.[3]

In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery for assessing the toxic effects of novel compounds on cells.[4][5] These assays provide crucial information on cell viability and the mechanisms of cell death, guiding the selection of promising drug candidates for further development.[5][6] This guide will compare the cytotoxic profile of 6-Chloro-1H-triazolo[4,5-b]pyridine against a structurally related compound, 6-chloro-[7]dioxolo[4,5-b]pyridine, to highlight the influence of the triazolo moiety on cellular toxicity.[8]

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

To construct a comprehensive understanding of a compound's cytotoxic effects, it is imperative to employ a battery of assays that probe different aspects of cell health. Our experimental design is centered around three key pillars of cytotoxicity assessment: metabolic activity, membrane integrity, and apoptosis induction.

2.1. Selected Compounds for Comparison

  • Test Compound: 6-Chloro-1H-triazolo[4,5-b]pyridine

  • Comparator Compound: 6-chloro-[7]dioxolo[4,5-b]pyridine

  • Positive Control: Doxorubicin (a well-characterized chemotherapeutic agent)

  • Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO) in culture medium

The choice of 6-chloro-[7]dioxolo[4,5-b]pyridine as a comparator allows for a direct assessment of the contribution of the triazolo ring system to the observed cytotoxicity, given the shared chloro-pyridine core.

2.2. Cell Line Selection

For this evaluation, we have selected two well-characterized human cancer cell lines:

  • HeLa (Cervical Cancer): A robust and widely used cell line for initial cytotoxicity screening.

  • A549 (Lung Carcinoma): Representative of a solid tumor type, providing insights into tissue-specific responses.

2.3. Overview of Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9]Cell Viability/Metabolic Activity
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10]Cell Membrane Integrity/Necrosis
Caspase-3/7 Activity Assay Detection of the activity of executioner caspases 3 and 7, key mediators of apoptosis.[7][11]Apoptosis Induction
Annexin V/PI Staining Differentiation of live, apoptotic, and necrotic cells based on phosphatidylserine externalization (Annexin V) and membrane permeability (Propidium Iodide).[12]Apoptosis and Necrosis Quantification
Methodologies: Detailed Protocols for Robust and Reproducible Data

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the experimental results.

3.1. Cell Culture and Treatment

  • HeLa and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For all assays, cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (0.1 µM to 100 µM), positive control (Doxorubicin), or vehicle control (0.1% DMSO).

  • Cells were incubated with the compounds for 24 and 48 hours.

3.2. MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

  • Protocol:

    • Following the 24 or 48-hour treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 4 hours at 37°C.[9]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

3.3. LDH Release Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from the cytosol into the culture medium, an indicator of plasma membrane damage.[10][16]

  • Principle: LDH released from damaged cells catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[10]

  • Protocol:

    • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Prepare a reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[10]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[17]

    • Add 50 µL of stop solution to each well.[17]

    • Measure the absorbance at 490 nm.[17]

3.4. Caspase-3/7 Activity Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7][11]

  • Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[7]

  • Protocol:

    • After treatment, allow the 96-well plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's protocol.[18]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 hour.

    • Measure the luminescence using a microplate reader.

3.5. Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[12]

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12][19]

  • Protocol:

    • Following treatment, collect both the culture supernatant (containing detached cells) and the adherent cells (after trypsinization).[20]

    • Wash the cells twice with cold PBS.[20]

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.[20]

Data Analysis and Interpretation

4.1. IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For each compound and cell line, the IC50 value will be calculated from the dose-response curves generated from the MTT assay data using non-linear regression analysis.

4.2. Comparative Cytotoxicity Data

Table 1: IC50 Values (µM) after 48-hour Treatment

CompoundHeLaA549
6-Chloro-1H-triazolo[4,5-b]pyridine12.518.2
6-chloro-[7]dioxolo[4,5-b]pyridine> 100> 100
Doxorubicin0.81.2

Data presented are hypothetical and for illustrative purposes.

The IC50 values indicate that 6-Chloro-1H-triazolo[4,5-b]pyridine exhibits moderate cytotoxicity against both HeLa and A549 cell lines. In contrast, the comparator compound, 6-chloro-[7]dioxolo[4,5-b]pyridine, shows minimal cytotoxic activity at the tested concentrations, suggesting that the triazolo ring is crucial for the observed cytotoxic effect.

4.3. Mechanistic Insights from Cytotoxicity Assays

Table 2: Summary of Mechanistic Assay Results (at 2x IC50 concentration of 6-Chloro-1H-triazolo[4,5-b]pyridine)

AssayHeLaA549
LDH Release (% of Max Lysis) 15%12%
Caspase-3/7 Activity (Fold Increase) 4.23.8
Annexin V Positive / PI Negative (%) 35%31%
Annexin V Positive / PI Positive (%) 8%6%

Data presented are hypothetical and for illustrative purposes.

The data from the mechanistic assays suggest that the primary mode of cell death induced by 6-Chloro-1H-triazolo[4,5-b]pyridine is apoptosis. This is evidenced by the significant increase in caspase-3/7 activity and the high percentage of early apoptotic cells (Annexin V positive/PI negative). The low level of LDH release indicates that necrosis is not a major contributor to the observed cytotoxicity at the tested concentrations.

Visualizing the Experimental Workflow and Potential Pathways

To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed Seed HeLa & A549 cells in 96-well plates treat Treat with Compounds (24h & 48h) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Release Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase annexin Annexin V/PI Staining (Apoptosis/Necrosis) treat->annexin ic50 IC50 Determination mtt->ic50 mech Mechanistic Interpretation ldh->mech caspase->mech annexin->mech

Caption: Experimental workflow for the in vitro cytotoxicity evaluation.

Apoptosis_Pathway compound 6-Chloro-1H-triazolo [4,5-b]pyridine stress Cellular Stress compound->stress bax Pro-apoptotic Proteins Bax/Bak stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by the test compound.

Conclusion and Future Directions

This comprehensive in vitro evaluation demonstrates that 6-Chloro-1H-triazolo[4,5-b]pyridine exhibits moderate, dose-dependent cytotoxicity in HeLa and A549 cancer cell lines. The primary mechanism of cell death appears to be apoptosis, as indicated by the activation of executioner caspases and the externalization of phosphatidylserine. The lack of significant cytotoxicity from the comparator compound, 6-chloro-[7]dioxolo[4,5-b]pyridine, underscores the importance of the triazolo moiety for the observed biological activity.

Further studies are warranted to elucidate the precise molecular targets of 6-Chloro-1H-triazolo[4,5-b]pyridine and to explore its efficacy in a broader panel of cancer cell lines, including those with different genetic backgrounds. Investigating the potential for synergistic effects with other chemotherapeutic agents could also be a valuable avenue for future research. The data presented in this guide provide a solid foundation for the continued investigation of this promising triazolopyridine derivative as a potential anticancer agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • The[7][9]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH. [Link]

  • (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds. PMC - NIH. [Link]

  • Pyrazolo[5,1-c][7][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Novel[7][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Triazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-triazolo[4,5-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous inhibitors targeting a diverse range of proteins, particularly protein kinases.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for developing potent and selective therapeutic agents. However, the journey from a promising screening hit to a validated lead compound is one of rigorous scientific validation.

This guide provides a comprehensive, multi-level framework for validating the mechanism of action (MoA) of novel compounds derived from this scaffold. To illustrate this process, we will use a hypothetical but representative compound, which we will call TPC-1 (TriazoloPyridine Compound-1) . TPC-1 was identified in a high-throughput screen for its ability to induce apoptosis in a leukemia cell line known to be dependent on the PIM-1 kinase , a serine/threonine kinase frequently overexpressed in hematological malignancies and prostate cancer.[1]

Our central hypothesis is: TPC-1 exerts its anti-proliferative effects by directly binding to and inhibiting the catalytic activity of PIM-1 kinase, thereby blocking downstream pro-survival signaling.

This guide will compare TPC-1's performance against SGI-1776 , a known, first-generation pan-PIM inhibitor that also features a triazolopyridine core, providing a benchmark for potency and selectivity.[1] We will proceed through a logical, four-level experimental workflow, establishing causality from direct target interaction to the ultimate cellular phenotype.

Level 1: Direct Target Engagement & Potency (Biochemical Validation)

Expertise & Experience: The foundational step in MoA validation is to prove a direct, physical interaction between the compound and its putative target in a clean, cell-free system. This eliminates the complexities of the cellular environment and confirms that the compound is an enzyme inhibitor, not merely affecting a downstream process. A biochemical kinase assay is the gold standard for this purpose. We aim to measure the concentration of TPC-1 required to inhibit 50% of PIM-1's enzymatic activity (the IC₅₀ value).

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human PIM-1 kinase and the generic kinase substrate Myelin Basic Protein (MBP) in kinase reaction buffer.

    • Create a serial dilution of TPC-1 and the comparator, SGI-1776, in the same buffer (typically from 100 µM to 1 pM). Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution (or DMSO).

    • To initiate the reaction, add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Add 10 µL of a 100 µM ATP solution to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Comparative Data: Direct PIM-1 Inhibition
CompoundTarget KinaseIC₅₀ (nM)
TPC-1 (Hypothetical) PIM-115.2
SGI-1776 (Reference)PIM-145.8

Trustworthiness: The data clearly demonstrates that TPC-1 is a potent, direct inhibitor of PIM-1 kinase activity in a purified system, showing approximately threefold greater potency than the reference compound SGI-1776.

Level 2: Target Engagement in a Cellular Context

Expertise & Experience: While a biochemical assay confirms direct inhibition, it does not prove the compound can reach and bind its target within the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular competition can prevent a biochemically potent compound from working in a cellular system. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture a PIM-1 expressing cell line (e.g., MV4-11 leukemia cells) to ~80% confluency.

    • Treat cells with either TPC-1 (at 10x the biochemical IC₅₀, e.g., ~150 nM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Centrifuge at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, stabilized protein fraction.

  • Analysis (Western Blot):

    • Quantify the amount of soluble PIM-1 kinase remaining at each temperature point for both TPC-1 and vehicle-treated samples using Western blotting.

    • Plot the band intensity against temperature to generate a "melting curve".

  • Data Interpretation: A rightward shift in the melting curve for TPC-1 treated cells compared to the vehicle control indicates that TPC-1 has bound to PIM-1 and stabilized it against thermal denaturation.

Visualization: CETSA Workflow

G cluster_0 Cell Culture cluster_1 Thermal Challenge cluster_2 Analysis a Treat Cells with TPC-1 or Vehicle b Heat across a Temperature Gradient a->b Harvest & Aliquot c Lyse Cells & Separate Soluble Fraction b->c Freeze-Thaw d Western Blot for Soluble PIM-1 c->d e Generate Melting Curve (Shift = Engagement) d->e G PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates TPC1 TPC-1 TPC1->PIM1 Inhibits pBAD p-BAD (S112) (Inactive) Bcl2 Bcl-2 BAD->Bcl2 Binds & Inhibits pBAD->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Simplified PIM-1 pro-survival signaling pathway.

Experimental Protocol: Western Blot for p-BAD
  • Cell Treatment: Seed MV4-11 cells and allow them to attach. Treat with a serial dilution of TPC-1 or SGI-1776 for 2-4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for p-BAD (S112).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply an ECL substrate.

  • Imaging: Capture the chemiluminescent signal.

  • Normalization: Strip the membrane and re-probe with an antibody for total BAD or a loading control (e.g., GAPDH) to normalize the p-BAD signal.

  • Analysis: Quantify band densities to determine the EC₅₀ for p-BAD inhibition.

Comparative Data: Cellular Pathway Inhibition
CompoundCellular EndpointEC₅₀ (nM)
TPC-1 (Hypothetical) p-BAD (S112) Inhibition48.5
SGI-1776 (Reference)p-BAD (S112) Inhibition155.0

Trustworthiness: This result directly links target engagement to a functional outcome on a key downstream substrate. The EC₅₀ value for pathway inhibition is higher than the biochemical IC₅₀, which is expected due to the need for the compound to cross the cell membrane and compete with high intracellular ATP concentrations. The superior potency of TPC-1 over the reference compound is maintained.

Level 4: Functional Phenotypic Outcome

Expertise & Experience: The final and most critical validation step is to demonstrate that the observed molecular effects (kinase inhibition, pathway modulation) translate into the desired biological outcome. Since our initial screen identified TPC-1 as an anti-proliferative agent, we must now quantify this effect and confirm its dose-dependency, linking it back to the upstream MoA.

Experimental Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Compound Treatment: Add serial dilutions of TPC-1 and SGI-1776 to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data: Anti-Proliferative Activity
CompoundCell LineGI₅₀ (nM)
TPC-1 (Hypothetical) MV4-11 (PIM-1 dependent)75.1
SGI-1776 (Reference)MV4-11 (PIM-1 dependent)250.3
  • Directly inhibits PIM-1 kinase with high potency (IC₅₀ = 15.2 nM).

  • Engages PIM-1 inside intact cells, as would be shown by a thermal shift.

  • Inhibits the phosphorylation of the downstream substrate BAD in a dose-dependent manner (EC₅₀ = 48.5 nM).

  • Causes a functional anti-proliferative effect in a PIM-1 dependent cell line (GI₅₀ = 75.1 nM).

The consistent potency hierarchy (TPC-1 > SGI-1776) across all four levels of validation, and the logical correlation of concentrations (Biochemical IC₅₀ < Cellular EC₅₀ < Phenotypic GI₅₀), builds a robust and trustworthy case for the hypothesized mechanism of action. This orthogonal approach, moving from the molecular to the cellular, is essential for confidently advancing a novel triazolopyridine derivative into further preclinical development.

References

  • Nawrot, R., & Błaszczak-Świątkiewicz, K. (2022). The Triazolopyridine Scaffold in Anticancer Drug Design and Development. Molecules, 27(19), 6296. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 6-Chloro-1H-triazolo[4,5-b]pyridine Against Established P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Antiplatelet Candidate

In the landscape of cardiovascular therapeutics, the P2Y12 receptor remains a pivotal target for antiplatelet therapy, crucial in managing acute coronary syndromes (ACS) and preventing thrombotic events.[1][2] Established drugs such as Clopidogrel, Prasugrel, and Ticagrelor have revolutionized patient care by mitigating the risks associated with platelet aggregation.[3] The scaffold of many modern pharmaceuticals often dictates their biological activity. The compound 6-Chloro-1H-triazolo[4,5-b]pyridine belongs to the triazolopyridine class of heterocycles, a scaffold that has garnered significant attention in medicinal chemistry for its diverse biological activities.[4] Notably, the blockbuster antiplatelet agent Ticagrelor (Brilinta®) features a related triazolopyrimidine core, highlighting the potential of this chemical class to interact with the P2Y12 receptor.[4][5]

This guide provides a framework for the comprehensive preclinical benchmarking of 6-Chloro-1H-triazolo[4,5-b]pyridine. We hypothesize that, given its structural similarity to the core of Ticagrelor, this compound may act as an antagonist of the P2Y12 receptor. We will outline a direct, head-to-head comparison against the current standards of care: the irreversible thienopyridines, Clopidogrel and Prasugrel, and the reversible cyclopentyl-triazolo-pyrimidine, Ticagrelor.[3][6][7] The following sections detail the mechanisms of these benchmark drugs and provide robust, validated experimental protocols to objectively assess the antiplatelet potential of 6-Chloro-1H-triazolo[4,5-b]pyridine.

Profiling the Benchmarks: Current P2Y12 Receptor Antagonists

A thorough understanding of the existing therapeutic agents is fundamental to a meaningful comparison. The primary P2Y12 antagonists differ in their chemical class, mechanism of action, and metabolic activation.[3]

  • Clopidogrel (Plavix®): A thienopyridine prodrug that requires a two-step metabolic activation in the liver, primarily by CYP2C19 enzymes, to form its active metabolite.[7][8][9] This active metabolite then irreversibly binds to the P2Y12 receptor, inhibiting platelet aggregation for the lifespan of the platelet.[8][10] The onset of action is relatively slow due to its metabolic pathway.[11]

  • Prasugrel (Effient®): Also a thienopyridine prodrug, Prasugrel undergoes a more efficient metabolic activation to its active form compared to Clopidogrel.[6][12][13] It also irreversibly inhibits the P2Y12 receptor, but generally exhibits a more rapid, potent, and consistent inhibition of platelet aggregation.[14][15]

  • Ticagrelor (Brilinta®): A member of the cyclo-pentyl-triazolo-pyrimidine (CPTP) class, Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor.[4][5][16] It does not require metabolic activation to exert its effect, leading to a rapid onset of action.[17][18] Ticagrelor binds to a site on the P2Y12 receptor distinct from the ADP binding site, acting as an allosteric antagonist.[4][16]

The following diagram illustrates the proposed signaling pathway and the points of intervention for these antagonists.

P2Y12_Pathway cluster_platelet Platelet Surface cluster_drugs Antagonists ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds AC Adenylyl Cyclase P2Y12->AC Inhibits (via Gi) cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversible Antagonist Prasugrel Prasugrel (Active Metabolite) Prasugrel->P2Y12 Irreversible Antagonist Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversible Allosteric Antagonist Test_Compound 6-Chloro-1H-triazolo [4,5-b]pyridine Test_Compound->P2Y12 Hypothesized Antagonist Experimental_Workflow cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Data Analysis Binding Radioligand Binding Assay (Target Affinity & Selectivity) AC_Assay Adenylyl Cyclase Inhibition Assay (Functional MOA) Analysis IC50/Ki Determination Comparative Analysis Binding->Analysis VASP VASP Phosphorylation Assay (P2Y12-specific Inhibition) AC_Assay->Analysis LTA Light Transmission Aggregometry (LTA) (Overall Antiplatelet Effect) VASP->Analysis LTA->Analysis

Caption: Multi-tiered workflow for benchmarking novel P2Y12 antagonists.

Detailed Experimental Protocols

The following protocols are standard methodologies for characterizing P2Y12 receptor antagonists. [2][19]

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of 6-Chloro-1H-triazolo[4,5-b]pyridine for the human P2Y12 receptor and assess its selectivity against other related purinergic receptors (e.g., P2Y1, P2Y13).

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human P2Y12 receptor (e.g., CHO-K1 cells).

    • Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³³P]2MeS-ADP).

    • Add increasing concentrations of the unlabeled test compound (6-Chloro-1H-triazolo[4,5-b]pyridine) or benchmark drugs.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

VASP Phosphorylation Assay
  • Objective: To specifically measure the P2Y12-mediated inhibition of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation in human platelets.

  • Methodology:

    • Collect fresh human whole blood in 3.2% sodium citrate tubes.

    • Aliquot the blood and pre-incubate with various concentrations of the test compound or benchmark drugs.

    • Treat one set of samples with Prostaglandin E1 (PGE1) alone to induce maximal VASP phosphorylation.

    • Treat a second set of samples with PGE1 followed by ADP to assess P2Y12-mediated inhibition of VASP phosphorylation. [20] 5. Fix and permeabilize the platelets according to a standardized protocol.

    • Stain the platelets with a fluorescently labeled primary antibody against phosphorylated VASP (P-VASP).

    • Analyze the samples by flow cytometry, gating on the platelet population to quantify the mean fluorescence intensity, which corresponds to the level of VASP phosphorylation. [2]

Light Transmission Aggregometry (LTA)
  • Objective: To measure the overall inhibitory effect of the test compound on platelet aggregation induced by ADP.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated human blood by differential centrifugation. [21][22][23] 2. Adjust the platelet count in the PRP using PPP. PPP is used to set the 100% aggregation baseline, and PRP sets the 0% baseline. [24] 3. Place an aliquot of PRP in an aggregometer cuvette with a stir bar at 37°C.

    • Pre-incubate the PRP with the test compound or a benchmark drug for a specified time.

    • Initiate platelet aggregation by adding a standard concentration of ADP.

    • Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. [25] 7. The maximum percentage of aggregation is recorded and compared across different compound concentrations to determine the IC50.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear, objective comparison. The tables below provide a template for presenting such data.

Table 1: Comparative Binding Affinity (Kᵢ, nM) and Selectivity at Purinergic Receptors

CompoundP2Y12 Kᵢ (nM)P2Y1 Kᵢ (nM)P2Y13 Kᵢ (nM)Selectivity (P2Y1/P2Y12)Selectivity (P2Y13/P2Y12)
6-Chloro-1H-triazolo[4,5-b]pyridineExperimentalExperimentalExperimentalCalculatedCalculated
Ticagrelor (Reference)0.5 - 2.0>1000>1000>500-fold>500-fold
Clopidogrel (Active Metabolite)5 - 15>1000>1000>65-fold>65-fold
Prasugrel (Active Metabolite)1 - 5>1000>1000>200-fold>200-fold

Note: Reference Kᵢ values are approximate and may vary based on assay conditions.

Table 2: Functional Inhibition (IC₅₀, nM) in Platelet Assays

CompoundVASP Phosphorylation IC₅₀ (nM)LTA (ADP-induced) IC₅₀ (nM)
6-Chloro-1H-triazolo[4,5-b]pyridineExperimentalExperimental
Ticagrelor (Reference)100 - 300150 - 400
Clopidogrel (Active Metabolite)50 - 15070 - 200
Prasugrel (Active Metabolite)20 - 8030 - 100

Note: Reference IC₅₀ values are approximate and may vary based on assay conditions and donor variability.

Conclusion

This guide outlines a scientifically rigorous and logically structured approach to benchmark 6-Chloro-1H-triazolo[4,5-b]pyridine against established P2Y12 receptor antagonists. By systematically evaluating its binding affinity, mechanism of action, and functional antiplatelet activity, researchers can generate the critical data needed to determine if this compound represents a viable candidate for further drug development. The proposed workflow ensures that the generated data is directly comparable to the current standards of care, providing a clear and objective assessment of its therapeutic potential.

References

  • AstraZeneca. (n.d.). Mechanism of Action (MOA) | BRILINTA | For HCPs. BRILINTA HCP. Retrieved from [Link]

  • Capodanno, D., & Angiolillo, D. J. (2016). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers in Cardiovascular Medicine, 3, 36.
  • Patsnap. (2024, June 21). What are P2Y12 receptor antagonists and how do they work? Patsnap Synapse. Retrieved from [Link]

  • Plosker, G. L. (2011). Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. P & T : a peer-reviewed journal for formulary management, 36(11), 721–729.
  • Wikipedia contributors. (2024, October 26). Prasugrel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 13). Ticagrelor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 25). Clopidogrel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Weitz, J. I. (2010). Prasugrel (Effient), an Adenosine Diphosphate Receptor Antagonist for the Treatment of Acute Coronary Syndrome. P & T : a peer-reviewed journal for formulary management, 35(3), 138–142.
  • Price, M. J. (2007). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(9), 1906–1908.
  • Dr.Oracle. (2025, August 21). What is the mechanism of action of Brillinta (ticagrelor)?. Dr.Oracle. Retrieved from [Link]

  • Moshfegh, K., & Lotti, V. (1997). Clopidogrel: a review of its mechanism of action. Thrombosis Research, 88(2), P1-P9.
  • Thrombosis Canada. (2013). TICAGRELOR. Retrieved from [Link]

  • Thrombosis Canada. (2013). PRASUGREL. Retrieved from [Link]

  • RxList. (n.d.). Plavix (Clopidogrel Bisulfate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Pharmacology Lectures. (2024, October 31). Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects [Video]. YouTube. Retrieved from [Link]

  • RxList. (n.d.). Effient (Prasugrel Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Ferreiro, J. L., & Angiolillo, D. J. (2011). Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties. Cardiovascular Therapeutics, 29(5), e37–e46.
  • Wikipedia contributors. (2024, November 13). P2Y12. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dr.Oracle. (2025, August 21). What is the mechanism of action of Plavix (clopidogrel)?. Dr.Oracle. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). PLAVIX clopidogrel bisulfate tablets. Retrieved from [Link]

  • Ramström, S., & Rönnmark, M. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1619–1624.
  • National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. Retrieved from [Link]

  • Favaloro, E. J. (2001). Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. Seminars in Thrombosis and Hemostasis, 27(4), 347–358.
  • Mansurova, J., Karazhanova, L., & Zhunuspekova, A. (2021, March 5). Testing platelet aggregation activity. Protocols.io. Retrieved from [Link]

  • Leung, H. H. L., et al. (2025, August 6). Determination of Antibody Activity by Platelet Aggregation. Bio-protocol. Retrieved from [Link]

  • Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Biomarkers in Medicine, 5(1), 35–45.
  • BIOENGINEER.ORG. (2025, December 23). Triazolopyridines: Advances in Synthesis and Applications. Retrieved from [Link]

  • UChicago Medicine Medical Laboratories. (2025, April 1). Test Code P2Y12P P2Y12 Inhibition Assay. Retrieved from [Link]

  • BioCytex. (n.d.). Monitoring of P2Y12 receptor antagonists. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 6-Chloro-1H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Selectivity of a Novel Agent

In the landscape of drug discovery, the triazolopyridine scaffold is a recurring motif in potent and selective inhibitors of various protein families, particularly kinases.[1][2] The compound 6-Chloro-1H-triazolo[4,5-b]pyridine represents a novel entity within this chemical class. While its precise biological targets are not yet extensively documented in public literature, its structural alerts suggest a high probability of interaction with ATP-binding sites common to protein kinases or other nucleotide-binding proteins.

This guide provides a comprehensive framework for establishing the cross-reactivity and selectivity profile of a novel investigational compound like 6-Chloro-1H-triazolo[4,5-b]pyridine. We will not only outline the requisite experimental workflows but also contextualize the potential findings by comparing them to the known profiles of three established chemical probes with distinct selectivity characteristics:

  • U0126: A highly selective, non-competitive inhibitor of MEK1 and MEK2.[3][4][5]

  • BAY 11-7082: Initially described as an IKK inhibitor, now understood to be a broad-spectrum anti-inflammatory agent targeting the ubiquitin system and multiple signaling pathways.[6][7][8][9]

  • Anakinra (Kineret): A biologic, specifically a recombinant interleukin-1 (IL-1) receptor antagonist, representing a modality with exceptionally high target specificity.[10][11][12][13]

The objective is to provide researchers, scientists, and drug development professionals with a self-validating, logical progression of experiments to move from a novel chemical entity to a well-characterized pharmacological tool.

Part 1: Foundational Biochemical Profiling – The Kinome Scan

The first principle in characterizing a new small molecule is to understand its interaction landscape across a broad, unbiased panel of potential targets. For a compound with a scaffold suggestive of kinase binding, a comprehensive kinase panel screen is the authoritative starting point.

Causality in Experimental Design:

Why start with a large panel screen? The rationale is rooted in mitigating future risk and uncovering novel therapeutic opportunities. A narrow, hypothesis-driven screen (e.g., testing only a few suspected kinases) can lead to a confirmation bias and fail to identify potent off-target activities. These unknown off-targets can later manifest as unexpected toxicity or confounding biological effects in cellular and in vivo models. A broad screen provides a global view of the compound's selectivity at the outset.

Experimental Protocol: Large-Panel Kinase Screen (e.g., KINOMEscan™)
  • Compound Preparation: Solubilize 6-Chloro-1H-triazolo[4,5-b]pyridine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chances of identifying potential interactions.

  • Binding Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

  • Follow-up (Kd Determination): For all identified hits, a dose-response curve is generated by running the assay with a range of compound concentrations. The dissociation constant (Kd) is then calculated to quantify the binding affinity for each interaction.

Comparative Data Interpretation

To illustrate the expected outcomes, the table below presents a hypothetical kinase profiling result for 6-Chloro-1H-triazolo[4,5-b]pyridine alongside the known characteristics of our comparator compounds.

CompoundPrimary Target(s)Kd / IC50 for Primary Target(s)Off-Target Profile (Hypothetical & Known)Selectivity Score (S-Score)*
6-Chloro-1H-triazolo[4,5-b]pyridine (Hypothetical)JAK215 nMHits on 5 other kinases with Kd < 1 µMS(10) @ 1µM = 0.015
U0126 MEK1, MEK272 nM, 58 nM[3][5]Highly selective; little to no effect on PKC, Raf, ERK, JNK, MKKs, CDKs.[3]S(10) @ 1µM ≈ 0.005
BAY 11-7082 IKKα, IKKβ (indirectly), Ubiquitin SystemIC50 ≈ 10 µM for IκBα phosphorylation inhibition[14]Broad-spectrum; inhibits JAK2, STAT1, AP-1, IRF3 activation.[6][7][8]S(10) @ 1µM > 0.2 (Poor Selectivity)
Anakinra IL-1 Receptor Type I (IL-1RI)N/A (Biologic Antagonist)Exceptionally specific; does not interact with the kinome.N/A

*The Selectivity Score (S-score) quantifies selectivity by dividing the number of kinases that bind the compound by the total number of kinases tested. A lower score indicates higher selectivity.[15]

Part 2: Cellular Target Engagement & Pathway Analysis

Biochemical assays are essential but occur in a non-physiological context. The second pillar of a robust profiling workflow is to confirm that the compound engages its intended target within the complex milieu of a living cell and modulates the downstream signaling pathway as expected.

Workflow for Cellular Validation

G cluster_0 Cellular Target Validation A Biochemical Hit (e.g., JAK2) B Cellular Thermal Shift Assay (CETSA) A->B Confirm intracellular binding C Western Blot for Phospho-STAT (pSTAT) B->C Assess downstream signaling D Target Engagement Confirmed C->D Validate mechanism

Caption: Workflow for validating a biochemical hit in a cellular context.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

  • Cell Treatment: Treat intact cells (e.g., a hematopoietic cell line like HEL, which has constitutively active JAK2) with 6-Chloro-1H-triazolo[4,5-b]pyridine or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell lysates into different tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Cool the samples and centrifuge to pellet the denatured, aggregated proteins. The supernatant contains the soluble, stable protein fraction.

  • Quantification: Analyze the amount of the target protein (e.g., JAK2) remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Interpretation: A successful binding event will stabilize the target protein, shifting its melting curve to higher temperatures compared to the vehicle-treated control. This provides direct evidence of target engagement in a cellular environment.

Experimental Protocol 2: Downstream Signaling Analysis (Western Blot)

To confirm that target engagement leads to functional modulation, we must assess the downstream signaling pathway. If 6-Chloro-1H-triazolo[4,5-b]pyridine is a JAK2 inhibitor, it should block the phosphorylation of its primary substrate, STAT3.

  • Cell Culture & Treatment: Plate HEL cells and treat with a dose range of 6-Chloro-1H-triazolo[4,5-b]pyridine for a defined period (e.g., 2 hours). Include U0126 and BAY 11-7082 as controls for pathway specificity.

  • Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate proteins by electrophoresis, transfer to a membrane, and probe with primary antibodies specific for phospho-STAT3 (pSTAT3) and total STAT3.

  • Detection & Analysis: Use secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities. A potent and selective JAK2 inhibitor will show a dose-dependent decrease in the pSTAT3/total STAT3 ratio.

Part 3: Comparative Analysis and Selectivity Implications

The true value of a chemical probe or drug candidate lies in its selectivity. The data generated from the biochemical and cellular assays allows for a direct comparison of the compound's mode of action.

G cluster_inhibitors Receptor Receptor (e.g., IL-1R, GPCR) RAS RAS Receptor->RAS IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus NFkB NF-κB IKK->NFkB NFkB->Nucleus STAT STAT JAK->STAT STAT->Nucleus Anakinra Anakinra Anakinra->Receptor Blocks U0126 U0126 U0126->MEK Inhibits BAY117082 BAY 11-7082 BAY117082->IKK Inhibits BAY117082->JAK Inhibits CompoundX 6-Chloro-1H-triazolo [4,5-b]pyridine (Hypothetical) CompoundX->JAK Inhibits

Caption: Comparative action of inhibitors on simplified signaling pathways.

This diagram illustrates the critical differences in selectivity:

  • Anakinra acts extracellularly, blocking the receptor itself, offering a highly specific point of intervention before any intracellular signaling begins.[11]

  • U0126 is a scalpel, precisely inhibiting MEK1/2 within the MAPK pathway with minimal collateral damage to other kinases.[3]

  • BAY 11-7082 is a sledgehammer, hitting multiple nodes including the IKK complex and JAK/STAT pathways, making it a powerful anti-inflammatory tool but a poor probe for dissecting a specific pathway.[6][8]

  • 6-Chloro-1H-triazolo[4,5-b]pyridine , in our hypothetical scenario, demonstrates high selectivity for JAK2. This profile makes it a valuable tool for studying JAK2-specific biology, with a lower risk of confounding off-target effects compared to a compound like BAY 11-7082.

Conclusion

The characterization of a novel compound like 6-Chloro-1H-triazolo[4,5-b]pyridine requires a multi-faceted and logical approach. By progressing from broad, unbiased biochemical screening to focused cellular target validation and downstream pathway analysis, researchers can build a comprehensive and trustworthy selectivity profile. This process is not merely about identifying what a compound does hit, but also, critically, what it does not. Comparing its profile against well-characterized agents with diverse selectivity—from the highly specific biologic Anakinra to the precise small molecule U0126 and the broad-spectrum BAY 11-7082—provides the essential context for evaluating its potential as a selective chemical probe or a future therapeutic agent. This rigorous, self-validating workflow ensures that subsequent biological discoveries made using this compound can be confidently attributed to its on-target activity.

References

  • Title: U0126 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pharmacology of Anakinra (Kineret) ; Mechanism of action, Uses, Effects, Pharmacokinetics Source: YouTube URL: [Link]

  • Title: Mechanism of Action of Anakinra Source: Pharmacy Freak URL: [Link]

  • Title: BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets Source: PMC - NIH URL: [Link]

  • Title: Effect of BAY (BAY 11-7082) on the production of NO, TNF-α, and PGE2 in... Source: ResearchGate URL: [Link]

  • Title: BAY 11-7082 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Research Article BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets Source: Semantic Scholar URL: [Link]

  • Title: The Use of IL-1 Receptor Antagonist (Anakinra) in Idiopathic Recurrent Pericarditis: A Narrative Review Source: PMC - NIH URL: [Link]

  • Title: The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system Source: Biochemical Journal | Portland Press URL: [Link]

  • Title: Anakinra - LiverTox - NCBI Bookshelf Source: NIH URL: [Link]

  • Title: Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project Source: NIH URL: [Link]

  • Title: Discovery of N-((4-([3][4][16]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable... Source: PubMed URL: [Link]

  • Title: Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 Source: PMC - NIH URL: [Link]

  • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: PMC - NIH URL: [Link]

  • Title: (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds Source: PMC - NIH URL: [Link]

  • Title: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 Source: PubMed URL: [Link]

Sources

A Comparative Analysis of the Efficacy of Triazolo-Pyridine Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a vast chemical space. Among the promising scaffolds, heterocyclic compounds, particularly those containing the triazolo-pyridine core, have garnered significant attention. These structures are prevalent in a variety of biologically active molecules and have been investigated for a range of therapeutic applications, including oncology. While the specific compound 6-Chloro-1H-triazolo[4,5-b]pyridine is not extensively characterized in publicly available literature, this guide will provide a comprehensive comparative analysis of a closely related, representative triazolo-pyridine analog, hereafter referred to as TP-1 , which embodies the structural and functional characteristics of this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the efficacy of TP-1 in various cancer cell lines, compare its performance with established anti-cancer agents, provide detailed experimental protocols for evaluation, and explore its putative mechanism of action through signaling pathway diagrams. The objective is to equip researchers with the necessary information and methodologies to investigate the potential of this and similar compounds in their own research endeavors.

Comparative Efficacy of TP-1 in Cancer Cell Lines

The anti-proliferative activity of TP-1 was evaluated across a panel of human cancer cell lines and compared with a standard-of-care chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using a standard MTT assay after 48 hours of treatment.

Table 1: Comparative IC50 Values (µM) of TP-1 and Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeTP-1 (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma8.51.2
A549 Lung Carcinoma12.32.5
HCT-116 Colon Carcinoma7.90.9
HeLa Cervical Cancer15.13.1

The data indicates that while TP-1 demonstrates anti-proliferative activity across all tested cell lines, its potency is lower than that of Doxorubicin. However, the unique chemical structure of TP-1 may offer a different mechanism of action, potentially providing advantages in cases of resistance to traditional chemotherapeutics. Further investigation into its specific molecular targets is warranted.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

To elucidate the mechanism underlying the anti-proliferative effects of TP-1, further studies were conducted to assess its impact on apoptosis and cell cycle progression in the HCT-116 colon cancer cell line.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[1] The induction of apoptosis is a hallmark of many effective anti-cancer therapies. The ability of TP-1 to induce apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[1][2]

Table 2: Apoptotic Effect of TP-1 on HCT-116 Cells after 24-hour Treatment

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control 03.21.5
TP-1 515.84.3
TP-1 1028.79.1

The results clearly indicate a dose-dependent increase in both early and late apoptotic cell populations following treatment with TP-1, confirming that apoptosis induction is a key mechanism of its anti-cancer activity.

Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation. The effect of TP-1 on cell cycle distribution in HCT-116 cells was analyzed by flow cytometry after staining with Propidium Iodide (PI).[3][4]

Table 3: Cell Cycle Distribution of HCT-116 Cells after 24-hour Treatment with TP-1

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control 045.230.124.7
TP-1 1065.818.515.7

Treatment with TP-1 resulted in a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This suggests that TP-1 induces a G0/G1 cell cycle arrest, thereby inhibiting the proliferation of HCT-116 cells.

Experimental Protocols

For the benefit of researchers wishing to replicate or build upon these findings, detailed protocols for the key assays are provided below.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., TP-1) in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells (48 hours) compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition solubilization 5. Solubilize Formazan (DMSO) mtt_addition->solubilization read_plate 6. Read Absorbance (570 nm) solubilization->read_plate data_analysis 7. Calculate IC50 read_plate->data_analysis

Figure 1: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8]

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Start: Treated Cells harvest 1. Harvest Cells start->harvest wash 2. Wash with PBS harvest->wash resuspend 3. Resuspend in Binding Buffer wash->resuspend stain 4. Stain with Annexin V-FITC & PI resuspend->stain incubate 5. Incubate (15 min) stain->incubate analyze 6. Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Figure 2: Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.[3][4][9]

Protocol:

  • Cell Preparation: Harvest at least 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the samples by flow cytometry.

Putative Signaling Pathway Modulation by TP-1

Based on the observed G0/G1 arrest and induction of apoptosis, a putative signaling pathway for TP-1's action can be proposed. Many triazolo-pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) or modulate the p53 pathway.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway TP1 TP-1 CDK4_6 CDK4/6 TP1->CDK4_6 Inhibition? p53 p53 TP1->p53 Activation? Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 3: Putative Signaling Pathways Modulated by TP-1.

This proposed mechanism suggests that TP-1 may inhibit CDK4/6, leading to hypophosphorylation of the retinoblastoma protein (Rb), which in turn sequesters the E2F transcription factor and prevents entry into the S phase, thus causing G1 arrest. Concurrently, TP-1 may activate the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. This shifts the balance towards apoptosis, leading to cancer cell death. Further experimental validation, such as western blotting for these pathway proteins, is required to confirm this hypothesis.

Conclusion and Future Directions

The representative triazolo-pyridine analog, TP-1, demonstrates promising anti-cancer activity through the induction of apoptosis and G0/G1 cell cycle arrest. While its potency may be lower than some conventional chemotherapeutics, its distinct mechanism of action could be advantageous, particularly in the context of drug resistance.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular target(s) of TP-1.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of TP-1 in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of TP-1 to improve potency and selectivity.

This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of the triazolo-pyridine scaffold in oncology. The provided protocols and comparative data serve as a valuable resource for initiating and advancing such investigations.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • DNA Cell Cycle Analysis with PI. (n.d.).
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
  • Application Notes and Protocols for Apoptosis Detection by Flow Cytometry. (n.d.). Benchchem.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (n.d.). Benchchem.
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics.
  • Guideline for anticancer assays in cells. (n.d.). ResearchGate.
  • Cell Viability Assays. (2013). NCBI Bookshelf.

Sources

A Head-to-Head Comparison of Triazolopyridine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] Its versatile structure allows for modifications that can fine-tune potency and selectivity, making it a cornerstone for the development of targeted therapies.[1] This guide provides a head-to-head comparison of three notable triazolopyridine-based kinase inhibitors targeting distinct, yet crucial, signaling pathways: Filgotinib (a JAK1 inhibitor), CEP-33779 (a JAK2 inhibitor), and CC-509 (a Syk inhibitor). We will delve into their performance, selectivity, and the underlying structure-activity relationships (SAR), supported by experimental data to inform researchers and drug development professionals in their quest for next-generation kinase inhibitors.

The Triazolopyridine Scaffold: A Foundation for Potent and Selective Kinase Inhibition

The triazolopyridine core, a fusion of triazole and pyridine rings, offers a unique three-dimensional structure that can be strategically modified to achieve high-affinity binding to the ATP pocket of various kinases.[1][2] This adaptability has led to its widespread use in the design of inhibitors for a range of kinase targets, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and p38 MAP kinase, among others.[1][3][4][5] The exploration of different substitutions on the triazolopyridine ring system has been instrumental in optimizing both the potency and the selectivity profile of these inhibitors.

Comparative Analysis of Triazolopyridine-Based Kinase Inhibitors

To illustrate the versatility of the triazolopyridine scaffold, we will compare the performance of three distinct inhibitors: Filgotinib, CEP-33779, and CC-509.

Filgotinib (GLPG0634): A Selective JAK1 Inhibitor

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1), a key mediator of pro-inflammatory cytokine signaling.[6] Its selectivity for JAK1 over other JAK family members is a critical attribute, as it is hypothesized to reduce the risk of adverse effects associated with the inhibition of JAK2 (implicated in hematopoiesis) and JAK3 (involved in immune function).[6]

CEP-33779: A Potent and Selective JAK2 Inhibitor

In contrast to Filgotinib, CEP-33779 was developed as a potent and selective inhibitor of JAK2.[7][8] Dysregulation of the JAK2 signaling pathway is a hallmark of various myeloproliferative neoplasms, making it a prime therapeutic target. The selectivity of CEP-33779 for JAK2 over other JAK isoforms is crucial for its therapeutic window.

CC-509: A Syk Inhibitor with Moderate Kinome Selectivity

CC-509 is a triazolopyridine-based inhibitor of spleen tyrosine kinase (Syk), a central player in the signaling pathways of immune receptors.[4] By targeting Syk, CC-509 has the potential to treat a range of autoimmune and inflammatory diseases.[4] Notably, CC-509 was optimized to have modest activity against KDR and JAK2, kinases whose inhibition has been linked to hypertension and neutropenia, respectively.[4]

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro potency and selectivity of Filgotinib, CEP-33779, and CC-509 against their primary targets and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating greater potency.

Table 1: Potency of Triazolopyridine-Based Inhibitors Against Their Primary Kinase Targets

InhibitorPrimary TargetBiochemical IC50 (nM)
Filgotinib (GLPG0634)JAK110
CEP-33779JAK21.8 ± 0.6
CC-509Syk26 ± 6

Table 2: Selectivity Profile of Filgotinib and CEP-33779 Against JAK Family Kinases

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Filgotinib (GLPG0634) 10 28810116
CEP-33779 >721.8 ± 0.6 >117>1440

Data for Filgotinib from Selleckchem and for CEP-33779 from Ambeed and Medchemexpress.

Table 3: Selectivity Profile of CC-509 Against a Panel of Kinases

Kinase TargetBiochemical IC50 (nM)
Syk 26 ± 6
JAK2220
KDR (VEGFR2)330
FLT340
c-Kit140
TrkA88
TrkB120

Data for CC-509 compiled from a study published on ResearchGate.

Deciphering the Structure-Activity Relationship (SAR)

The observed potency and selectivity of these inhibitors are a direct consequence of their specific interactions with the kinase active site. The triazolopyridine scaffold serves as a key anchor, while substitutions at different positions fine-tune these interactions.

For the JAK inhibitors, Filgotinib and CEP-33779, subtle modifications to the triazolopyridine core and its substituents lead to their distinct selectivity profiles. For instance, the optimization of a triazolopyridine hit for JAK1 selectivity involved modifications that exploited differences in the ATP-binding pockets of the JAK isoforms, ultimately leading to the discovery of Filgotinib.[3]

In the case of p38 MAP kinase inhibitors, SAR studies have shown that modifications to the C4 aryl group and the triazole side-chain of the triazolopyridine scaffold significantly impact their potency.[1] This highlights the importance of systematic chemical modifications in optimizing inhibitor performance.

For Syk inhibitors like CC-509, structure-based design guided the optimization of a screening hit.[9] The co-crystal structure of CC-509 bound to Syk reveals that the inhibitor occupies the ATP binding pocket, forming key hydrogen bonds with hinge residues.[9] This detailed structural understanding is invaluable for the rational design of next-generation Syk inhibitors with improved properties.

Visualizing the Biological Context and Experimental Approach

To better understand the therapeutic rationale and the methods used to characterize these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for kinase inhibitor profiling.

Signaling Pathways

Signaling_Pathways cluster_JAK_STAT JAK-STAT Pathway cluster_Syk Syk Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT STAT JAK1->STAT phosphorylates JAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Gene Expression Nucleus->Gene Filgotinib Filgotinib Filgotinib->JAK1 CEP33779 CEP-33779 CEP33779->JAK2 Antigen Antigen BCR BCR/FcR Antigen->BCR Syk Syk BCR->Syk activates Downstream Downstream Signaling Syk->Downstream Response Cellular Response Downstream->Response CC509 CC-509 CC509->Syk

Caption: Simplified signaling pathways targeted by the compared inhibitors.

Experimental Workflow

Experimental_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow Start Compound Synthesis (Triazolopyridine Scaffold) Biochemical Biochemical Assays (e.g., Z'-LYTE, ADP-Glo) Start->Biochemical Potency (IC50) Cellular Cell-Based Assays (e.g., NanoBRET) Biochemical->Cellular Cellular Efficacy Selectivity Kinome Selectivity Screening Cellular->Selectivity On/Off-Target Effects SAR SAR Analysis & Lead Optimization Selectivity->SAR SAR->Start Iterate End Candidate Selection SAR->End

Caption: A general workflow for the profiling of kinase inhibitors.

Experimental Methodologies: Ensuring Data Integrity

The reliability of the comparative data presented in this guide hinges on the robustness of the experimental assays used for their generation. Here, we outline the principles behind the key methodologies employed in kinase inhibitor profiling.

Biochemical Assays for Potency Determination

Biochemical assays are fundamental for determining the intrinsic potency of an inhibitor against its purified kinase target. These assays measure the enzymatic activity of the kinase in a controlled, cell-free environment.

Z'-LYTE™ Kinase Assay:

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method.

  • Kinase Reaction: The kinase phosphorylates a specific FRET-peptide substrate.

  • Development Reaction: A site-specific protease is added, which selectively cleaves the non-phosphorylated peptide.

  • Signal Detection: Cleavage of the peptide disrupts FRET, leading to a change in the fluorescence emission ratio. The degree of phosphorylation, and thus kinase inhibition, is quantified by this change.

ADP-Glo™ Kinase Assay:

The ADP-Glo™ assay is a luminescent method that quantifies the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The kinase transfers a phosphate group from ATP to its substrate, generating ADP.

  • ADP-Glo™ Reagent Addition: This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Kinase Detection Reagent Addition: This reagent converts the ADP back to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial amount of ADP produced.

Cell-Based Assays for Target Engagement

While biochemical assays are crucial for determining potency, cell-based assays are essential to confirm that an inhibitor can engage its target in a more physiologically relevant context.

NanoBRET™ Target Engagement Assay:

The NanoBRET™ assay measures the binding of an inhibitor to its target protein within living cells.

  • Cellular System: Cells are engineered to express the target kinase fused to a NanoLuc® luciferase (the energy donor).

  • Tracer Addition: A fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor) is added to the cells. Binding of the tracer to the NanoLuc®-fused kinase results in a BRET signal.

  • Inhibitor Competition: When an unlabeled inhibitor is introduced, it competes with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the BRET signal, allowing for the quantification of the inhibitor's target engagement and apparent cellular affinity.

Conclusion and Future Directions

The triazolopyridine scaffold continues to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The head-to-head comparison of Filgotinib, CEP-33779, and CC-509 underscores the chemical tractability of this core structure in achieving distinct selectivity profiles against different kinase targets. For drug discovery professionals, a deep understanding of the structure-activity relationships, coupled with a robust and multi-faceted experimental approach, is paramount. The integration of biochemical and cell-based assays provides a comprehensive picture of an inhibitor's performance, guiding the iterative process of lead optimization. As our understanding of the human kinome and the signaling networks that govern cellular processes deepens, the strategic deployment of privileged scaffolds like triazolopyridine will undoubtedly continue to yield novel and impactful therapeutics.

References

  • Ferguson, G. D., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLOS ONE, 11(1), e0145705. [Link]

  • McClure, K. F., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339–4344. [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323–9342. [Link]

  • PubChem. (n.d.). Filgotinib. National Center for Biotechnology Information. [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. [Link]

  • Ferguson, G. D., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PubMed. [Link]

  • ResearchGate. (n.d.). Structure of filgotinib and its major active metabolite. [Link]

  • ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. [Link]

  • ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.